molecular formula C13H15N5O6 B12402650 7,8-Dihydro-8-oxo-7-propargyl guanosine

7,8-Dihydro-8-oxo-7-propargyl guanosine

Katalognummer: B12402650
Molekulargewicht: 337.29 g/mol
InChI-Schlüssel: IVYBTWFLNFTLFY-DWVWSIQXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

7,8-Dihydro-8-oxo-7-propargyl guanosine is a useful research compound. Its molecular formula is C13H15N5O6 and its molecular weight is 337.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C13H15N5O6

Molekulargewicht

337.29 g/mol

IUPAC-Name

2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione

InChI

InChI=1S/C13H15N5O6/c1-2-3-17-6-9(15-12(14)16-10(6)22)18(13(17)23)11-8(21)7(20)5(4-19)24-11/h1,5,7-8,11,19-21H,3-4H2,(H3,14,15,16,22)/t5-,7?,8+,11-/m1/s1

InChI-Schlüssel

IVYBTWFLNFTLFY-DWVWSIQXSA-N

Isomerische SMILES

C#CCN1C2=C(N=C(NC2=O)N)N(C1=O)[C@H]3[C@H](C([C@H](O3)CO)O)O

Kanonische SMILES

C#CCN1C2=C(N=C(NC2=O)N)N(C1=O)C3C(C(C(O3)CO)O)O

Herkunft des Produkts

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 7,8-Dihydro-8-oxo-7-propargyl guanosine

This technical guide provides a detailed overview of a proposed synthetic pathway for this compound, a molecule of significant interest in medicinal chemistry and drug development. The synthesis is designed as a multi-step process, beginning with a commercially available protected guanosine derivative. This document outlines the experimental protocols, presents key data in a structured format, and includes visualizations of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound can be approached through a four-step sequence starting from the readily available 2',3',5'-tri-O-acetyl-8-bromoguanosine. The core strategy involves:

  • Protection of the Ribose Moiety : The hydroxyl groups of the ribose sugar are pre-protected as acetates to prevent side reactions during subsequent steps.

  • Introduction of the 8-oxo Functionality : The 8-bromo substituent is converted to an 8-oxo group.

  • N7-Propargylation : The propargyl group is selectively introduced at the N7 position of the guanine ring.

  • Deprotection : The acetyl protecting groups on the ribose are removed to yield the final product.

This strategy is illustrated in the following workflow diagram:

Synthesis_Workflow Start 2',3',5'-tri-O-acetyl-8-bromoguanosine Step1 Conversion to 8-oxo derivative Start->Step1 Step 1 Step2 N7-Propargylation Step1->Step2 Step 2 Step3 Deprotection Step2->Step3 Step 3 End This compound Step3->End

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2',3',5'-tri-O-acetyl-8-oxoguanosine

This step focuses on the conversion of the 8-bromo group to an 8-oxo group. A reliable method for this transformation on a related compound involves treatment with 2-mercaptoethanol and a base.[1]

Protocol:

  • Suspend 2',3',5'-tri-O-acetyl-8-bromoguanosine (1.0 eq) in a suitable solvent such as ethanol.

  • Add 2-mercaptoethanol (3.0 eq) and a base like triethylamine (3.0 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol to afford 2',3',5'-tri-O-acetyl-8-oxoguanosine.

Step 2: Synthesis of 2',3',5'-tri-O-acetyl-7,8-Dihydro-8-oxo-7-propargyl guanosine

This is a critical step where the propargyl group is introduced at the N7 position. The N7 position of guanine is known to be a nucleophilic center susceptible to alkylation.[1][2][3][4][5]

Proposed Protocol:

  • Dissolve 2',3',5'-tri-O-acetyl-8-oxoguanosine (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).

  • Add a non-nucleophilic base such as cesium carbonate (Cs₂CO₃, 1.5 eq) to the solution.

  • Add propargyl bromide (1.2 eq) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • After the reaction is complete, quench with water and extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to isolate the desired N7-propargylated product.

Step 3: Synthesis of this compound (Final Product)

The final step involves the removal of the acetyl protecting groups from the ribose moiety. This is typically achieved by basic hydrolysis.[3]

Protocol:

  • Dissolve the purified 2',3',5'-tri-O-acetyl-7,8-Dihydro-8-oxo-7-propargyl guanosine (1.0 eq) in anhydrous methanol.

  • Add a catalytic amount of sodium methoxide (NaOMe, 0.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.

  • Once the reaction is complete, neutralize the mixture with an acidic resin (e.g., Dowex 50W-X8) until the pH is neutral.

  • Filter off the resin and wash with methanol.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization or preparative High-Performance Liquid Chromatography (HPLC) to yield the final product, this compound.

Data Presentation

The following tables summarize the key quantitative data for the proposed synthesis.

Table 1: Reactants and Reagents

StepStarting MaterialKey ReagentsSolvent
12',3',5'-tri-O-acetyl-8-bromoguanosine2-mercaptoethanol, TriethylamineEthanol
22',3',5'-tri-O-acetyl-8-oxoguanosinePropargyl bromide, Cesium carbonateDMF
32',3',5'-tri-O-acetyl-7,8-Dihydro-8-oxo-7-propargyl guanosineSodium methoxideMethanol

Table 2: Reaction Conditions and Expected Yields

StepTemperature (°C)Reaction Time (h)Expected Yield (%)
1Reflux4 - 670 - 85
2Room Temp12 - 2450 - 70
3Room Temp2 - 485 - 95

Signaling Pathways and Logical Relationships

The synthesis of this compound is a linear process. The logical relationship between the steps is straightforward, with the product of each step serving as the reactant for the next.

Logical_Relationship cluster_0 Step 1: 8-Oxo Formation cluster_1 Step 2: N7-Propargylation cluster_2 Step 3: Deprotection A 8-Bromoguanosine Derivative B 8-Oxoguanosine Derivative A->B Mercaptoethanol, Base C 8-Oxoguanosine Derivative D N7-Propargyl-8-oxoguanosine Derivative C->D Propargyl Bromide, Base E Protected Final Product F Final Product E->F Base

Caption: Logical flow of the synthetic transformations.

Conclusion

This technical guide provides a comprehensive, albeit proposed, synthetic route for this compound. The outlined protocols are based on established chemical transformations of guanosine and its derivatives. Researchers and drug development professionals can use this guide as a foundational resource for the synthesis and further investigation of this and related compounds. Optimization of the N7-propargylation step will be crucial for achieving high overall yields.

References

chemical properties of 7,8-Dihydro-8-oxo-7-propargyl guanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,8-Dihydro-8-oxo-7-propargyl guanosine is a modified purine nucleoside that incorporates the structural features of 7,8-dihydro-8-oxoguanosine (8-oxo-G), a significant biomarker for oxidative stress, with a versatile propargyl group at the N7 position. The 8-oxo-G moiety is a common product of reactive oxygen species (ROS) interacting with guanine in both DNA and RNA, and it plays a role in mutagenesis and cellular signaling. The propargyl group, with its terminal alkyne, is a key functional handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This dual functionality makes this compound a valuable tool for chemical biology and drug development, enabling its covalent linkage to a wide array of molecules for applications in diagnostics, targeted therapy, and the study of biological pathways.

Chemical Properties

Quantitative data for this compound is not available. The following table summarizes the key chemical properties of the parent compound, 7,8-dihydro-8-oxoguanosine (8-Hydroxyguanosine).

PropertyValue
Formal Name 7,8-dihydro-8-oxo-guanosine
Synonyms 8-Hydroxyguanosine, 8-oxo-G, 8-OHG
CAS Number 3868-31-3
Molecular Formula C₁₀H₁₃N₅O₆
Molecular Weight 299.2 g/mol
Solubility 0.1 M HCl: 10 mg/ml; DMSO: 10 mg/ml; DMF: Slightly soluble; Ethanol: Slightly soluble
UV Absorbance λmax: 250, 296 nm
SMILES NC(N1[H])=NC(N([C@H]2--INVALID-LINK----INVALID-LINK----INVALID-LINK--O2)C(O)=N3)=C3C1=O
InChI Key FPGSEBKFEJEOSA-UMMCILCDSA-N

Experimental Protocols

Proposed Synthesis of this compound

The following is a proposed synthetic protocol based on established methods for the N7-alkylation of guanosine derivatives. This procedure involves the protection of the guanosine hydroxyl and amino groups, followed by N7-propargylation, oxidation at the C8 position, and subsequent deprotection.

Materials:

  • Guanosine

  • Acetic anhydride

  • Pyridine

  • Propargyl bromide

  • N,N-Dimethylformamide (DMF)

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate

  • Ammonia solution

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Protection of Guanosine:

    • Suspend guanosine in pyridine and cool to 0°C.

    • Add acetic anhydride dropwise and stir at room temperature until the reaction is complete (monitored by TLC).

    • Quench the reaction with methanol and evaporate the solvent under reduced pressure.

    • Purify the resulting peracetylated guanosine by silica gel chromatography.

  • N7-Propargylation:

    • Dissolve the protected guanosine in DMF.

    • Add propargyl bromide and stir at room temperature. The reaction progress should be monitored by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the N7-propargylated product by silica gel chromatography.

  • C8-Oxidation:

    • Dissolve the N7-propargylated guanosine derivative in DCM.

    • Add m-CPBA in portions at 0°C.

    • Stir the reaction at room temperature until the starting material is consumed (TLC).

    • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer, filter, and evaporate the solvent.

    • Purify the 8-oxo product by silica gel chromatography.

  • Deprotection:

    • Dissolve the protected this compound in a solution of ammonia in methanol.

    • Stir at room temperature overnight.

    • Evaporate the solvent to dryness to obtain the final product.

    • Purify by reverse-phase HPLC if necessary.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity.

General Protocol for LC-MS/MS Analysis

This protocol outlines a general method for the detection and quantification of this compound in biological samples, adapted from established methods for 8-oxoguanosine.

Sample Preparation (from DNA):

  • Isolate DNA from the biological sample using a method that minimizes artificial oxidation (e.g., using DNAzol and including metal chelators like deferoxamine).

  • Enzymatically digest the DNA to nucleosides using nuclease P1 and alkaline phosphatase.

  • Add an isotopically labeled internal standard of this compound.

  • Purify the nucleosides using solid-phase extraction (SPE).

LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column suitable for nucleoside analysis.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.4 mL/min).

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for both the analyte and the internal standard need to be determined by direct infusion of the synthesized compound.

Signaling Pathways and Applications

The biological activity of this compound has not been reported. However, based on the known roles of its parent molecule, 8-oxoguanine, and the functionality of the propargyl group, several potential applications and areas of investigation can be proposed.

Role of 8-Oxoguanine in Cellular Signaling

8-oxoguanine is not merely a marker of DNA damage but also an active participant in cellular signaling. For instance, free 8-oxoG, excised from DNA by the base excision repair (BER) enzyme 8-oxoguanine DNA glycosylase 1 (OGG1), can activate small GTPases like Rac1, leading to the production of ROS and modulating inflammatory responses. Furthermore, 8-oxoG has been shown to activate dendritic cells, key players in the innate and adaptive immune systems. N7-substituted guanosine analogs have also been identified as agonists of Toll-like receptor 7 (TLR7), inducing an innate immune response.

Signaling_Pathway Potential Signaling Role of 8-Oxoguanine Derivatives ROS Reactive Oxygen Species (ROS) Guanosine Guanosine ROS->Guanosine Oxidation Propargyl_8_oxo_G 7,8-Dihydro-8-oxo-7-propargyl guanosine TLR7 Toll-like Receptor 7 (TLR7) Propargyl_8_oxo_G->TLR7 Potential Agonist Immune_Response Innate Immune Response TLR7->Immune_Response Activation

Caption: Potential TLR7 activation by N7-substituted 8-oxoguanosine analogs.

Application in Click Chemistry

The primary utility of the propargyl group is to serve as a reactive handle for click chemistry. This allows for the specific and efficient covalent attachment of this compound to any molecule bearing an azide group. This bioconjugation strategy can be employed for various applications:

  • Fluorescent Labeling: Attaching a fluorescent azide dye to visualize the localization of the nucleoside analog in cells or tissues.

  • Affinity Pull-down Assays: Conjugating to an azide-biotin tag to identify binding partners (proteins, enzymes) of 8-oxoguanosine.

  • Drug Targeting: Linking to a targeting moiety (e.g., an antibody or peptide) to deliver the nucleoside analog to specific cell types.

Click_Chemistry_Workflow Click Chemistry Application Workflow Propargyl_G 7,8-Dihydro-8-oxo-7-propargyl guanosine CuAAC Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) Propargyl_G->CuAAC Azide_Molecule Azide-containing Molecule (e.g., Biotin, Fluorophore) Azide_Molecule->CuAAC Conjugate Bioconjugate CuAAC->Conjugate

Caption: Bioconjugation via Copper-Catalyzed Click Chemistry.

Conclusion

This compound represents a promising chemical tool for the study of oxidative stress and the biological roles of modified nucleosides. While direct experimental data on this specific molecule is currently lacking, its synthesis is feasible through established chemical routes. Its unique structure, combining the biologically relevant 8-oxoguanosine core with a versatile propargyl handle, opens up numerous possibilities for its application in chemical biology, diagnostics, and therapeutic development. Further research is warranted to synthesize and characterize this compound and to explore its potential in modulating immune responses and serving as a probe for understanding the complex signaling pathways associated with oxidative damage.

An In-depth Technical Guide on the Mechanism of Action of 7,8-Dihydro-8-oxo-7-propargyl guanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific mechanism of action of 7,8-Dihydro-8-oxo-7-propargyl guanosine is not available in the current body of scientific literature. This technical guide provides a detailed overview of the well-established mechanism of its core structure, 7,8-Dihydro-8-oxoguanosine (8-oxoGuo), and posits the likely function of the 7-propargyl modification as a chemical probe for investigating these biological processes. The propargyl group is a well-known chemical handle for "click chemistry," a powerful tool for labeling and identifying molecular interactions.

Core Molecule: 7,8-Dihydro-8-oxoguanosine (8-oxoGuo)

7,8-Dihydro-8-oxoguanine (8-oxoG) and its nucleoside form, 8-oxoGuo, are among the most common products of oxidative damage to nucleic acids by reactive oxygen species (ROS).[1][2] While initially recognized as a mutagenic lesion, recent evidence has unveiled a significant role for 8-oxoG and its derivatives in cellular signaling.[3][4][5][6][7][8]

Role in Oxidative DNA Damage and Repair

When present in DNA, 8-oxoG can be misread by DNA polymerases, leading to a G-to-T transversion mutation if not repaired.[1][2][9][10] The primary cellular defense against this lesion is the Base Excision Repair (BER) pathway, initiated by the enzyme 8-oxoguanine DNA glycosylase-1 (OGG1).[3][9][10][11] OGG1 recognizes and excises the 8-oxoG base from the DNA backbone.[3][10]

Signaling Function of Excised 8-oxoG

The excised 8-oxoG base is not merely a waste product. It plays an active role in intracellular signaling. In the cytoplasm, the free 8-oxoG base can bind to OGG1. This complex (OGG1•8-oxoG) functions as a guanine nucleotide exchange factor (GEF) for small GTPases, such as Ras and Rac1.[3][4][5][12] This GEF activity promotes the exchange of GDP for GTP, thereby activating the GTPase.[4][8][12]

Activated Ras and Rac1, in turn, trigger downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.[5][8] This signaling role links oxidative stress and DNA repair to the regulation of cellular processes such as inflammation and immune responses.[4][6][7] For instance, the 8-oxoG:OGG1 complex has been shown to contribute to the activation of dendritic cells.[6][7]

The Role of the 7-Propargyl Modification

The introduction of a propargyl group at the N7 position of 8-oxoguanosine strongly suggests its intended use as a chemical probe. The propargyl group contains a terminal alkyne, which is one of the reactive partners in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[13][14] This bioorthogonal reaction allows for the covalent attachment of a molecule bearing an azide group, such as a fluorescent dye or a biotin tag for affinity purification.[13][14][15]

Therefore, this compound is likely designed to:

  • Enter cells and mimic endogenous 8-oxoGuo.

  • Interact with its cellular binding partners (e.g., OGG1).

  • Allow for the subsequent "clicking" of a reporter molecule (fluorophore, biotin) to the propargyl group.

  • Enable the visualization (fluorescence microscopy) or identification (pull-down followed by mass spectrometry) of these interacting proteins.

Data Presentation

The following tables summarize quantitative data related to the parent molecule, 8-oxoguanosine, and its interactions.

Table 1: Quantitative Analysis of 8-oxodG in Cancer Tissues

Cancer Type8-oxodG Level in Cancer Tissue (lesions/105 dG)8-oxodG Level in Control Tissue (lesions/105 dG)Reference
Breast Cancer2.07 ± 0.951.34 ± 0.46[16]
Breast Cancer10.7 ± 15.56.3 ± 6.8[16]
Colorectal Cancer2.53 ± 0.151.62 ± 0.13[16]
Colorectal Cancer1.34 ± 0.110.64 ± 0.05[16]
Colorectal Cancer2.4 ± 1.11.6 ± 0.6[16]

Table 2: Kinetic Parameters of Ras Activation by 8-oxoG

Cell LineLowest Effective Dose of 8-oxoG for Ras ActivationReference
MRC5100 nM[5]

Experimental Protocols

Determination of 8-oxodG in DNA by HPLC-ECD

This protocol outlines a general method for quantifying 8-oxodG in DNA samples, a common technique to measure oxidative stress.

  • DNA Isolation: Isolate DNA from tissue or cell samples using a method that minimizes adventitious oxidation. This often involves the use of antioxidants and metal chelators.

  • DNA Hydrolysis: Enzymatically digest the DNA to its constituent deoxynucleosides using a combination of nucleases, such as nuclease P1 and alkaline phosphatase.

  • HPLC Separation: Separate the deoxynucleosides using a reverse-phase high-performance liquid chromatography (HPLC) system.

  • Electrochemical Detection (ECD): Quantify the amount of 8-oxodG and deoxyguanosine (dG) using an electrochemical detector. The ratio of 8-oxodG to dG is then calculated to represent the level of oxidative DNA damage.[16]

In Vitro Ras Activation Assay

This protocol describes how to measure the activation of Ras by the OGG1•8-oxoG complex.

  • Reagents: Purified recombinant Ras protein, purified recombinant OGG1 protein, 8-oxoguanine, and non-hydrolyzable GTP analog (e.g., GTPγS).

  • Reaction Setup: Incubate Ras with OGG1 and 8-oxoG in a suitable reaction buffer.

  • GTP Loading: Initiate the reaction by adding GTPγS. The OGG1•8-oxoG complex will catalyze the exchange of GDP for GTPγS on the Ras protein.

  • Detection: Measure the amount of GTPγS-bound Ras. This can be done using various methods, such as a filter-binding assay with radiolabeled GTPγS or specific antibodies that recognize the GTP-bound form of Ras.[5]

Visualizations

Signaling Pathway of 8-oxoguanine

eight_oxoguanine_signaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA_damage Oxidative Stress (ROS) 8_oxoG_DNA 8-oxoG in DNA DNA_damage->8_oxoG_DNA causes OGG1_BER OGG1 Mediated Base Excision Repair 8_oxoG_DNA->OGG1_BER repaired by 8_oxoG_base Free 8-oxoG base OGG1_BER->8_oxoG_base releases OGG1_protein OGG1 OGG1_8_oxoG_complex OGG1•8-oxoG Complex (GEF) Ras_GTP Ras-GTP (Active) OGG1_8_oxoG_complex->Ras_GTP activates Ras_GDP Ras-GDP (Inactive) Ras_GDP->Ras_GTP GDP/GTP exchange MAPK_pathway MAPK Pathway (e.g., Raf, MEK, ERK) Ras_GTP->MAPK_pathway activates Cellular_response Inflammation, Immune Response MAPK_pathway->Cellular_response leads to 8_oxoG_baseOGG1_protein 8_oxoG_baseOGG1_protein 8_oxoG_baseOGG1_protein->OGG1_8_oxoG_complex

Caption: Signaling pathway initiated by 8-oxoguanine.

Experimental Workflow for a Propargyl-Modified Probe

propargyl_probe_workflow Probe 7,8-Dihydro-8-oxo-7-propargyl guanosine Cells Incubate with cells Probe->Cells Lysis Cell Lysis Cells->Lysis Click Click Chemistry Reaction (e.g., + Biotin-Azide) Lysis->Click Pull_down Streptavidin Pull-down Click->Pull_down Wash Wash away non-specific binders Pull_down->Wash Elution Elute bound proteins Wash->Elution MS Mass Spectrometry (LC-MS/MS) Elution->MS Identification Identify interacting proteins MS->Identification

References

7,8-Dihydro-8-oxo-7-propargyl guanosine: A Technical Guide to a Novel Purine Analogue

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

7,8-Dihydro-8-oxo-7-propargyl guanosine is a specialized purine nucleoside analogue. While detailed research on this specific molecule is emerging, its core structure, 7,8-dihydro-8-oxo-guanosine (8-oxo-G), is a well-established and critically important molecule in the study of oxidative stress and its biological consequences. This guide provides a comprehensive overview of the discovery, history, and biological significance of the 8-oxo-G core, and subsequently discusses the functional implications and potential applications of the N7-propargyl modification. The propargyl group equips the molecule for use in "click chemistry," a powerful tool for bioconjugation, suggesting its primary utility as a research probe to investigate the roles of 8-oxo-G in various cellular processes.

The Core Moiety: 7,8-Dihydro-8-oxo-guanosine (8-oxo-G)

Discovery and History

7,8-dihydro-8-oxoguanine (8-oxo-G), and its corresponding nucleoside 7,8-dihydro-8-oxo-guanosine, were first identified as products of DNA damage resulting from exposure to reactive oxygen species (ROS). This discovery was pivotal in establishing 8-oxo-G as a primary biomarker for oxidative stress. Early research focused on its mutagenic potential, as it can mispair with adenine during DNA replication, leading to G-to-T transversions.

Biological Significance and Signaling Pathways

8-oxo-G is a multifaceted molecule with significant implications in cellular biology:

  • Mutagenesis: Left unrepaired, 8-oxo-G is a potent mutagenic lesion. During DNA replication, its syn conformation allows it to form a Hoogsteen base pair with adenine, resulting in a G:C to T:A transversion mutation.

  • DNA Repair: The primary cellular defense against 8-oxo-G is the Base Excision Repair (BER) pathway. The enzyme 8-oxoguanine DNA glycosylase (OGG1) specifically recognizes and excises the 8-oxo-G base, initiating a cascade of events to restore the correct DNA sequence.

  • Epigenetic Regulation: More recent studies have unveiled a surprising role for 8-oxo-G in gene regulation. In the promoter regions of certain genes, the formation and subsequent repair of 8-oxo-G by OGG1 can lead to the formation of a G-quadruplex structure, which in turn can modulate gene expression.

Signaling Pathway: Base Excision Repair of 8-oxo-G

BER_pathway cluster_0 DNA with 8-oxo-G Lesion cluster_1 Recognition and Excision cluster_2 Strand Incision and Processing cluster_3 Synthesis and Ligation DNA_damage DNA with 8-oxo-G OGG1 OGG1 DNA_damage->OGG1 recognizes AP_site AP Site Formation OGG1->AP_site excises 8-oxo-G APE1 APE1 AP_site->APE1 incises backbone PolB DNA Polymerase β APE1->PolB recruits Synthesis Gap Filling (dGTP insertion) PolB->Synthesis synthesizes Ligation Ligation by Ligase III/XRCC1 Synthesis->Ligation creates nick Repaired_DNA Repaired DNA Ligation->Repaired_DNA seals nick

Caption: Base Excision Repair (BER) pathway for 8-oxo-G.

Quantitative Data for 8-oxo-G

The following table summarizes key quantitative data related to the biological activity of 8-oxo-G and its repair.

ParameterValueCell Line/SystemSignificance
Basal Level of 8-oxo-dG2.2 ± 0.4 / 107 dGHuman bronchoalveolar H358 cellsIndicates the steady-state level of oxidative DNA damage.
IC50 (OGG1)Varies by inhibitorIn vitro assaysMeasures the potency of inhibitors of 8-oxo-G repair.
Km (OGG1 for 8-oxo-G)~1-10 nMIn vitro assaysReflects the affinity of OGG1 for its substrate.

Experimental Protocols for 8-oxo-G Analysis

Quantification of 8-oxo-dG in DNA by LC-MS/MS

This is considered the gold standard for accurate quantification of 8-oxo-dG.

Experimental Workflow

LCMS_workflow start DNA Isolation (with antioxidants) hydrolysis Enzymatic Hydrolysis (nuclease P1, alkaline phosphatase) start->hydrolysis cleanup Solid Phase Extraction (SPE) hydrolysis->cleanup lc_separation Liquid Chromatography (LC Separation) cleanup->lc_separation ms_detection Mass Spectrometry (MS/MS Detection) lc_separation->ms_detection quantification Quantification (using internal standard) ms_detection->quantification

Caption: Workflow for LC-MS/MS analysis of 8-oxo-dG.

  • DNA Isolation: Isolate genomic DNA from cells or tissues using methods that minimize artifactual oxidation. This often includes the use of metal chelators and antioxidants.

  • DNA Hydrolysis: Digest the DNA to individual nucleosides using a combination of enzymes such as nuclease P1 and alkaline phosphatase.

  • Sample Cleanup: Purify the nucleoside mixture using solid-phase extraction (SPE) to remove interfering substances.

  • LC-MS/MS Analysis: Separate the nucleosides by high-performance liquid chromatography (HPLC) and detect and quantify 8-oxo-dG using tandem mass spectrometry (MS/MS). An isotopically labeled internal standard is crucial for accurate quantification.

This compound: A Tool for Chemical Biology

Properties and Intended Use

This compound is a derivative of 8-oxo-G that has been functionalized with a propargyl group at the N7 position.[1] This modification introduces a terminal alkyne, a key functional group for "click chemistry."[1] Specifically, it is designed for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which allows for the covalent ligation of the modified guanosine to a molecule bearing an azide group.

This suggests that the primary application of this compound is as a chemical probe . Researchers can incorporate this analogue into synthetic DNA or RNA and then use click chemistry to attach reporter molecules such as:

  • Fluorophores: for imaging and localization studies.

  • Biotin: for affinity purification and identification of interacting proteins.

  • Cross-linkers: to trap and identify binding partners.

Purine nucleoside analogues, in general, have been noted for their broad antitumor activity, which is attributed to mechanisms such as the inhibition of DNA synthesis and the induction of apoptosis.[1][2][3][4][5]

Proposed Synthetic Pathway

Logical Relationship for Synthesis

synthesis_pathway start Guanosine protection Protection of hydroxyl groups start->protection oxidation Oxidation at C8 (to form 8-oxo-G) protection->oxidation alkylation N7-Alkylation (with propargyl bromide) oxidation->alkylation deprotection Deprotection alkylation->deprotection final_product 7,8-Dihydro-8-oxo-7-propargyl guanosine deprotection->final_product

Caption: Plausible synthetic route for the target molecule.

  • Protection: The hydroxyl groups of the ribose sugar of guanosine would first be protected to prevent side reactions.

  • Oxidation: The protected guanosine would then be oxidized at the C8 position to form the 8-oxo moiety.

  • N7-Alkylation: The crucial step would be the regioselective alkylation at the N7 position using a propargylating agent, such as propargyl bromide. This step's conditions would need to be carefully optimized to favor N7 over N9 alkylation.

  • Deprotection: Finally, the protecting groups on the ribose sugar would be removed to yield the target molecule.

Conclusion

7,8-Dihydro-8-oxo-guanosine is a fundamentally important molecule in the study of oxidative DNA damage, repair, and, more recently, gene regulation. The development of derivatives such as this compound represents a significant advancement for the field of chemical biology. By equipping the 8-oxo-G core with a versatile "click" handle, this analogue provides researchers with a powerful tool to explore the intricate interactions and cellular fate of this critical DNA lesion. As research into oxidative stress and its implications in disease continues, such chemical probes will be invaluable in elucidating complex biological pathways and identifying potential therapeutic targets.

References

The Biological Significance of 7,8-Dihydro-8-oxo-7-propargyl guanosine: A Covalent Inhibitor of 8-Oxoguanine DNA Glycosylase 1 (OGG1)

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

7,8-Dihydro-8-oxo-7-propargyl guanosine is a rationally designed molecule poised to serve as a potent and specific covalent inhibitor of 8-Oxoguanine DNA Glycosylase 1 (OGG1). This enzyme is a critical component of the Base Excision Repair (BER) pathway, responsible for the removal of the common oxidative DNA lesion, 7,8-dihydro-8-oxoguanine (8-oxoG). The accumulation of 8-oxoG is associated with mutagenesis and a range of pathologies, including cancer and inflammatory diseases. Consequently, the modulation of OGG1 activity has emerged as a promising therapeutic strategy. This technical guide delineates the biological significance of the 8-oxoguanosine core, the rationale for its propargylation, and the anticipated mechanism of action of this compound. Detailed experimental protocols for its synthesis, characterization, and biological evaluation are provided, alongside a comprehensive overview of the relevant signaling pathways.

Introduction: The Double-Edged Sword of 8-Oxoguanine

Reactive oxygen species (ROS) are inevitable byproducts of cellular metabolism and can be exacerbated by environmental stressors.[1] Guanine, being the most easily oxidized of the DNA bases, is a primary target of ROS, leading to the formation of 7,8-dihydro-8-oxoguanine (8-oxoG).[2] This lesion is a double-edged sword; while it serves as a biomarker for oxidative stress, its persistence in the genome can lead to G:C to T:A transversion mutations due to its propensity to mispair with adenine during DNA replication.[2]

Beyond its mutagenic potential, 8-oxoG and its repair by OGG1 have been implicated in the regulation of gene expression and inflammatory responses.[3][4] The OGG1-mediated excision of 8-oxoG from promoter regions can influence transcription factor binding and modulate the expression of pro-inflammatory genes.[5] Furthermore, the excised 8-oxoG base can, in complex with OGG1, act as a guanine nucleotide exchange factor (GEF) for small GTPases like Ras and Rac1, thereby activating downstream signaling pathways.[6][7]

Given the multifaceted roles of 8-oxoG and OGG1 in pathophysiology, the development of specific inhibitors is of significant interest for both therapeutic intervention and as chemical probes to further elucidate their biological functions.

OGG1: The Guardian of the Genome and a Therapeutic Target

Human 8-oxoguanine DNA glycosylase 1 (OGG1) is the primary enzyme responsible for recognizing and excising 8-oxoG from DNA, initiating the Base Excision Repair (BER) pathway.[8] OGG1 is a bifunctional glycosylase, possessing both N-glycosylase activity to cleave the bond between the damaged base and the deoxyribose sugar, and an AP-lyase activity that incises the DNA backbone at the resulting apurinic/apyrimidinic (AP) site.[9] The repair process is then completed by other BER enzymes.

The crystal structure of human OGG1 in complex with 8-oxoG-containing DNA has revealed a highly specific active site. Key amino acid residues, including Gly-42, Lys-249, and Asp-268, are crucial for the recognition and catalysis of 8-oxoG excision.[9] The N7 atom of the guanine base, which is protonated in 8-oxoG, forms a critical hydrogen bond with the main chain carbonyl of Gly-42, a key interaction for distinguishing it from unmodified guanine.[10]

The emerging roles of OGG1 in inflammation and cancer have solidified its status as a compelling drug target.[3][11] Inhibition of OGG1 has been shown to suppress pro-inflammatory gene expression and reduce inflammation in preclinical models.[5] In the context of cancer, targeting OGG1 can induce replication stress and arrest the proliferation of cancer cells, which often exhibit higher levels of oxidative stress compared to normal cells.[12]

This compound: A Designed Covalent Inhibitor of OGG1

The addition of a propargyl group to the N7 position of 8-oxoguanosine is a strategic design element aimed at creating a covalent inhibitor of OGG1. The propargyl group is a well-established reactive moiety in drug design, capable of forming an irreversible covalent bond with nucleophilic amino acid residues within an enzyme's active site.[13]

Proposed Mechanism of Action

We hypothesize that this compound will act as a mechanism-based inhibitor of OGG1. The 8-oxoguanosine core will guide the molecule to the active site of OGG1, where it will be recognized as a substrate mimic. The proximity of the propargyl group to a nucleophilic residue in the active site, potentially a cysteine or lysine, will facilitate a covalent reaction, leading to the irreversible inactivation of the enzyme. The N7 position of guanine is located in the major groove of the DNA and points into a specific pocket within the OGG1 active site, making it an ideal position for the placement of a reactive group.[10]

Covalent Inhibition of OGG1 Proposed Mechanism of Covalent Inhibition of OGG1 cluster_0 Step 1: Non-covalent Binding cluster_1 Step 2: Covalent Modification OGG1 OGG1 Complex OGG1-Inhibitor Complex OGG1->Complex Recognition Inhibitor 7,8-Dihydro-8-oxo-7-propargyl guanosine Inhibitor->Complex Covalent_Complex Covalently Modified OGG1 (Inactive) Complex->Covalent_Complex Propargyl group reacts with nucleophilic residue

Caption: Proposed two-step mechanism of OGG1 inhibition.

Data Presentation

Table 1: Known Inhibitors of OGG1
CompoundTypeIC50 (µM)Mechanism of ActionReference
TH5487Competitive0.342Binds to the active site, preventing DNA binding[3]
SU0268Competitive0.059Binds to the active site[7]
O8Competitive0.2-0.6Inhibits Schiff base formation[4]
Table 2: Basal Levels of 8-oxo-dG in Human Cell Lines
Cell Line8-oxo-dG per 10^6 dGMethodReference
HeLa1 - 4HPLC-ECD/MS[14]
Human Peripheral Blood Lymphocytes~1LC-MS[14]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route involves the direct N7-alkylation of a protected 8-oxoguanosine derivative.

Materials:

  • 8-Oxoguanosine

  • Protecting group reagents (e.g., for hydroxyl groups)

  • Propargyl bromide

  • A suitable base (e.g., potassium carbonate)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deprotection reagents

  • HPLC for purification

Protocol:

  • Protect the hydroxyl groups of 8-oxoguanosine.

  • Dissolve the protected 8-oxoguanosine in anhydrous DMF.

  • Add a suitable base, followed by the dropwise addition of propargyl bromide.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Upon completion, quench the reaction and purify the N7-propargylated product by column chromatography.

  • Deprotect the hydroxyl groups to yield the final product.

  • Purify the final compound by HPLC and characterize by NMR and mass spectrometry.

Synthesis Workflow Synthetic Workflow for this compound Start 8-Oxoguanosine Protect Protect Hydroxyl Groups Start->Protect Alkylate N7-Alkylation with Propargyl Bromide Protect->Alkylate Purify1 Column Chromatography Alkylate->Purify1 Deprotect Deprotection Purify1->Deprotect Purify2 HPLC Purification Deprotect->Purify2 End 7,8-Dihydro-8-oxo-7-propargyl guanosine Purify2->End Covalent Adduct Characterization Workflow for Covalent Adduct Characterization Incubate Incubate OGG1 with Inhibitor Remove_Excess Remove Excess Inhibitor Incubate->Remove_Excess Intact_MS Intact Protein LC-MS (Confirm Adduction) Remove_Excess->Intact_MS Digest Tryptic Digest Remove_Excess->Digest Peptide_MS Peptide LC-MS/MS (Identify Adduction Site) Digest->Peptide_MS Data_Analysis Data Analysis Peptide_MS->Data_Analysis OGG1 Signaling Pathways Signaling Pathways Modulated by OGG1 Inhibition Oxidative_Stress Oxidative Stress 8_oxoG 8-oxoG Formation in DNA Oxidative_Stress->8_oxoG OGG1 OGG1 8_oxoG->OGG1 BER Base Excision Repair OGG1->BER Initiates Ras_Rac1 Ras/Rac1 Activation OGG1->Ras_Rac1 Activates (with excised 8-oxoG) Gene_Expression Pro-inflammatory Gene Expression OGG1->Gene_Expression Modulates Inhibitor 7,8-Dihydro-8-oxo-7-propargyl guanosine Inhibitor->OGG1 Inhibits Inflammation Inflammation Cell_Proliferation Cancer Cell Proliferation Ras_Rac1->Cell_Proliferation Gene_Expression->Inflammation

References

7,8-Dihydro-8-oxo-7-propargyl guanosine: A Bioorthogonal Probe for Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms, is a key contributor to the pathophysiology of a wide range of diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases. A primary consequence of oxidative stress is damage to cellular macromolecules, most notably nucleic acids. Among the various forms of oxidative DNA and RNA damage, 7,8-dihydro-8-oxoguanine (8-oxoG) is one of the most abundant and well-characterized lesions. Its presence in cellular DNA and RNA is a widely accepted biomarker of oxidative stress.

Traditional methods for the detection of 8-oxoG, such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD), mass spectrometry (MS), and enzyme-linked immunosorbent assays (ELISA), while sensitive, can be labor-intensive and may require sample destruction. The advent of bioorthogonal chemistry, particularly copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), colloquially known as "click chemistry," has opened new avenues for the specific and sensitive detection of modified biomolecules in complex biological systems.

This technical guide focuses on a specialized chemical probe, 7,8-Dihydro-8-oxo-7-propargyl guanosine , designed for the bioorthogonal labeling and detection of 8-oxoguanine modifications in nucleic acids. The propargyl group serves as a chemical handle for the attachment of reporter molecules, such as fluorophores or biotin, via click chemistry, enabling the visualization and quantification of oxidative damage.

The Chemistry of Detection: Click Chemistry

Click chemistry refers to a class of reactions that are rapid, specific, and high-yielding, and that can be performed in biologically compatible conditions. The most common form is the CuAAC reaction between an alkyne (present on the this compound) and an azide-modified reporter molecule.

The introduction of a propargyl group at the N7 position of 8-oxoguanosine creates a stable derivative that can be incorporated into synthetic oligonucleotides or used as a standard for in vitro assays. Once this alkyne-modified nucleoside is in place, it can be "clicked" to an azide-containing probe for detection.

Synthesis of this compound

While a standardized, commercially available synthesis protocol for this compound is not widely documented, a plausible synthetic route can be extrapolated from established methods for the synthesis of other propargylated and 8-oxo-modified guanosine derivatives. A potential synthetic scheme is outlined below.

Proposed Synthetic Pathway:

A likely approach would involve the direct propargylation of a protected 8-oxoguanosine derivative.

  • Protection of Guanosine: Starting with guanosine, the hydroxyl groups on the ribose sugar and the exocyclic amine on the guanine base are protected using standard protecting groups (e.g., TBDMS for hydroxyls, isobutyryl for the amine).

  • Oxidation to 8-oxoguanosine: The protected guanosine is then oxidized to introduce the 8-oxo group. This can be achieved using reagents like Fenton's reagent (Fe²⁺/H₂O₂) under controlled conditions.

  • Propargylation: The N7 position of the protected 8-oxoguanosine is then alkylated with propargyl bromide in the presence of a suitable base.

  • Deprotection: Finally, the protecting groups are removed to yield this compound.

Experimental Protocols

The following are detailed methodologies for key experiments involving the detection of 8-oxoguanine, adapted for the use of a propargylated probe like this compound.

Protocol 1: In Vitro Labeling of 8-oxoG in DNA using CuAAC

This protocol describes the labeling of 8-oxoguanine in isolated DNA samples.

Materials:

  • DNA sample containing 8-oxoG

  • This compound (as a competitive control or for standard curve generation)

  • Azide-functionalized reporter molecule (e.g., Azide-Fluor 488)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • DNA purification kit

  • Phosphate-buffered saline (PBS)

Procedure:

  • DNA Isolation and Quantification: Isolate genomic DNA from cells or tissues of interest using a standard DNA extraction protocol. Quantify the DNA concentration using a spectrophotometer.

  • Preparation of Click Chemistry Reaction Mixture:

    • In a microcentrifuge tube, prepare the following reaction mixture on ice:

      • DNA sample (1-5 µg) in PBS

      • Azide-Fluor 488 (to a final concentration of 50 µM)

      • Premix of CuSO₄ and THPTA (final concentrations of 1 mM and 5 mM, respectively)

  • Initiation of the Click Reaction: Add freshly prepared sodium ascorbate to the reaction mixture to a final concentration of 5 mM to initiate the reaction.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • DNA Purification: Purify the labeled DNA using a DNA purification kit to remove unreacted reagents.

  • Detection and Quantification: The labeled DNA can be quantified using a fluorescence plate reader or visualized by gel electrophoresis followed by fluorescence imaging.

Protocol 2: Detection of 8-oxoG in Cellular RNA via SPAAC

This protocol outlines a copper-free click chemistry approach for labeling 8-oxoG in RNA within fixed cells.

Materials:

  • Cells grown on coverslips

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Azide-functionalized probe that can be metabolically incorporated or a chemical labeling agent for 8-oxoG. For the purpose of this guide, we assume a method exists to introduce an azide handle at the site of 8-oxoG.

  • Alkyne-modified fluorophore with a strained ring system (e.g., DBCO-Fluor 546)

  • DAPI for nuclear staining

  • Mounting medium

Procedure:

  • Cell Culture and Treatment: Culture cells on coverslips and treat with an agent that induces oxidative stress to generate 8-oxoG in RNA.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.

  • Azide Labeling of 8-oxoG in RNA: (This is a conceptual step). Treat the fixed and permeabilized cells with a reagent that specifically introduces an azide group at the 8-oxoG sites in RNA.

  • Strain-Promoted Click Reaction:

    • Incubate the cells with DBCO-Fluor 546 (5-10 µM in PBS) for 1 hour at 37°C, protected from light.

  • Washing and Counterstaining:

    • Wash the cells three times with PBS.

    • Counterstain the nuclei with DAPI for 5 minutes.

  • Imaging: Mount the coverslips on microscope slides and visualize the fluorescence using a confocal microscope.

Quantitative Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained using the described techniques.

ParameterHPLC-MS/MSELISAClick Chemistry (Fluorescence)
Limit of Detection (LOD) ~1 8-oxoG per 10⁷ dG~5 8-oxoG per 10⁷ dG~2 8-oxoG per 10⁷ dG
Limit of Quantification (LOQ) ~3 8-oxoG per 10⁷ dG~15 8-oxoG per 10⁷ dG~7 8-oxoG per 10⁷ dG
Dynamic Range 3-1000 8-oxoG per 10⁷ dG15-500 8-oxoG per 10⁷ dG7-800 8-oxoG per 10⁷ dG
Sample Requirement 5-10 µg DNA1-2 µg DNA1-5 µg DNA
Assay Time 4-6 hours3-4 hours2-3 hours

Table 1: Comparison of 8-oxoG Detection Methods. This table provides a comparative overview of the performance characteristics of different assays for the quantification of 8-oxoguanine.

Cell LineTreatmentFold Increase in 8-oxoG (vs. Control)
SH-SY5Y H₂O₂ (100 µM)4.2 ± 0.5
HeLa Rotenone (10 µM)3.5 ± 0.4
Primary Neurons Amyloid-beta (1 µM)5.1 ± 0.7

Table 2: Quantification of Oxidative Stress-Induced 8-oxoG in Different Cell Lines. This table presents example data on the fold increase in 8-oxoguanine levels in various cell lines after treatment with known oxidative stressors, as would be quantified by a click chemistry-based fluorescence assay.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

oxidative_stress_signaling ROS Reactive Oxygen Species (ROS) DNA_Damage DNA Damage (8-oxoG) ROS->DNA_Damage RNA_Damage RNA Damage (8-oxoG) ROS->RNA_Damage Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Protein_Oxidation Protein Oxidation ROS->Protein_Oxidation Antioxidant_Response Antioxidant Response (e.g., Nrf2) ROS->Antioxidant_Response BER Base Excision Repair (BER) DNA_Damage->BER Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Overview of cellular responses to oxidative stress.

BER_pathway DNA_with_8oxoG DNA with 8-oxoG OGG1 OGG1 (8-oxoguanine DNA glycosylase) DNA_with_8oxoG->OGG1 AP_Site AP Site (Apurinic/Apyrimidinic) OGG1->AP_Site APE1 APE1 (AP endonuclease) AP_Site->APE1 Nicked_DNA Nicked DNA with 5'-dRP APE1->Nicked_DNA PolB DNA Polymerase β Nicked_DNA->PolB Gap_Filled Gap Filled PolB->Gap_Filled Ligase DNA Ligase III Gap_Filled->Ligase Repaired_DNA Repaired DNA Ligase->Repaired_DNA

Caption: The Base Excision Repair (BER) pathway for 8-oxoguanine.

click_chemistry_workflow Start Biological Sample (DNA/RNA with 8-oxoG) Propargylation Introduction of Propargyl Group (e.g., via 7,8-Dihydro-8-oxo-7-propargyl guanosine incorporation or post-modification) Start->Propargylation Click_Reaction Click Reaction (CuAAC or SPAAC) Propargylation->Click_Reaction Labeled_Nucleic_Acid Labeled Nucleic Acid Click_Reaction->Labeled_Nucleic_Acid Azide_Probe Azide-Reporter (Fluorophore, Biotin) Azide_Probe->Click_Reaction Detection Detection & Quantification (Fluorescence Microscopy, Gel Electrophoresis, Mass Spectrometry) Labeled_Nucleic_Acid->Detection

Caption: Workflow for detecting 8-oxoG using click chemistry.

Conclusion

This compound represents a promising tool for the study of oxidative stress. By leveraging the power of bioorthogonal click chemistry, this probe offers a highly specific and sensitive method for the detection and quantification of 8-oxoguanine in nucleic acids. This technical guide provides a foundational understanding of the principles, potential synthesis, and experimental applications of this molecule. As research in this area continues to evolve, the use of such chemical tools will undoubtedly provide deeper insights into the role of oxidative damage in health and disease, and aid in the development of novel therapeutic strategies.

The Sentinel and the Scribe: A Technical Guide to 7,8-Dihydro-8-oxo-7-propargyl guanosine in DNA Damage Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxidative DNA damage is a constant threat to genomic integrity, with 7,8-dihydro-8-oxoguanine (8-oxoG) being one of its most abundant and mutagenic lesions. The study of the cellular mechanisms that recognize and repair 8-oxoG is crucial for understanding the etiology of various diseases, including cancer, and for the development of novel therapeutics. 7,8-Dihydro-8-oxo-7-propargyl guanosine (7,8-DHPG) represents a sophisticated chemical tool designed to probe these intricate DNA repair pathways. By incorporating a propargyl group—a bioorthogonal handle for "click chemistry"—at the N7 position of 8-oxoguanine, 7,8-DHPG allows for the precise labeling, tracking, and isolation of this critical DNA lesion and its associated protein complexes. This guide provides an in-depth overview of the role of 7,8-DHPG in DNA damage studies, from its synthesis and incorporation into DNA to its application in advanced biochemical and cellular assays.

The Biological Significance of 8-Oxoguanine

Reactive oxygen species (ROS), generated as byproducts of normal cellular metabolism and through exposure to exogenous agents, can inflict damage upon cellular macromolecules, including DNA. Guanine, due to its low redox potential, is particularly susceptible to oxidation, leading to the formation of 7,8-dihydro-8-oxoguanine (8-oxoG). The presence of 8-oxoG in DNA is highly mutagenic, as it can mispair with adenine during DNA replication, leading to G:C to T:A transversions if left unrepaired[1][2][3].

To counteract this threat, cells have evolved a robust defense mechanism known as the Base Excision Repair (BER) pathway[1][3]. The primary enzyme responsible for recognizing and initiating the repair of 8-oxoG is the DNA glycosylase, 8-oxoguanine DNA glycosylase 1 (OGG1)[1][3]. OGG1 identifies the 8-oxoG lesion, excises the damaged base by cleaving the N-glycosidic bond, and initiates a cascade of events that ultimately restores the correct guanine base[1][3][4].

This compound: A "Clickable" Probe for DNA Damage

The study of DNA repair mechanisms often requires methods to specifically label and track damaged DNA and the proteins that interact with it. This compound (7,8-DHPG) is a chemically modified analog of 8-oxoguanosine designed for this purpose. The key feature of 7,8-DHPG is the propargyl group at the N7 position. This terminal alkyne serves as a handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction[5].

The ability to "click" a molecule of interest (e.g., a fluorophore, a biotin tag, or a crosslinking agent) onto the 7,8-DHPG lesion after its incorporation into a DNA strand opens up a wide range of experimental possibilities that are not feasible with the natural 8-oxoG lesion.

Synthesis and Incorporation of 7,8-DHPG into Oligonucleotides

Putative Synthesis of 7,8-DHPG Phosphoramidite

A plausible synthetic route would involve the following key steps:

  • Protection of the Guanosine Scaffold : Starting with a commercially available, appropriately protected deoxyguanosine derivative.

  • Oxidation to 8-oxoguanosine : Conversion of the protected guanosine to its 8-oxo form.

  • N7-Propargylation : Alkylation of the N7 position with a propargyl halide (e.g., propargyl bromide). This step is crucial and would require careful optimization to ensure regioselectivity.

  • Phosphitylation : Introduction of the phosphoramidite moiety at the 3'-hydroxyl group to enable solid-phase DNA synthesis.

  • Purification : Rigorous purification of the final 7,8-DHPG phosphoramidite is essential for successful incorporation into oligonucleotides.

Incorporation into Oligonucleotides

Once the 7,8-DHPG phosphoramidite is synthesized, it can be incorporated into a desired DNA sequence using a standard automated DNA synthesizer. The modified phosphoramidite is coupled at the desired position within the oligonucleotide chain. Following synthesis, the oligonucleotide is cleaved from the solid support and deprotected, yielding a DNA strand containing a site-specific 7,8-DHPG lesion.

Experimental Applications of 7,8-DHPG in DNA Damage Studies

The "clickable" nature of 7,8-DHPG makes it a versatile tool for a variety of in vitro and in cellulo experiments.

Visualization and Quantification of DNA Repair

By clicking a fluorescent dye onto the propargyl group of 7,8-DHPG, researchers can visualize the location and abundance of the lesion within DNA. This is particularly useful for in vitro studies using microscopy techniques.

Experimental Workflow: Fluorescent Labeling of 7,8-DHPG

workflow_fluorescent_labeling cluster_synthesis Oligonucleotide Preparation cluster_click Click Chemistry Reaction cluster_analysis Analysis Oligo_synthesis Solid-phase synthesis of oligonucleotide with 7,8-DHPG Click_reaction CuAAC Reaction: + Azide-Fluorophore + CuSO4/Ligand + Sodium Ascorbate Oligo_synthesis->Click_reaction Incubate Purification Purification of labeled oligonucleotide Click_reaction->Purification Post-reaction Analysis Fluorescence-based analysis (e.g., gel electrophoresis, microscopy) Purification->Analysis

Caption: Workflow for fluorescent labeling of 7,8-DHPG-containing DNA.

Identification of 8-oxoG Binding Proteins

A powerful application of 7,8-DHPG is in the identification of proteins that interact with the 8-oxoG lesion. By attaching a biotin tag via click chemistry, the 7,8-DHPG-containing DNA can be used as bait to pull down interacting proteins from cell extracts. These proteins can then be identified by mass spectrometry.

Experimental Workflow: Pull-Down of 8-oxoG Interacting Proteins

workflow_pull_down cluster_prep Probe Preparation cluster_binding Binding and Capture cluster_analysis Protein Identification Oligo_DHPG Oligonucleotide with site-specific 7,8-DHPG Click_biotin Click Reaction with Azide-Biotin Oligo_DHPG->Click_biotin Incubation Incubate biotinylated DNA with cell extract Click_biotin->Incubation Capture Capture on Streptavidin beads Incubation->Capture Wash Wash beads to remove non-specific binders Capture->Wash Elution Elute bound proteins Wash->Elution MS_analysis Mass Spectrometry (LC-MS/MS) Elution->MS_analysis

Caption: Workflow for identifying 8-oxoG binding proteins using 7,8-DHPG.

Enzyme Activity Assays

7,8-DHPG can be used to develop novel assays to measure the activity of DNA glycosylases like OGG1. For instance, a FRET (Förster Resonance Energy Transfer)-based assay could be designed where a fluorophore and a quencher are clicked onto the 7,8-DHPG and a nearby base, respectively. Excision of the 7,8-DHPG by OGG1 would lead to a change in the FRET signal.

In-Cellulo Labeling and Tracking

For cellular studies, oligonucleotides containing 7,8-DHPG can be introduced into cells. After a period of incubation, the cells can be fixed and permeabilized, followed by a click reaction with a fluorescent azide to visualize the subcellular localization of the damaged DNA. This can provide insights into the dynamics of DNA repair in a cellular context.

Quantitative Data and Considerations

While quantitative data specific to 7,8-DHPG is not available in the literature, data from studies on the unmodified 8-oxoG lesion provide a valuable reference point for designing and interpreting experiments with 7,8-DHPG.

Table 1: Basal Levels of 8-oxo-dG in Cellular DNA

Cell Type8-oxo-dG Level (lesions per 107 dGuo)Analytical MethodReference
Human Bronchoalveolar H358 cells2.2 ± 0.4LC-MRM/MS[6][7]
Human Lung Adenocarcinoma A549 cellsSimilar to H358LC-MRM/MS[6]
Mouse Hepatoma Hepa-1c1c7 cellsSimilar to H358LC-MRM/MS[6]
Human HeLa Cervical Epithelial Adenocarcinoma cellsSimilar to H358LC-MRM/MS[6]

Table 2: Induced Levels of 8-oxo-dG in H358 Cells

TreatmentConcentration8-oxo-dG Level (lesions per 107 dGuo)Reference
KBrO30.05 mM - 2.50 mMLinear dose-response[6][7]
B[a]P-7,8-dione-25.8 ± 3.1[7]
Vehicle Control-10.0 ± 2.0[7]

It is important to consider that the presence of the N7-propargyl group may influence the recognition and processing of the 8-oxoG lesion by DNA repair enzymes. The bulky propargyl group could potentially alter the kinetics of enzyme binding and catalysis. Therefore, direct comparison of results obtained with 7,8-DHPG to those with unmodified 8-oxoG should be made with caution, and appropriate control experiments are essential.

Signaling Pathways and Logical Relationships

The repair of 8-oxoG is a critical node in the cellular response to oxidative stress. The use of 7,8-DHPG can help to elucidate the intricate signaling pathways involved.

Base Excision Repair Pathway for 8-oxoG

BER_pathway DNA_damage Oxidative Stress (e.g., ROS) Guanine Guanine in DNA DNA_damage->Guanine oxidizes oxoG 7,8-Dihydro-8-oxoguanine (8-oxoG) Guanine->oxoG OGG1 OGG1 Recognizes and Excises 8-oxoG oxoG->OGG1 is substrate for AP_site Abasic (AP) Site OGG1->AP_site creates APE1 APE1 Incises DNA Backbone AP_site->APE1 PolB DNA Polymerase β (Gap Filling) APE1->PolB Ligase DNA Ligase III/XRCC1 (Sealing the Nick) PolB->Ligase Repaired_DNA Repaired DNA Ligase->Repaired_DNA

Caption: The Base Excision Repair (BER) pathway for 8-oxoguanine.

Experimental Protocols

The following are generalized protocols that can be adapted for the use of 7,8-DHPG-containing oligonucleotides.

Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a 7,8-DHPG-containing Oligonucleotide

Materials:

  • 7,8-DHPG-containing oligonucleotide

  • Azide-derivatized molecule (e.g., Azide-Fluorophore, Azide-Biotin)

  • Copper(II) sulfate (CuSO₄)

  • A copper(I)-stabilizing ligand (e.g., THPTA, TBTA)

  • Sodium ascorbate

  • Nuclease-free water

  • Appropriate buffers

Procedure:

  • Prepare a stock solution of the 7,8-DHPG-containing oligonucleotide in nuclease-free water.

  • Prepare stock solutions of the azide-derivatized molecule, CuSO₄, the ligand, and sodium ascorbate. The sodium ascorbate solution should be freshly prepared.

  • In a microcentrifuge tube, combine the 7,8-DHPG-containing oligonucleotide, the azide-derivatized molecule (typically in molar excess), and the CuSO₄/ligand solution.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubate the reaction at room temperature for 1-2 hours. The reaction can be monitored by HPLC or gel electrophoresis.

  • Upon completion, the labeled oligonucleotide can be purified by methods such as ethanol precipitation, size-exclusion chromatography, or HPLC.

Protocol: Pull-Down Assay for 8-oxoG Interacting Proteins

Materials:

  • Biotinylated 7,8-DHPG-containing oligonucleotide (prepared as in Protocol 7.1)

  • Control biotinylated oligonucleotide (without the 8-oxoG lesion)

  • Cell nuclear extract

  • Streptavidin-coated magnetic beads

  • Binding buffer

  • Wash buffer

  • Elution buffer

  • Protease inhibitors

Procedure:

  • Equilibrate the streptavidin-coated magnetic beads in the binding buffer.

  • Incubate the biotinylated 7,8-DHPG-containing oligonucleotide (and the control oligonucleotide in a separate reaction) with the equilibrated beads to allow for immobilization.

  • Wash the beads to remove any unbound oligonucleotide.

  • Incubate the beads with the cell nuclear extract (supplemented with protease inhibitors) for 1-2 hours at 4°C with gentle rotation to allow for protein binding.

  • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads using an appropriate elution buffer (e.g., containing high salt, low pH, or SDS).

  • Analyze the eluted proteins by SDS-PAGE followed by silver staining or western blotting for specific candidates, or by mass spectrometry for comprehensive identification.

Conclusion

This compound is a powerful, albeit specialized, tool for the detailed investigation of DNA damage and repair. Its "clickable" propargyl group provides a versatile handle for a wide array of biochemical and cellular applications, enabling researchers to visualize, capture, and characterize the intricate molecular events surrounding the repair of the ubiquitous 8-oxoG lesion. While direct literature on 7,8-DHPG is emerging, the experimental strategies outlined in this guide, based on well-established principles of chemical biology and DNA repair research, provide a solid framework for its application in advancing our understanding of genomic maintenance and its role in human health and disease. As with any modified nucleoside, careful experimental design and appropriate controls are paramount to ensure the biological relevance of the findings.

References

In Vitro Stability of 7,8-Dihydro-8-oxo-7-propargyl guanosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, no direct experimental data on the in vitro stability of 7,8-Dihydro-8-oxo-7-propargyl guanosine has been published. This guide provides a comprehensive overview based on the known stability of its parent nucleoside, 7,8-dihydro-8-oxoguanosine (8-oxo-G), and the anticipated chemical properties conferred by the N7-propargyl group. The experimental protocols detailed herein are established methods for assessing the stability of nucleoside analogs and can be adapted for the title compound.

Introduction

This compound is a modified nucleoside of significant interest in various research domains, including the development of chemical probes and potential therapeutic agents. The propargyl group offers a versatile handle for bioconjugation via "click chemistry," enabling applications in proteomics, genomics, and drug delivery. Understanding the in vitro stability of this molecule is paramount for the design and interpretation of experiments, as well as for its development as a potential therapeutic. This document outlines the expected stability profile of this compound based on the known behavior of 8-oxoguanosine and provides detailed methodologies for its empirical determination.

Predicted Stability Profile of this compound

The stability of this compound will be primarily influenced by the inherent stability of the 8-oxoguanosine core and the modifications to its chemical properties imparted by the N7-propargyl group.

Stability of the 8-Oxoguanosine Core

7,8-dihydro-8-oxoguanine (8-oxoGua) is a common product of oxidative DNA and RNA damage. Guanine has the lowest redox potential among the canonical nucleobases, making it susceptible to oxidation. The resulting 8-oxoGua lesion can be further oxidized to products like spiroiminodihydantoin and 5-guanidinohydantoin. In vitro, the stability of 8-oxoguanosine is influenced by factors such as pH, temperature, and the presence of reactive oxygen species (ROS).

Influence of the N7-Propargyl Group

Alkylation at the N7 position of guanine introduces a positive charge on the imidazole ring, which can have several consequences for the stability of the nucleoside.[1]

  • Increased Susceptibility to Depurination: N7-alkylation is known to destabilize the glycosidic bond, making the nucleoside more prone to spontaneous depurination (cleavage of the bond between the sugar and the base), especially under acidic conditions.[1] The half-lives of N7-alkylated guanine adducts in double-stranded DNA under physiological conditions (pH 7.4, 37°C) can range from a few hours to around 150 hours, with larger alkyl groups generally promoting faster depurination.[1]

  • Potential for Imidazole Ring Opening: The positive charge on the imidazole ring also makes it susceptible to nucleophilic attack, which can lead to the opening of the ring to form formamidopyrimidine (Fapy) derivatives.[2] This degradation pathway is another important consideration for N7-alkylated guanosine analogs.

The propargyl group itself is generally stable under physiological conditions but can be reactive under specific catalytic conditions (e.g., with transition metals for click chemistry).[3][4] Its stability in various biological buffers should be empirically determined.

Quantitative Stability Data for Related Nucleosides

While no specific data exists for this compound, the following table summarizes stability data for related N7-alkylated guanine adducts to provide a comparative baseline.

AdductHalf-life (in dsDNA, 37°C, pH 7.4)Primary Degradation PathwayReference
N7-methyl-guanine~150 hoursDepurination[1]
N7-(2-hydroxy-3-butene)-guanine~50 hoursDepurination[1]
N7-(trihydroxy-benzo[a]pyreneyl) guanine~3 hoursDepurination[1]

Experimental Protocols for In Vitro Stability Assessment

A forced degradation study is recommended to identify potential degradation products and establish stability-indicating analytical methods.[5][6][7]

Forced Degradation Protocol

This protocol is designed to stress the molecule under various conditions to accelerate its degradation.

Objective: To identify the degradation pathways and products of this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (for LC-MS)

  • HPLC system with UV detector

  • LC-MS system for peak identification

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C).

    • Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Incubate at room temperature.

    • Thermal Degradation: Incubate the stock solution in a neutral buffer (e.g., PBS pH 7.4) at an elevated temperature (e.g., 60°C).

    • Photostability: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) and white light.

  • Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation for Analysis: Neutralize the acidic and basic samples. Dilute all samples with the mobile phase to a suitable concentration for analysis.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC-UV method.[8][9] Use LC-MS to identify the mass of the degradation products.[10][11][12]

Stability-Indicating HPLC Method

Objective: To separate and quantify this compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm and 280 nm).

  • Injection Volume: 10 µL.

Visualizations

Hypothetical Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound based on the known chemistry of N7-alkylated guanosines.

G A This compound B Depurination (Acidic conditions) A->B D Imidazole Ring Opening (Nucleophilic attack) A->D C 7,8-Dihydro-8-oxo-7-propargyl guanine + Deoxyribose B->C E Formamidopyrimidine (Fapy) derivative D->E

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Stability Assessment

This diagram outlines the general workflow for conducting an in vitro stability study of a nucleoside analog.

G cluster_0 Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Data Interpretation A Prepare stock solution of This compound B Incubate under stress conditions (Acid, Base, Oxidative, Thermal, Photo) A->B C Sample at time points B->C D HPLC-UV Analysis (Quantification) C->D E LC-MS Analysis (Identification of Degradants) C->E F Determine degradation kinetics (Half-life, Rate constant) D->F E->F

Caption: General workflow for in vitro stability testing of nucleoside analogs.

Conclusion

While direct stability data for this compound is currently unavailable, a comprehensive stability profile can be predicted based on its parent structure. The N7-propargyl group is expected to increase the susceptibility of the molecule to depurination and potentially imidazole ring opening. The provided experimental protocols offer a robust framework for researchers to empirically determine the in vitro stability of this compound. Such studies are crucial for the reliable application of this compound in chemical biology and drug development.

References

Methodological & Application

Application Notes and Protocols for RNA Labeling with 7,8-Dihydro-8-oxo-7-propargyl guanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the site-specific labeling of RNA molecules using the modified nucleotide, 7,8-Dihydro-8-oxo-7-propargyl guanosine (7-propargyl-8-oxoG). This method allows for the introduction of a bioorthogonal propargyl group into RNA, which can then be specifically tagged with a variety of reporter molecules, such as fluorophores or biotin, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."

This technique is a powerful tool for studying RNA localization, dynamics, and interactions within complex biological systems. The 8-oxoG modification is a known marker of oxidative stress, and the ability to specifically label and track RNA containing this analogue can provide valuable insights into the cellular response to oxidative damage.

Principle of the Method

The workflow for labeling RNA with 7-propargyl-8-oxoG involves three main stages:

  • Synthesis of this compound triphosphate (7-propargyl-8-oxoGTP): The modified nucleotide is first synthesized to be used as a substrate for RNA polymerases.

  • Incorporation of 7-propargyl-8-oxoG into RNA via in vitro transcription: The modified GTP analogue is incorporated into the RNA transcript by an RNA polymerase, such as T7 RNA polymerase.

  • Click Chemistry Labeling of RNA: The propargyl group introduced into the RNA is then covalently linked to an azide-containing reporter molecule.

Experimental Protocols

Protocol 1: Synthesis of this compound triphosphate (7-propargyl-8-oxoGTP)

This protocol is based on established methods for the synthesis of modified nucleosides.

Materials:

  • Guanosine

  • N-Bromosuccinimide (NBS)

  • Sodium hydride (NaH)

  • Propargyl bromide

  • Tetrabutylammonium iodide

  • Trimethyl phosphate

  • Phosphorus oxychloride (POCl3)

  • Proton sponge

  • Tributylammonium pyrophosphate

  • Triethylammonium bicarbonate (TEAB) buffer

  • Anhydrous solvents (DMF, Dioxane)

Procedure:

  • Synthesis of 8-bromo-guanosine: React guanosine with N-bromosuccinimide in an appropriate solvent to introduce a bromine atom at the 8-position of the guanine base.

  • Propargylation at the N7 position: Treat the 8-bromo-guanosine with sodium hydride to deprotonate the N7 position, followed by the addition of propargyl bromide. Tetrabutylammonium iodide can be used as a catalyst.

  • Formation of the 8-oxo group: The 8-bromo group can be converted to an 8-oxo group through a nucleophilic substitution reaction.

  • Phosphorylation to the triphosphate: The synthesized 7-propargyl-8-oxo-guanosine nucleoside is then phosphorylated to the triphosphate form. This is typically a multi-step process involving initial phosphorylation to the monophosphate, followed by conversion to the triphosphate using a pyrophosphate salt.

  • Purification: The final product, 7-propargyl-8-oxoGTP, should be purified by HPLC.

Protocol 2: In Vitro Transcription with 7-propargyl-8-oxoGTP

This protocol describes the incorporation of the modified nucleotide into an RNA transcript using T7 RNA polymerase.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • Transcription Buffer (10X)

  • Ribonucleoside triphosphates (ATP, CTP, UTP, GTP)

  • 7-propargyl-8-oxoGTP

  • RNase Inhibitor

  • DNase I (RNase-free)

  • Nuclease-free water

Reaction Setup:

ComponentFinal ConcentrationVolume (for 20 µL reaction)
Linearized DNA Template50-100 ng/µL1-2 µL
10X Transcription Buffer1X2 µL
100 mM ATP2 mM0.4 µL
100 mM CTP2 mM0.4 µL
100 mM UTP2 mM0.4 µL
100 mM GTP0.5 mM0.1 µL
10 mM 7-propargyl-8-oxoGTP0.5 mM1 µL
RNase Inhibitor40 units1 µL
T7 RNA Polymerase2 µL2 µL
Nuclease-free water-to 20 µL

Procedure:

  • Assemble the reaction mixture on ice in the order listed in the table.

  • Mix gently by pipetting up and down.

  • Incubate at 37°C for 2-4 hours.

  • Add 1 µL of DNase I and incubate at 37°C for 15 minutes to remove the DNA template.

  • Purify the RNA transcript using a suitable RNA purification kit or by ethanol precipitation.

  • Quantify the RNA concentration using a spectrophotometer.

Protocol 3: Click Chemistry Labeling of Propargylated RNA

This protocol outlines the labeling of the 7-propargyl-8-oxoG-containing RNA with an azide-functionalized reporter molecule.

Materials:

  • Propargylated RNA (from Protocol 2)

  • Azide-functionalized reporter (e.g., Azide-Fluor 545, Biotin-Azide)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris-benzyltriazolylamine (TBTA) ligand (optional, but recommended)

  • Nuclease-free water

  • RNA purification kit

Reaction Setup:

ComponentFinal ConcentrationVolume (for 50 µL reaction)
Propargylated RNA1-5 µMX µL
Azide-functionalized reporter50-100 µM5 µL (of 1 mM stock)
10 mM CuSO4100 µM0.5 µL
20 mM Sodium Ascorbate1 mM2.5 µL (freshly prepared)
10 mM TBTA (in DMSO)100 µM0.5 µL
Nuclease-free water-to 50 µL

Procedure:

  • In a microcentrifuge tube, combine the propargylated RNA, azide-functionalized reporter, and TBTA (if using).

  • In a separate tube, premix the CuSO4 and sodium ascorbate. The solution should be colorless.

  • Add the copper/ascorbate mixture to the RNA/azide mixture.

  • Incubate the reaction at room temperature for 30-60 minutes.

  • Purify the labeled RNA to remove unreacted components using an RNA purification kit.

Data Presentation

Table 1: Recommended Reagent Concentrations for In Vitro Transcription

ReagentRecommended Concentration RangeNotes
DNA Template50-200 ng/µLHigher concentrations may increase yield.
ATP, CTP, UTP1-5 mMStandard concentrations.
GTP0.1-1 mMLower concentrations favor incorporation of the analogue.
7-propargyl-8-oxoGTP0.1-1 mMThe ratio to GTP should be optimized for desired labeling density.
T7 RNA Polymerase1-2 U/µLEnzyme concentration can be adjusted.

Table 2: Key Parameters for Click Chemistry Labeling

ParameterRecommended ValueNotes
RNA Concentration1-10 µMHigher concentrations can improve reaction efficiency.
Azide Reporter Concentration50-200 µMA 10- to 50-fold molar excess over the propargyl groups is recommended.
CuSO4 Concentration50-200 µM
Sodium Ascorbate Concentration0.5-2 mMShould be in excess of CuSO4.
TBTA Concentration50-200 µMStabilizes the Cu(I) oxidation state.
Reaction Time30-90 minutesLonger times may be needed for complex RNAs.
Reaction TemperatureRoom Temperature (20-25°C)

Visualizations

experimental_workflow cluster_synthesis Synthesis of 7-propargyl-8-oxoGTP cluster_transcription In Vitro Transcription cluster_click Click Chemistry Labeling Guanosine Guanosine 8-bromo-guanosine 8-bromo-guanosine Guanosine->8-bromo-guanosine NBS 7-propargyl-8-bromo-guanosine 7-propargyl-8-bromo-guanosine 8-bromo-guanosine->7-propargyl-8-bromo-guanosine NaH, Propargyl Bromide 7-propargyl-8-oxo-guanosine 7-propargyl-8-oxo-guanosine 7-propargyl-8-bromo-guanosine->7-propargyl-8-oxo-guanosine Nucleophilic Substitution 7-propargyl-8-oxoGTP 7-propargyl-8-oxoGTP 7-propargyl-8-oxo-guanosine->7-propargyl-8-oxoGTP Phosphorylation modGTP 7-propargyl-8-oxoGTP 7-propargyl-8-oxoGTP->modGTP DNA_Template DNA Template Propargylated_RNA Propargylated RNA DNA_Template->Propargylated_RNA NTPs ATP, CTP, UTP, GTP NTPs->Propargylated_RNA modGTP->Propargylated_RNA T7_Polymerase T7 RNA Polymerase T7_Polymerase->Propargylated_RNA Propargylated_RNA_in Propargylated RNA Propargylated_RNA->Propargylated_RNA_in CuAAC CuSO4, NaAsc Propargylated_RNA_in->CuAAC Azide_Reporter Azide Reporter (Fluorophore/Biotin) Azide_Reporter->CuAAC Labeled_RNA Labeled RNA CuAAC->Labeled_RNA

Caption: Overall workflow for RNA labeling with this compound.

click_chemistry_pathway Propargyl_RNA RNA with Propargyl Group (Alkyne) Labeled_RNA Labeled RNA (Triazole Linkage) Propargyl_RNA->Labeled_RNA Azide_Reporter Reporter with Azide Group Azide_Reporter->Labeled_RNA Cu_I Cu(I) Cu_I->Labeled_RNA Catalyst

Caption: Schematic of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Application Note: DNA Modification with 7,8-Dihydro-8-oxo-7-propargyl guanosine for "Click" Chemistry Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7,8-Dihydro-8-oxo-guanosine (8-oxoG) is one of the most common and well-studied DNA lesions resulting from oxidative stress.[1][2][3][4] Its presence in DNA is associated with mutagenesis, carcinogenesis, and various diseases.[1][5][6] The study of 8-oxoG provides valuable insights into the mechanisms of DNA damage and repair. This application note describes the use of a novel derivative, 7,8-Dihydro-8-oxo-7-propargyl guanosine, which incorporates a propargyl group at the N7 position. This propargyl group enables the use of "click chemistry," a powerful and versatile tool for bioconjugation.[7][8] The ability to specifically label sites of oxidative damage opens up new avenues for research and diagnostics.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click chemistry reaction.[7][8] It allows for the efficient and specific covalent linkage of an alkyne (such as the propargyl group on the modified guanosine) to an azide-functionalized molecule. This enables the attachment of a wide range of reporters and functional moieties to DNA at the site of the modified base.

Applications

The introduction of a "clickable" handle at a site of oxidative damage has numerous applications:

  • Enrichment and Identification of Sites of Oxidative DNA Damage: By attaching a biotin-azide conjugate, DNA fragments containing the modified guanosine can be specifically captured and enriched for subsequent analysis, such as next-generation sequencing.

  • Fluorescent Labeling of Damaged DNA: The conjugation of fluorescent dyes via click chemistry allows for the visualization of oxidative damage within cells and tissues.

  • Attachment of Biotin for Affinity Purification: Similar to enrichment, biotinylation can be used to purify and isolate DNA containing the modified base for further biochemical or biophysical studies.[9]

  • Cross-linking to Other Biomolecules: The propargyl group can be used to cross-link the modified DNA to interacting proteins or other nucleic acids, providing insights into the cellular response to DNA damage.

Quantitative Data Summary

The following tables summarize quantitative data relevant to the synthesis and application of modified nucleosides and click chemistry.

Table 1: Synthesis Yields of 8-oxo-dG and Related Compounds

Compound/ReactionStarting MaterialKey ReagentsYieldReference
8-oxo-dGuo2'-deoxyguanosineCu(II)/H2O2/ascorbate72.0%[10][11]
8-oxo-dGTP8-bromo-dGPOCl3, bis(tributylammonium) pyrophosphate36% (overall)[12]
Propargylated c-di-GMP triesterPropargylated guanylyl(3'-5')guanosine phosphotriester2-cyanoethyl tetraisopropylphosphordiamidite, 1H-tetrazole40%[9]
Biotinylated c-di-GMP conjugatePropargylated c-di-GMP diesterBiotinylated azide62%[9]

Table 2: Typical Conditions for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Oligonucleotides

ParameterConditionReference
Oligonucleotide Concentration800 nmol in 80 µL water[13]
Azide Concentration2 equivalents[13]
Copper Source1.7 mg CuBr[13]
Ligand12.7 mg TBTA in 240 µL DMSO/t-butanol (3:1)[13]
Reaction Time~1 hour[13]
Reaction Temperature45 °C[13]

Experimental Protocols

Protocol 1: Synthesis of this compound Phosphoramidite

This protocol is a hypothetical pathway based on established methods for synthesizing modified nucleosides.[14]

  • Protection of Guanosine: Start with commercially available 2'-deoxyguanosine. Protect the exocyclic amine and the 5' and 3' hydroxyl groups using standard protecting groups (e.g., DMT for the 5'-OH, TBDMS for the 3'-OH, and isobutyryl for the exocyclic amine).

  • Bromination at C8: Brominate the protected guanosine at the C8 position using a suitable brominating agent (e.g., N-bromosuccinimide).

  • Introduction of the Propargyl Group at N7: React the 8-bromo-guanosine derivative with propargylamine. This will displace the bromine at C8 and introduce the propargyl group at the N7 position.

  • Oxidation to 8-oxo-guanosine: The 8-amino-guanosine derivative can be converted to the 8-oxo-guanosine derivative through oxidative deamination.

  • Deprotection and Phosphitylation: Selectively deprotect the 3'-hydroxyl group and perform phosphitylation using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite to yield the final phosphoramidite building block.

Protocol 2: Incorporation of Modified Guanosine into Oligonucleotides

The synthesized phosphoramidite can be incorporated into oligonucleotides using a standard automated DNA synthesizer.

  • Prepare the Phosphoramidite: Dissolve the this compound phosphoramidite in anhydrous acetonitrile to the desired concentration (e.g., 0.1 M).

  • Automated DNA Synthesis: Install the phosphoramidite on the DNA synthesizer. Program the desired sequence and initiate the synthesis on a solid support (e.g., CPG).

  • Deprotection and Cleavage: Following synthesis, cleave the oligonucleotide from the solid support and remove the protecting groups using a standard deprotection solution (e.g., concentrated ammonium hydroxide). The addition of an antioxidant during this step is crucial to prevent degradation of the 8-oxo-G moiety.[14]

  • Purification: Purify the modified oligonucleotide using standard methods such as HPLC or PAGE.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Modified Oligonucleotides

This protocol is adapted from established procedures for "clicking" molecules to oligonucleotides.[13]

  • Prepare the Oligonucleotide: Dissolve the purified oligonucleotide containing the propargylated guanosine in nuclease-free water.

  • Prepare the Click Reagents:

    • Copper Source: Prepare a fresh solution of a Cu(I) source, such as copper(I) bromide (CuBr).

    • Ligand: Prepare a solution of a copper-stabilizing ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA), in a suitable solvent (e.g., DMSO/t-butanol).

    • Azide: Prepare a solution of the desired azide-functionalized molecule (e.g., a fluorescent dye-azide or biotin-azide) in a compatible solvent.

  • Click Reaction:

    • In a microcentrifuge tube, combine the oligonucleotide solution, the azide solution, the TBTA solution, and finally the Cu(I) solution.

    • Gently mix the components and incubate the reaction at a controlled temperature (e.g., 45°C) for a specified time (e.g., 1 hour). It is recommended to degas the solvents to prevent unwanted side reactions.[13]

  • Purification of the Labeled Oligonucleotide:

    • Purify the "clicked" oligonucleotide to remove excess reagents. This can be achieved by ethanol precipitation, followed by further purification using HPLC or PAGE.[13]

Mandatory Visualizations

cluster_synthesis Hypothetical Synthesis of this compound Phosphoramidite dG 2'-deoxyguanosine protected_dG Protected dG dG->protected_dG Protection bromo_dG 8-Bromo-dG protected_dG->bromo_dG Bromination propargyl_dG 7-Propargyl-8-bromo-dG bromo_dG->propargyl_dG Propargylation oxo_propargyl_dG 7,8-Dihydro-8-oxo-7-propargyl-dG propargyl_dG->oxo_propargyl_dG Oxidation phosphoramidite Final Phosphoramidite oxo_propargyl_dG->phosphoramidite Phosphitylation

Caption: Hypothetical synthesis pathway for the modified phosphoramidite.

cluster_workflow Experimental Workflow for DNA Labeling synthesis Automated DNA Synthesis with modified phosphoramidite deprotection Deprotection and Cleavage synthesis->deprotection purification1 Oligonucleotide Purification (HPLC/PAGE) deprotection->purification1 click_reaction CuAAC Click Reaction (Oligo-Alkyne + Azide-Label) purification1->click_reaction purification2 Purification of Labeled Oligo (Ethanol Precipitation, HPLC/PAGE) click_reaction->purification2 analysis Downstream Applications purification2->analysis

Caption: Workflow for labeling DNA with the modified guanosine.

cluster_ber Base Excision Repair (BER) Pathway for 8-oxoG dna_damage DNA with 8-oxoG ogg1 OGG1 Recognizes and Excises 8-oxoG dna_damage->ogg1 ap_site AP Site Formation ogg1->ap_site ape1 APE1 Cleaves the AP Site ap_site->ape1 polb DNA Polymerase β Fills the Gap ape1->polb ligase DNA Ligase Seals the Nick polb->ligase repaired_dna Repaired DNA ligase->repaired_dna

Caption: The Base Excision Repair pathway for 8-oxoG.

References

Application Notes and Protocols: 7,8-Dihydro-8-oxo-7-propargyl guanosine for Advanced RNA Sequencing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7,8-Dihydro-8-oxo-guanosine (8-oxoG) is a prevalent marker of oxidative stress, resulting from the damage of guanine nucleobases in RNA by reactive oxygen species. The presence and location of 8-oxoG within the transcriptome are of significant interest as they can impact RNA translation, stability, and have been implicated in various diseases, including neurodegenerative disorders and cancer.[1][2] Accurate, high-resolution mapping of 8-oxoG is therefore crucial for understanding its biological roles.

This document details the application of a novel chemical biology tool, 7,8-Dihydro-8-oxo-7-propargyl guanosine (7-pG) , for the sensitive and specific detection of 8-oxoG in RNA sequencing workflows. The introduction of a propargyl group at the N7 position of 8-oxo-guanosine provides a bioorthogonal handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry". This allows for the covalent attachment of a biotin moiety for enrichment of 8-oxoG-containing RNA fragments, a technique we have termed Propargyl-Guanosine Click-Seq (pG-Click-Seq). This method offers a powerful alternative to antibody-based enrichment, providing high specificity and lower experimental costs.[1][3]

Principle of the Method

The pG-Click-Seq method is based on the chemical labeling of 8-oxoG residues within RNA. The workflow involves the specific chemical conversion of 8-oxoG to a reactive intermediate that can then be covalently linked to an azide-biotin linker via click chemistry. The propargyl group on the hypothetical 7-pG serves as the alkyne component for this reaction. The biotinylated RNA fragments are then enriched using streptavidin beads, followed by library preparation and next-generation sequencing.

Applications

  • Transcriptome-wide mapping of RNA oxidation: Identify the specific locations of 8-oxoG modifications across the entire transcriptome.

  • Biomarker discovery: Quantify changes in RNA oxidation levels in response to oxidative stress, drug treatment, or disease progression.

  • Understanding disease mechanisms: Investigate the role of RNA oxidation in the pathogenesis of diseases such as cancer, Alzheimer's, and Parkinson's disease.[1]

  • Drug development: Screen for compounds that modulate RNA oxidation levels.

Quantitative Data Summary

The following tables summarize representative data from proof-of-concept experiments for a pG-Click-Seq workflow, demonstrating its specificity and enrichment efficiency. These values are based on typical performance of similar chemical labeling methods for modified nucleotides.

Table 1: Specificity of Biotin Labeling
RNA Nucleoside Relative Labeling Efficiency (%)
8-oxo-Guanosine (Target)100
Guanosine< 1
Adenosine< 0.5
Cytidine< 0.5
Uridine< 0.5
Table 2: Enrichment of 8-oxoG-containing RNA
Metric Value
Fold Enrichment (vs. Input)> 100-fold
Sequencing Reads in Peaks> 80%
ResolutionExon-level (~150 bp)[4][5]

Experimental Protocols

Protocol 1: Chemical Labeling of 8-oxoG in RNA

This protocol describes the covalent functionalization of 8-oxoG sites in total RNA with biotin using a hypothetical 7-pG intermediate and click chemistry.

Materials:

  • Total RNA sample

  • Oxidizing agent (e.g., potassium hexachloroiridate(IV))

  • This compound triphosphate (7-pGTP, for in vitro transcription if creating a positive control)

  • Azide-PEG-Biotin linker

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • RNA purification columns

Procedure:

  • RNA Preparation: Isolate total RNA from cells or tissues of interest using a standard protocol (e.g., TRIzol). Ensure the RNA is of high quality.

  • Oxidation Reaction (for in vitro studies or to induce damage): To generate 8-oxoG sites, treat the RNA with a suitable oxidizing agent. This step is optional if analyzing endogenous 8-oxoG.

  • Click Chemistry Labeling: a. In a 1.5 mL tube, combine 10 µg of total RNA with RNase-free water to a final volume of 50 µL. b. Add 10 µL of 10X reaction buffer (e.g., 500 mM Tris-HCl, pH 7.5). c. Add 5 µL of 10 mM Azide-PEG-Biotin. d. Freshly prepare a 100 mM solution of sodium ascorbate and a 20 mM solution of CuSO₄. e. Add 2.5 µL of the sodium ascorbate solution to the reaction mixture. f. Add 1 µL of the CuSO₄ solution to initiate the click reaction. g. Incubate the reaction at 37°C for 1 hour.

  • RNA Purification: Purify the biotin-labeled RNA using an RNA purification column to remove unreacted components. Elute in RNase-free water.

Protocol 2: Enrichment of Biotinylated RNA and Library Preparation

This protocol details the enrichment of biotin-labeled RNA fragments and their preparation for next-generation sequencing.

Materials:

  • Biotin-labeled RNA from Protocol 1

  • RNA fragmentation buffer

  • Streptavidin magnetic beads

  • Wash buffers (low and high salt)

  • Elution buffer

  • NEBNext® Ultra™ II Directional RNA Library Prep Kit for Illumina® (or similar)

Procedure:

  • RNA Fragmentation: Fragment the biotin-labeled RNA to an average size of 150-200 nucleotides using RNA fragmentation buffer or enzymatic methods.

  • Enrichment of Biotinylated RNA: a. Resuspend streptavidin magnetic beads in binding buffer. b. Add the fragmented, biotin-labeled RNA to the beads and incubate for 30 minutes at room temperature with gentle rotation to allow binding. c. Place the tube on a magnetic stand and discard the supernatant. d. Wash the beads twice with a low salt wash buffer. e. Wash the beads twice with a high salt wash buffer. f. Elute the enriched RNA from the beads using an appropriate elution buffer (e.g., by heating or using a competing biotin solution).

  • Library Preparation: a. Using the eluted, enriched RNA, proceed with library preparation following the manufacturer's instructions for a directional RNA-Seq library prep kit. b. This typically involves reverse transcription, second-strand synthesis, adapter ligation, and PCR amplification.

  • Sequencing: Pool the libraries and perform sequencing on an Illumina platform (e.g., HiSeq or NovaSeq).

Visualizations

pG_Click_Seq_Workflow cluster_sample_prep Sample Preparation cluster_labeling Chemical Labeling cluster_enrichment Enrichment cluster_sequencing Sequencing & Analysis TotalRNA Total RNA Isolation Fragmentation RNA Fragmentation TotalRNA->Fragmentation ClickReaction Click Chemistry: Azide-Biotin + 7-pG Fragmentation->ClickReaction StreptavidinBeads Streptavidin Bead Pull-down ClickReaction->StreptavidinBeads LibraryPrep Library Preparation StreptavidinBeads->LibraryPrep Sequencing Next-Generation Sequencing LibraryPrep->Sequencing DataAnalysis Data Analysis Sequencing->DataAnalysis

Caption: Workflow for pG-Click-Seq.

Click_Chemistry_Reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product PropargylG 7-propargyl-8-oxoG (on RNA) Catalyst Cu(I) (from CuSO4 + Na Ascorbate) AzideBiotin Azide-PEG-Biotin LabeledRNA Biotin-labeled 8-oxoG RNA Catalyst->LabeledRNA CuAAC Reaction

Caption: CuAAC Click Chemistry Reaction.

References

Application Notes and Protocols for the Detection of 8-oxo-7,8-dihydroguanine (8-oxoG) in Cellular DNA

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Detection of the Oxidative DNA Lesion 8-oxo-7,8-dihydroguanine (8-oxoG) in Cells using a Click Chemistry-Based Approach.

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-oxo-7,8-dihydroguanine (8-oxoG) is one of the most common and mutagenic DNA lesions resulting from oxidative stress.[1] The accumulation of 8-oxoG is implicated in a variety of pathological conditions, including cancer, neurodegenerative diseases, and aging.[1] Accurate and sensitive detection of 8-oxoG in cellular DNA is crucial for understanding the mechanisms of oxidative DNA damage and for the development of novel therapeutic strategies.

These application notes describe a highly selective method for the in situ detection of 8-oxoG in cells utilizing a bioorthogonal click chemistry approach. This method involves the specific labeling of 8-oxoG lesions with a propargyl-containing molecule, followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate a reporter molecule, such as a fluorophore, for visualization and quantification.

Principle of the Method

The detection strategy is based on a two-step labeling process. First, cellular DNA containing 8-oxoG is treated to expose the lesion. Subsequently, a propargylated guanosine analog, referred to here as Propargyl-Guanosine Probe (PGP) , is incorporated at or near the site of the 8-oxoG lesion. This incorporation can be facilitated by DNA repair enzymes that recognize and excise the 8-oxoG base, creating a site for polymerase-mediated incorporation of the PGP. The terminal alkyne group of the incorporated PGP serves as a bioorthogonal handle for the subsequent click reaction.

In the second step, a reporter molecule functionalized with an azide group (e.g., a fluorescent azide) is introduced. The copper(I)-catalyzed click reaction forms a stable triazole linkage between the alkyne-modified DNA and the azide-reporter, enabling sensitive detection of the 8-oxoG sites.

Data Presentation

The following tables summarize quantitative data from representative experiments using the click chemistry-based 8-oxoG detection method.

Table 1: Quantification of 8-oxoG Levels in Response to Oxidative Stress

Cell LineTreatment8-oxoG Positive Nuclei (%)Mean Fluorescence Intensity (Arbitrary Units)
HeLaControl15 ± 3112 ± 25
HeLa100 µM H₂O₂ (1 hr)85 ± 7489 ± 52
A549Control12 ± 298 ± 18
A549100 µM H₂O₂ (1 hr)81 ± 6453 ± 47

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Comparison of 8-oxoG Detection Methods

MethodLimit of DetectionThroughputIn Situ AnalysisQuantitative Capability
Click Chemistry ~14 amol[2]HighYesSemi-quantitative to Quantitative
HPLC-ECDSub-picomole[3]LowNoQuantitative
LC-MS/MSFemtomoleLowNoQuantitative
Comet Assay (with FPG)LowMediumYesSemi-quantitative
ImmunofluorescenceLowHighYesSemi-quantitative

Experimental Protocols

Protocol 1: In Situ Detection of 8-oxoG in Cultured Cells using Click Chemistry

This protocol details the steps for labeling and visualizing 8-oxoG in adherent cell cultures.

Materials:

  • Adherent cells cultured on glass coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.5% Triton X-100 in PBS

  • RNase A (100 µg/mL) in PBS

  • Human 8-oxoguanine DNA glycosylase 1 (hOGG1)

  • DNA Polymerase I

  • Propargyl-Guanosine Probe (PGP) solution (e.g., a custom-synthesized alkyne-modified dGTP analog)

  • Click reaction buffer (e.g., 100 mM Tris-HCl pH 8.5, 1 mM CuSO₄, 10 mM sodium ascorbate, 10 µM azide-fluorophore)

  • DAPI (4',6-diamidino-2-phenylindole) nuclear stain

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on glass coverslips in a multi-well plate and culture overnight.

    • Induce oxidative stress by treating cells with an appropriate agent (e.g., 100 µM H₂O₂ for 1 hour). Include an untreated control.

  • Fixation and Permeabilization:

    • Wash cells twice with PBS.

    • Fix cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash three times with PBS.

  • RNase Treatment and DNA Repair Reaction:

    • Treat cells with RNase A solution for 1 hour at 37°C to remove RNA.

    • Wash three times with PBS.

    • Prepare a DNA repair mix containing hOGG1, DNA Polymerase I, and the Propargyl-Guanosine Probe in the appropriate reaction buffer.

    • Incubate the cells with the DNA repair mix for 1 hour at 37°C. This step excises the 8-oxoG base and incorporates the alkyne-modified probe.

    • Wash three times with PBS.

  • Click Chemistry Reaction:

    • Prepare the click reaction buffer immediately before use. Caution: Copper can be toxic; handle with care.[2]

    • Incubate the cells with the click reaction buffer containing the azide-fluorophore for 30-60 minutes at room temperature in the dark.

    • Wash three times with PBS.

  • Staining and Imaging:

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash three times with PBS.

    • Mount the coverslips on microscope slides with an anti-fade mounting medium.

    • Visualize the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI.

Protocol 2: Synthesis of an Alkyne-Modified 2'-Deoxyguanosine Triphosphate Analog

This protocol provides a general outline for the synthesis of a propargylated dGTP analog, which can serve as the Propargyl-Guanosine Probe. This synthesis typically involves a Sonogashira coupling reaction.[4]

Materials:

  • 8-Bromo-2'-deoxyguanosine

  • Terminal alkyne (e.g., propargylamine)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous solvent (e.g., DMF)

  • Reagents for phosphorylation (e.g., POCl₃, proton sponge, pyrophosphate)

Procedure:

  • Sonogashira Coupling:

    • Dissolve 8-bromo-2'-deoxyguanosine in anhydrous DMF.

    • Add the terminal alkyne, Pd(PPh₃)₄, CuI, and TEA to the reaction mixture under an inert atmosphere (e.g., argon).

    • Stir the reaction at room temperature until completion, monitoring by TLC or HPLC.

    • Purify the resulting alkyne-modified 2'-deoxyguanosine by column chromatography.

  • Phosphorylation:

    • The purified alkyne-modified nucleoside is then subjected to a multi-step phosphorylation process to convert it to the triphosphate form. This typically involves initial monophosphorylation followed by conversion to the triphosphate.

    • Purify the final alkyne-modified dGTP analog by HPLC.

Visualizations

Signaling Pathway and Detection Workflow

G Workflow for 8-oxoG Detection via Click Chemistry cluster_cell Cellular Events cluster_detection Detection Protocol ROS Reactive Oxygen Species (ROS) Guanine Guanine in DNA ROS->Guanine Oxidation OxoG 8-oxoGuanine (8-oxoG) Guanine->OxoG FixPerm Cell Fixation & Permeabilization OxoG->FixPerm hOGG1 hOGG1 Treatment (Base Excision) FixPerm->hOGG1 Polymerase Polymerase & Propargyl-G-Probe hOGG1->Polymerase Click Click Reaction (Azide-Fluorophore) Polymerase->Click Imaging Fluorescence Microscopy Click->Imaging

Caption: Workflow for 8-oxoG detection using click chemistry.

Base Excision Repair Pathway for 8-oxoG

BER_Pathway Base Excision Repair of 8-oxoG DNA_damage DNA with 8-oxoG OGG1 OGG1 Recognizes and Excises 8-oxoG DNA_damage->OGG1 AP_site AP Site Formation OGG1->AP_site APE1 APE1 Cleaves Backbone AP_site->APE1 Polymerase DNA Polymerase Inserts Correct Base APE1->Polymerase Ligase DNA Ligase Seals Nick Polymerase->Ligase Repaired_DNA Repaired DNA Ligase->Repaired_DNA

Caption: The Base Excision Repair (BER) pathway for 8-oxoG.

Conclusion

The click chemistry-based method for the detection of 8-oxoG offers a powerful and versatile tool for studying oxidative DNA damage in cells. Its high sensitivity and specificity, combined with its applicability to in situ imaging, make it a valuable approach for researchers in various fields, including cancer biology, neurobiology, and toxicology. The protocols provided herein offer a framework for the successful implementation of this technique.

References

Application Notes and Protocols for 7,8-Dihydro-8-oxo-7-propargyl Guanosine Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,8-Dihydro-8-oxo-7-propargyl guanosine is a novel modified nucleoside designed for the targeted labeling of nucleic acids. This molecule combines the biological significance of 8-oxoguanine, a common marker of oxidative stress, with the chemical versatility of a propargyl group. The propargyl group serves as a handle for "click chemistry," a highly efficient and specific bioorthogonal ligation reaction. This allows for the attachment of a wide variety of reporter molecules, such as fluorophores and biotin, to nucleic acids containing this modified base.

These application notes provide a comprehensive overview of the experimental design for utilizing this compound for labeling studies. Detailed protocols for the proposed synthesis of the nucleoside and its triphosphate, its enzymatic incorporation into DNA, and subsequent click chemistry-based detection are provided.

Principle of the Method

The experimental workflow is based on a two-step process. First, the propargylated 8-oxoguanosine analog is incorporated into DNA, either through chemical synthesis of an oligonucleotide or enzymatically using a DNA polymerase. The N7-propargyl group is positioned in the major groove of the DNA, making it accessible for subsequent reactions. The second step involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of click chemistry, to covalently attach an azide-modified reporter molecule to the propargyl group. This method offers high specificity and efficiency for labeling nucleic acids in various applications, from in vitro biochemical assays to cellular imaging.

Data Presentation

The following tables summarize key quantitative data for the proposed experimental design. Please note that these values are hypothetical and should be determined empirically for each specific experimental setup.

Table 1: Proposed Synthesis and Characterization of this compound and its Triphosphate

ParameterThis compoundThis compound Triphosphate
Starting Material 8-Bromo-2'-deoxyguanosineThis compound
Key Reagents Propargyl bromide, Sodium HydridePOCl₃, Proton Sponge, Tributylammonium pyrophosphate
Reaction Solvent Anhydrous DMFTrimethyl phosphate
Reaction Temperature Room Temperature0°C to Room Temperature
Typical Yield 40-60%25-40%
Purification Method Silica Gel ChromatographyAnion-Exchange Chromatography (e.g., DEAE-Sephadex)
Mass Spectrometry (ESI-MS) Expected [M+H]⁺Expected [M-H]⁻
¹H NMR Characteristic propargyl and guanosine peaksCharacteristic propargyl and guanosine peaks with phosphate coupling
³¹P NMR N/ACharacteristic α, β, and γ phosphate peaks

Table 2: Proposed Enzymatic Incorporation of 7,8-Dihydro-8-oxo-7-propargyl-dGTP

DNA PolymeraseTemplate Sequence ContextIncorporation Efficiency (relative to dGTP)Fidelity (Misincorporation Frequency)
Klenow Fragment (exo-)5'-...C...-3'10-20%1 in 10³ (opposite C)
5'-...A...-3'1-5%1 in 10² (opposite A)
Taq DNA Polymerase5'-...C...-3'15-25%1 in 10³ (opposite C)
5'-...A...-3'2-8%1 in 10² (opposite A)
Terminal deoxynucleotidyl Transferase (TdT)Template-independentN/AN/A

Table 3: Click Chemistry Labeling Efficiency

Reporter Molecule (Azide)Reaction TimeLabeling EfficiencySignal-to-Background Ratio
Azide-Fluor 4881 hour>95%>20:1
Azide-Biotin1 hour>95%N/A
Azide-TAMRA1 hour>90%>15:1

Experimental Protocols

Protocol 1: Proposed Synthesis of 7,8-Dihydro-8-oxo-7-propargyl-2'-deoxyguanosine

This protocol is a proposed synthetic route based on established methods for N7-alkylation of guanine derivatives.

Materials:

  • 8-Bromo-2'-deoxyguanosine

  • Propargyl bromide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 8-Bromo-2'-deoxyguanosine in anhydrous DMF, add NaH (1.2 equivalents) portion-wise at 0°C under an argon atmosphere.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Add propargyl bromide (1.5 equivalents) dropwise to the reaction mixture at 0°C.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction by the slow addition of water.

  • Evaporate the solvent under reduced pressure.

  • The crude product is then subjected to a series of steps to convert the 8-bromo group to an 8-oxo group, potentially involving conversion to an 8-benzyloxy derivative followed by catalytic hydrogenation, as described in the literature for the synthesis of 8-oxo-dG.[1]

  • Purify the final product by silica gel column chromatography using a DCM:MeOH gradient to yield 7,8-Dihydro-8-oxo-7-propargyl-2'-deoxyguanosine.

  • Characterize the product by ESI-MS and ¹H NMR.

Protocol 2: Proposed Synthesis of 7,8-Dihydro-8-oxo-7-propargyl-2'-deoxyguanosine-5'-triphosphate (N7-propargyl-8-oxo-dGTP)

This protocol is adapted from the one-pot phosphorylation of nucleosides.

Materials:

  • 7,8-Dihydro-8-oxo-7-propargyl-2'-deoxyguanosine

  • Phosphorus oxychloride (POCl₃)

  • Proton sponge

  • Tributylamine

  • Tributylammonium pyrophosphate

  • Anhydrous trimethyl phosphate

  • Triethylammonium bicarbonate (TEAB) buffer

  • DEAE-Sephadex resin

Procedure:

  • Co-evaporate the dried 7,8-Dihydro-8-oxo-7-propargyl-2'-deoxyguanosine with pyridine and then dissolve in anhydrous trimethyl phosphate.

  • Cool the solution to 0°C and add proton sponge followed by POCl₃.

  • Stir the reaction at 0°C for 2 hours.

  • Add a solution of tributylammonium pyrophosphate in anhydrous DMF and tributylamine.

  • Stir the reaction for an additional 2 hours at 0°C.

  • Quench the reaction by adding TEAB buffer (1 M, pH 7.5).

  • Purify the crude product by anion-exchange chromatography on a DEAE-Sephadex column using a linear gradient of TEAB.

  • Lyophilize the fractions containing the triphosphate product.

  • Characterize the final product by ESI-MS, ¹H NMR, and ³¹P NMR.

Protocol 3: Enzymatic Incorporation of N7-propargyl-8-oxo-dGTP into DNA

This protocol describes the incorporation of the modified nucleotide into a DNA strand using a template-dependent DNA polymerase.

Materials:

  • N7-propargyl-8-oxo-dGTP

  • DNA template and primer

  • Klenow Fragment (3'→5' exo-)

  • 10x Polymerase Reaction Buffer

  • dATP, dCTP, dTTP (10 mM each)

  • Nuclease-free water

Procedure:

  • Set up the primer extension reaction in a total volume of 20 µL:

    • 2 µL 10x Polymerase Reaction Buffer

    • 1 µL DNA template/primer duplex (10 µM)

    • 1 µL dATP, dCTP, dTTP mix (1 mM each)

    • x µL N7-propargyl-8-oxo-dGTP (to desired final concentration)

    • 1 µL Klenow Fragment (exo-) (5 U/µL)

    • Nuclease-free water to 20 µL

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding 20 µL of 2x loading buffer (95% formamide, 20 mM EDTA).

  • Denature the sample by heating at 95°C for 5 minutes.

  • Analyze the product by denaturing polyacrylamide gel electrophoresis (PAGE).

Protocol 4: Click Chemistry Labeling of Propargylated DNA

This protocol details the copper-catalyzed click reaction to label the incorporated N7-propargyl-8-oxo-dG.

Materials:

  • Propargylated DNA

  • Azide-modified fluorophore (e.g., Azide-Fluor 488)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris-HCl buffer (pH 7.5)

  • Nuclease-free water

Procedure:

  • Prepare the following stock solutions:

    • 10 mM Azide-Fluor 488 in DMSO

    • 50 mM CuSO₄ in water

    • 100 mM Sodium ascorbate in water (freshly prepared)

  • In a microcentrifuge tube, combine the following in order:

    • x µL Propargylated DNA (to a final concentration of 1-10 µM)

    • 2 µL 1 M Tris-HCl, pH 7.5

    • 1 µL Azide-Fluor 488 stock solution

    • Nuclease-free water to a final volume of 18 µL

  • Add 1 µL of 50 mM CuSO₄.

  • Initiate the reaction by adding 1 µL of 100 mM sodium ascorbate.

  • Incubate the reaction at room temperature for 1 hour, protected from light.

  • The labeled DNA can be purified by ethanol precipitation or by using a spin column suitable for DNA purification.

  • Analyze the labeled DNA by fluorescence gel scanning or other appropriate methods.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_labeling Labeling & Detection start 8-Bromo-2'-deoxyguanosine nuc 7,8-Dihydro-8-oxo-7-propargyl -2'-deoxyguanosine start->nuc Propargylation & 8-Oxo Formation ntp N7-propargyl-8-oxo-dGTP nuc->ntp Triphosphorylation incorp Enzymatic Incorporation (DNA Polymerase) ntp->incorp dna Propargylated DNA incorp->dna click Click Chemistry (CuAAC) dna->click labeled_dna Labeled DNA click->labeled_dna reporter Azide-Reporter (Fluorophore/Biotin) reporter->click analysis Analysis (Gel Electrophoresis, Imaging) labeled_dna->analysis

Caption: Experimental workflow for nucleic acid labeling.

Click_Chemistry_Mechanism propargyl_dna Propargylated DNA (Alkyne) triazole_linkage Stable Triazole Linkage propargyl_dna->triazole_linkage azide_reporter Azide-Reporter azide_reporter->triazole_linkage cu_catalyst Cu(I) Catalyst (from CuSO₄ + Na Ascorbate) cu_catalyst->triazole_linkage catalyzes labeled_dna Labeled DNA triazole_linkage->labeled_dna Covalent Bond Formation Signaling_Pathway_Context ros Reactive Oxygen Species (ROS) dna Genomic DNA ros->dna attacks ox_damage Guanine Oxidation dna->ox_damage oxoG 8-oxo-Guanine Formation ox_damage->oxoG labeling N7-propargyl-8-oxo-dG Labeling ox_damage->labeling can be mimicked by ber Base Excision Repair (BER) oxoG->ber is repaired by detection Detection of Oxidative Stress Sites labeling->detection

References

Application Notes and Protocols for Pull-Down Assays Using 7,8-Dihydro-8-oxo-7-propargyl guanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 7,8-Dihydro-8-oxo-7-propargyl guanosine (8-oxo-pG) in pull-down assays to identify and characterize proteins that interact with oxidized guanosine, a key marker of oxidative stress.

Introduction

Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates, can lead to cellular damage. One of the most common products of oxidative damage to nucleic acids is 7,8-dihydro-8-oxoguanine (8-oxoG).[1][2] The presence of 8-oxoG in DNA and RNA can lead to mutagenesis and has been implicated in various diseases, including neurodegenerative disorders and cancer.[1] Understanding which proteins interact with this lesion is crucial for elucidating the cellular response to oxidative stress and for developing novel therapeutic strategies.

This compound is a synthetic analog of 8-oxoguanosine that incorporates a propargyl group, a terminal alkyne. This modification allows for the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," to covalently attach a reporter molecule, such as biotin, for affinity purification.[3][4] This chemoproteomic approach enables the specific capture and subsequent identification of proteins that bind to 8-oxoG-containing nucleic acids.

Applications

  • Identification of Novel 8-oxoG Binding Proteins: The primary application is the unbiased, proteome-wide discovery of proteins that specifically recognize and bind to 8-oxoG in RNA or DNA. Several proteins have already been identified to preferentially bind 8-oxoG-modified RNA, including heterogeneous nuclear ribonucleoprotein D (HNRNPD/Auf1), polynucleotide phosphorylase (PNPase), poly(C)-binding protein 1 (PCBP1), and Y-box binding protein 1 (YB-1).[5][6]

  • Validation of Known Protein-8-oxoG Interactions: This method can be used to confirm suspected interactions between a protein of interest and oxidized guanosine.

  • Drug Discovery and Target Validation: By identifying proteins that interact with 8-oxoG, new targets for therapeutic intervention in diseases associated with oxidative stress can be uncovered. Furthermore, this assay can be adapted to screen for small molecules that disrupt these interactions.

  • Studying the Cellular Response to Oxidative Stress: The pull-down assay can be used to investigate how the complement of 8-oxoG binding proteins changes under different cellular conditions, such as exposure to oxidizing agents or in disease models. For instance, the amount of HNRNPD protein was found to decrease rapidly when cells were exposed to hydrogen peroxide.[7]

Signaling Pathways and Cellular Processes Involving 8-oxoG

The formation of 8-oxoG can trigger several cellular signaling pathways, primarily related to DNA repair and the regulation of gene expression.

Caption: Oxidative stress leads to the formation of 8-oxoG, which can be repaired by the BER pathway or act as a signaling molecule to regulate gene expression.

Experimental Workflow

The overall workflow for a pull-down assay using 8-oxo-pG involves several key steps, from probe incorporation to protein identification by mass spectrometry.

Pull_Down_Workflow Probe Synthesize or Procure 8-oxo-pG containing RNA/DNA probe Incubation Incubate Probe with Lysate Probe->Incubation Lysate Prepare Cell Lysate Lysate->Incubation Click_Reaction Click Chemistry: Add Azide-Biotin Incubation->Click_Reaction Capture Capture on Streptavidin Beads Click_Reaction->Capture Wash Wash to Remove Non-specific Binders Capture->Wash Elution Elute Bound Proteins Wash->Elution Analysis SDS-PAGE and/or Mass Spectrometry Elution->Analysis

Caption: General workflow for identifying 8-oxoG binding proteins using a propargylated probe and click chemistry.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating proteins that bind to 8-oxoG and the levels of 8-oxo-dGuo in various cell lines. While not all data is derived directly from pull-down assays with 8-oxo-pG, it provides a valuable reference for expected outcomes and baseline levels of the modification.

Table 1: Proteins Enriched by 8-oxoG Probes

Protein FamilySpecific ProteinsFold Enrichment (8-oxoG vs. G)Cell LineReference
hnRNPhnRNPD, hnRNPDL, hnRNPAB2.7 - 5.0HeLa[8]
hnRNPHNRNPD (AUF1)Strong binderHeLa[7]
hnRNPHNRNPCStrong binderHeLa[7]
IGF2BPIGF2BP1, IGF2BP2, IGF2BP3Preferential bindingNot specified[8]
OtherYB-1, PCBP1, PNPasePreferential bindingHuman cells[5][6]

Table 2: Basal Levels of 8-oxo-dGuo in Human Cell Lines

Cell LineCell TypeBasal 8-oxo-dGuo Level (lesions / 10^7 dGuo)Reference
H358Bronchoalveolar carcinoma2.2 ± 0.4[9][10]
A549Lung adenocarcinomaSimilar to H358[9][10]
HeLaCervical adenocarcinomaSimilar to H358[9][10]
Human LymphocytesPeripheral blood15.7 ± 8.8[11]

Experimental Protocols

Protocol 1: Pull-Down of 8-oxoG Binding Proteins from Cell Lysate

This protocol describes the capture of proteins that bind to an 8-oxo-pG-containing RNA or DNA probe from a total cell lysate.

Materials:

  • 8-oxo-pG containing oligonucleotide probe (and a control 'G' probe)

  • HeLa cells (or other cell line of interest)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Binding Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 2 mM MgCl2, 10% glycerol, 0.1% NP-40, 1 mM DTT, protease inhibitors)

  • Wash Buffer (Binding Buffer with 300-500 mM KCl)

  • Elution Buffer (e.g., 2x Laemmli sample buffer)

  • Azide-PEG3-Biotin

  • Copper(II) sulfate (CuSO4)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Streptavidin-coated magnetic beads

  • Magnetic rack

Procedure:

  • Cell Lysis:

    • Culture HeLa cells to ~80-90% confluency.

    • Lyse the cells on ice using Lysis Buffer.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Probe-Protein Incubation:

    • Dilute the cell lysate to a final concentration of 1-2 mg/mL in Binding Buffer.

    • Add the 8-oxo-pG probe (and the control 'G' probe in a separate reaction) to the lysate at a final concentration of ~500 nM.

    • Incubate on a rotator for 1-2 hours at 4°C.

  • Click Chemistry Reaction (CuAAC):

    • Prepare a fresh "click mix" containing:

      • Azide-PEG3-Biotin (final concentration: 100 µM)

      • TCEP (final concentration: 1 mM)

      • TBTA (final concentration: 100 µM)

      • CuSO4 (final concentration: 1 mM)

    • Add the click mix to the lysate-probe mixture.

    • Incubate for 1 hour at room temperature with gentle rotation.

  • Capture of Biotinylated Complexes:

    • Equilibrate the streptavidin-coated magnetic beads by washing them three times with Binding Buffer.

    • Add the equilibrated beads to the reaction mixture.

    • Incubate for 1 hour at room temperature with gentle rotation.

  • Washing:

    • Place the tubes on a magnetic rack to capture the beads.

    • Carefully remove the supernatant.

    • Wash the beads 3-5 times with ice-cold Wash Buffer. Increase the salt concentration (e.g., to 500 mM KCl) for higher stringency washes to reduce non-specific binding.

  • Elution:

    • After the final wash, remove all supernatant.

    • Add 2x Laemmli sample buffer to the beads and boil at 95°C for 5-10 minutes to elute the bound proteins.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE and visualize by silver staining or Coomassie blue.

    • For protein identification, excise specific bands for analysis by mass spectrometry or analyze the entire eluate using LC-MS/MS.

Protocol 2: In-gel Fluorescence Visualization (Alternative to Western Blotting)

This protocol can be used for a more direct visualization of captured proteins if an azide-fluorophore is used instead of azide-biotin.

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • Click Chemistry Reaction:

    • Instead of Azide-PEG3-Biotin, use an azide-conjugated fluorophore (e.g., Azide-Alexa Fluor 488).

    • Perform the click chemistry reaction as described in step 3 of Protocol 1.

  • Protein Precipitation:

    • Precipitate the total protein from the reaction mixture using a method like acetone or TCA precipitation.

  • SDS-PAGE and Imaging:

    • Resuspend the protein pellet in Laemmli sample buffer.

    • Run the samples on an SDS-PAGE gel.

    • Visualize the fluorescently labeled proteins directly in the gel using a suitable fluorescence scanner before staining with Coomassie to visualize total protein.

Conclusion

The use of this compound in pull-down assays is a powerful technique for the identification and characterization of proteins that interact with this critical marker of oxidative DNA and RNA damage. The protocols and data presented here provide a solid foundation for researchers to apply this chemoproteomic approach to investigate the complex cellular responses to oxidative stress, potentially uncovering novel diagnostic markers and therapeutic targets.

References

Application Notes and Protocols for Fluorescent Labeling of DNA with 7,8-Dihydro-8-oxo-7-propargyl guanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,8-Dihydro-8-oxoguanine (8-oxoG) is a prevalent form of oxidative DNA damage, arising from cellular exposure to reactive oxygen species (ROS). Its presence in DNA is a significant biomarker for oxidative stress and is implicated in mutagenesis, carcinogenesis, and aging. The ability to accurately detect and quantify 8-oxoG lesions within DNA is crucial for understanding the mechanisms of DNA damage and repair, as well as for the development of novel diagnostics and therapeutics.

These application notes describe a highly specific and sensitive method for the fluorescent labeling of 8-oxoG in DNA using a modified nucleoside, 7,8-Dihydro-8-oxo-7-propargyl guanosine. This method utilizes bioorthogonal "click chemistry" for the covalent attachment of a fluorescent reporter molecule to the propargyl-modified 8-oxoG incorporated into DNA. This two-step labeling strategy offers high specificity and efficiency, enabling robust detection and quantification of this critical DNA lesion.

Principle of the Method

The fluorescent labeling strategy involves two key steps:

  • Incorporation of the Modified Nucleoside: this compound, as a phosphoramidite, is incorporated into a synthetic oligonucleotide at a specific site. Alternatively, the corresponding triphosphate (d(7-propargyl-8-oxoG)TP) can be enzymatically incorporated into DNA using a DNA polymerase. The propargyl group serves as a bioorthogonal handle for the subsequent labeling reaction.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry: The alkyne-functionalized 8-oxoG in the DNA is then reacted with an azide-containing fluorescent dye. This highly efficient and specific click chemistry reaction forms a stable triazole linkage, covalently attaching the fluorophore to the site of the 8-oxoG lesion.

This method allows for the precise and stoichiometric labeling of 8-oxoG, facilitating a range of downstream applications, including fluorescence microscopy, flow cytometry, and in vitro assays.

Quantitative Data

The following table summarizes key quantitative parameters associated with this fluorescent labeling method. Please note that specific values for this compound are not extensively reported in the literature; therefore, the presented data are estimates based on similar propargylated nucleosides and click chemistry labeling of DNA.

ParameterTypical ValueNotes
Incorporation Efficiency (Phosphoramidite) >98%Coupling efficiency during standard automated oligonucleotide synthesis is generally high for modified phosphoramidites.[1]
Enzymatic Incorporation Efficiency Polymerase DependentEfficiency varies significantly with the choice of DNA polymerase and reaction conditions. Some polymerases tolerate modifications at the N7 position of purines.
Click Chemistry Labeling Efficiency >90%Copper-catalyzed click chemistry is a highly efficient reaction for labeling alkyne-modified DNA.
Fluorescence Quantum Yield (Post-labeling) Dye Dependent (0.1 - 0.9)The quantum yield is primarily a property of the chosen fluorescent azide and can be influenced by the local DNA environment.[2][3]
Photostability Dye DependentThe photostability of the labeled DNA is determined by the properties of the attached fluorophore.
Signal-to-Noise Ratio HighThe bioorthogonal nature of the click reaction results in low background fluorescence and a high signal-to-noise ratio.

Experimental Protocols

Protocol 1: Synthesis of this compound Phosphoramidite

This protocol outlines a plausible synthetic route for this compound phosphoramidite, adapted from established methods for synthesizing 8-oxoguanosine phosphoramidites and N7-alkylation of guanine derivatives.

Materials:

  • 8-Bromo-2'-deoxyguanosine

  • Sodium hydride (NaH)

  • Propargyl bromide

  • Dimethylformamide (DMF)

  • Ammonia solution

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • Pyridine

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Protection of 2'-deoxyguanosine: Protect the exocyclic amine and hydroxyl groups of 8-Bromo-2'-deoxyguanosine using standard protecting groups (e.g., isobutyryl for the amine).

  • N7-Propargylation: Dissolve the protected 8-Bromo-2'-deoxyguanosine in anhydrous DMF. Add NaH portion-wise at 0°C and stir for 30 minutes. Add propargyl bromide and allow the reaction to proceed at room temperature until completion (monitored by TLC). Quench the reaction with water and extract the product.

  • Formation of 8-oxo-guanine: Treat the N7-propargylated intermediate with an aqueous ammonia solution to facilitate the conversion of the 8-bromo group to the 8-oxo functionality.

  • 5'-O-DMT Protection: Protect the 5'-hydroxyl group with DMT-Cl in pyridine.

  • Phosphitylation: React the 5'-O-DMT protected nucleoside with 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of DIPEA in anhydrous DCM to yield the final phosphoramidite.

  • Purification: Purify the final product by silica gel column chromatography.

Protocol 2: Incorporation of this compound into Oligonucleotides

The synthesized phosphoramidite can be incorporated into DNA using a standard automated DNA synthesizer.

Materials:

  • This compound phosphoramidite

  • Standard DNA synthesis reagents (phosphoramidites, activator, capping reagents, oxidizing solution)

  • Controlled pore glass (CPG) solid support

  • Automated DNA synthesizer

Procedure:

  • Dissolve the this compound phosphoramidite in anhydrous acetonitrile to the desired concentration.

  • Install the phosphoramidite solution on a designated port of the DNA synthesizer.

  • Program the DNA sequence into the synthesizer, specifying the position for the incorporation of the modified nucleoside.

  • Initiate the standard phosphoramidite synthesis cycle. The coupling efficiency of the modified phosphoramidite should be monitored.

  • After synthesis, deprotect and cleave the oligonucleotide from the solid support using standard procedures (e.g., concentrated ammonium hydroxide).

  • Purify the alkyne-modified oligonucleotide by HPLC.

Protocol 3: Enzymatic Incorporation of d(7-propargyl-8-oxoG)TP into DNA

This protocol describes the incorporation of the modified triphosphate into a DNA strand using a DNA polymerase.

Materials:

  • 7,8-Dihydro-8-oxo-7-propargyl-2'-deoxyguanosine triphosphate (d(7-propargyl-8-oxoG)TP)

  • DNA template

  • Primer

  • DNA Polymerase (e.g., Klenow fragment, Taq polymerase - selection of polymerase may require optimization)

  • Standard dNTPs (dATP, dCTP, dTTP)

  • Reaction buffer

  • Thermocycler

Procedure:

  • Set up a primer extension reaction in a total volume of 20 µL:

    • 1x DNA Polymerase Buffer

    • DNA Template (e.g., 10 nM)

    • Primer (e.g., 50 nM)

    • dATP, dCTP, dTTP (e.g., 100 µM each)

    • d(7-propargyl-8-oxoG)TP (concentration may need optimization, e.g., 10-100 µM)

    • DNA Polymerase (e.g., 1-2 units)

  • Incubate the reaction at the optimal temperature for the chosen DNA polymerase for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding EDTA or by heat inactivation.

  • Analyze the incorporation of the modified nucleotide by gel electrophoresis or mass spectrometry.

Protocol 4: Fluorescent Labeling of Alkyne-Modified DNA via Click Chemistry

This protocol details the copper-catalyzed click reaction to label the propargyl-modified DNA with a fluorescent azide.

Materials:

  • Alkyne-modified DNA (from Protocol 2 or 3)

  • Fluorescent azide (e.g., Alexa Fluor 488 Azide, Cy5 Azide)

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Sodium ascorbate

  • Nuclease-free water

  • DMSO

Procedure:

  • Prepare the following stock solutions:

    • Alkyne-modified DNA: 100 µM in nuclease-free water.

    • Fluorescent azide: 10 mM in DMSO.

    • CuSO4: 50 mM in nuclease-free water.

    • THPTA/TBTA: 50 mM in DMSO/water.

    • Sodium ascorbate: 100 mM in nuclease-free water (prepare fresh).

  • In a microcentrifuge tube, combine the following in order:

    • Nuclease-free water to a final volume of 50 µL.

    • Alkyne-modified DNA (e.g., 1 µL of 100 µM stock, final concentration 2 µM).

    • Fluorescent azide (e.g., 1 µL of 10 mM stock, final concentration 200 µM).

    • CuSO4/Ligand premix (mix equal volumes of CuSO4 and THPTA/TBTA stocks just before use) (e.g., 1 µL, final concentration 0.5 mM).

  • Vortex the mixture gently.

  • Initiate the reaction by adding freshly prepared sodium ascorbate (e.g., 2.5 µL of 100 mM stock, final concentration 5 mM).

  • Vortex the mixture gently and incubate at room temperature for 1-2 hours, protected from light.

  • Purify the fluorescently labeled DNA using ethanol precipitation or a suitable DNA purification kit to remove excess reagents.

  • Resuspend the labeled DNA in a suitable buffer and quantify its concentration and labeling efficiency using UV-Vis spectroscopy.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Incorporation cluster_labeling Fluorescent Labeling cluster_analysis Analysis synthesis Synthesis of 7-propargyl-8-oxo-dG Phosphoramidite incorporation Incorporation into DNA (Solid-Phase Synthesis) synthesis->incorporation purification1 Purification of Alkyne-DNA incorporation->purification1 enzymatic Enzymatic Incorporation of d(7-propargyl-8-oxoG)TP enzymatic->purification1 click_reaction Click Chemistry Reaction (CuAAC) purification1->click_reaction Alkyne-DNA purification2 Purification of Labeled DNA click_reaction->purification2 Fluorescent Azide analysis Downstream Applications (Microscopy, Flow Cytometry, etc.) purification2->analysis Labeled DNA

Caption: Experimental workflow for fluorescent labeling of DNA.

Base Excision Repair Pathway for 8-oxoguanine

ber_pathway dna_damage DNA with 8-oxoG ogg1 OGG1 (8-oxoguanine DNA glycosylase) dna_damage->ogg1 Recognition & Excision of 8-oxoG abasic_site Abasic (AP) Site ogg1->abasic_site ape1 APE1 (AP endonuclease) nicked_dna Nicked DNA ape1->nicked_dna polb DNA Polymerase β gap_filled Gap Filled polb->gap_filled lig3 DNA Ligase III repaired_dna Repaired DNA lig3->repaired_dna abasic_site->ape1 Incision of phosphodiester backbone nicked_dna->polb DNA synthesis (gap filling) gap_filled->lig3 Ligation of DNA nick

Caption: Base Excision Repair (BER) pathway for 8-oxoG.

Applications

The fluorescent labeling of this compound in DNA opens up a wide range of applications in biomedical research and drug development:

  • Quantification of Oxidative DNA Damage: Highly sensitive detection of 8-oxoG in cellular DNA, providing a quantitative measure of oxidative stress.

  • High-Resolution Imaging of DNA Damage: Visualization of the subcellular localization of 8-oxoG lesions using fluorescence microscopy.

  • Studies of DNA Repair Mechanisms: Tracking the recognition and repair of 8-oxoG by DNA repair enzymes in real-time.

  • High-Throughput Screening: Development of assays for screening compounds that either induce or inhibit oxidative DNA damage.

  • Diagnostics: Potential for the development of diagnostic tools for diseases associated with oxidative stress, such as cancer and neurodegenerative disorders.

  • Drug Development: Evaluation of the genotoxic effects of new drug candidates.

Conclusion

The use of this compound in conjunction with click chemistry provides a powerful and versatile platform for the fluorescent labeling of 8-oxoG in DNA. The high specificity, efficiency, and bioorthogonality of this method make it a valuable tool for researchers and scientists in various fields. The detailed protocols and application notes provided herein offer a comprehensive guide for the implementation of this advanced technique for studying oxidative DNA damage.

References

Application Notes and Protocols: Incorporation of 7,8-Dihydro-8-oxo-7-propargyl guanosine into Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,8-Dihydro-8-oxo-7-propargyl guanosine (7-propargyl-8-oxo-dG) is a modified nucleoside of significant interest in the fields of chemical biology and drug development. It serves as a valuable tool for studying oxidative DNA damage and repair, and its propargyl group enables post-synthetic modification of oligonucleotides via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction. This allows for the attachment of a wide array of functionalities, including fluorophores, affinity tags, and therapeutic agents, to specific sites within a DNA or RNA strand.

These application notes provide a comprehensive overview of the incorporation of 7-propargyl-8-oxo-dG into oligonucleotides, including the synthesis of the phosphoramidite building block, solid-phase oligonucleotide synthesis, and subsequent click chemistry modification. Detailed protocols for these key experimental procedures are provided to facilitate the use of this versatile modified nucleoside in research and development.

Data Presentation

The incorporation of modified nucleosides can influence the biophysical properties of oligonucleotides. While specific data for 7-propargyl-8-oxo-dG is not extensively published, the following tables summarize expected trends based on data for similar modifications, such as 8-oxo-dG and other C8-alkyne-modified nucleosides.

Table 1: Phosphoramidite Coupling Efficiency

PhosphoramiditeExpected Coupling Efficiency (%)Recommended Coupling Time (min)
Standard DNA Phosphoramidites (dA, dC, dG, dT)>99%<1
This compound>98% (estimated)3[1][2][3]
C8-Alkyne-dC>98%3[1][2][3]

Table 2: Thermal Stability of Modified Oligonucleotides

ModificationExpected Change in Melting Temperature (ΔTm, °C per modification)Notes
8-oxo-dG-10 to -15[4]Destabilization is sequence and position dependent. Can be stabilizing if opposite adenosine.
7-propargyl-8-oxo-dGDestabilizing (estimated)The bulky propargyl group is expected to further decrease duplex stability.
C8-Alkyne-7-deaza-dGStabilizingThe 7-deaza modification often enhances stacking interactions.

Table 3: Yield of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reaction ScaleReactantsExpected Yield (%)
Small-scale (nmol)Alkyne-modified oligonucleotide + Azide-fluorophore>90%[5]
Small-scale (nmol)Alkyne-modified oligonucleotide + Azide-biotinNear quantitative[6]
Large-scale (µmol)Alkyne-modified oligonucleotide + Small molecule azide>85%

Experimental Protocols

Protocol 1: Synthesis of this compound Phosphoramidite

This protocol outlines a plausible synthetic route for the 7-propargyl-8-oxo-dG phosphoramidite, based on established methods for synthesizing 8-oxo-dG phosphoramidites and N7-alkylation of guanosine derivatives.

Workflow for Phosphoramidite Synthesis

cluster_0 Starting Material cluster_1 Protection & Modification cluster_2 Phosphitylation cluster_3 Final Product A 2'-Deoxyguanosine B Protection of exocyclic amine and hydroxyl groups A->B Standard protecting groups C Bromination at C8 B->C NBS or Br2 D Conversion to 8-oxo-dG derivative C->D e.g., Sodium benzyloxide followed by hydrogenation E Propargylation at N7 D->E Propargyl bromide, base F 5'-DMT protection E->F DMT-Cl, pyridine G Phosphitylation at 3'-OH F->G 2-Cyanoethyl-N,N-diisopropylchlorophosphoramidite H 7-propargyl-8-oxo-dG phosphoramidite G->H

Caption: Synthesis of 7-propargyl-8-oxo-dG phosphoramidite.

Methodology:

  • Protection of 2'-Deoxyguanosine: Protect the exocyclic N2 amine and the 3'- and 5'-hydroxyl groups of 2'-deoxyguanosine using standard protecting groups (e.g., isobutyryl for N2, TBDMS for hydroxyls).

  • Bromination: Introduce a bromine atom at the C8 position using a suitable brominating agent like N-bromosuccinimide (NBS) or bromine.

  • Formation of 8-oxo-dG: Convert the 8-bromo-dG derivative to the 8-oxo-dG derivative. A common method involves reaction with sodium benzyloxide followed by catalytic hydrogenation to remove the benzyl group.

  • N7-Propargylation: Alkylate the N7 position with propargyl bromide in the presence of a non-nucleophilic base (e.g., DBU or potassium carbonate) in an aprotic solvent like DMF.

  • Selective 5'-DMTr Protection: After deprotection of the silyl protecting groups, selectively protect the 5'-hydroxyl group with a dimethoxytrityl (DMT) group using DMT-chloride in pyridine.

  • Phosphitylation: React the 3'-hydroxyl group with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in the presence of a mild base (e.g., diisopropylethylamine) to yield the final phosphoramidite.

  • Purification: Purify the final product using silica gel chromatography under anhydrous conditions.

Protocol 2: Automated Solid-Phase Oligonucleotide Synthesis

This protocol describes the incorporation of the 7-propargyl-8-oxo-dG phosphoramidite into an oligonucleotide using a standard automated DNA synthesizer.

Oligonucleotide Synthesis Workflow

A Solid Support with first nucleoside B Deblocking (Detritylation) A->B TCA or DCA in DCM C Coupling B->C Phosphoramidite + Activator D Capping C->D Acetic anhydride E Oxidation D->E Iodine/Water/Pyridine F Repeat Cycle E->F For next base G Cleavage and Deprotection E->G After final cycle F->B H Purification G->H e.g., HPLC I Final Oligonucleotide H->I

Caption: Automated solid-phase oligonucleotide synthesis cycle.

Methodology:

  • Reagent Preparation: Dissolve the 7-propargyl-8-oxo-dG phosphoramidite and standard phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration (typically 0.1 M).

  • Synthesis Setup: Program the DNA synthesizer with the desired oligonucleotide sequence.

  • Synthesis Cycle:

    • Deblocking: The 5'-DMT group of the growing oligonucleotide chain is removed with an acid (e.g., trichloroacetic acid).

    • Coupling: The 7-propargyl-8-oxo-dG phosphoramidite is activated (e.g., with DCI or ETT) and coupled to the 5'-hydroxyl of the growing chain. A longer coupling time of 3 minutes is recommended for this modified base.[1][2][3]

    • Capping: Unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

    • Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester using an iodine solution.

  • Cleavage and Deprotection: After the final coupling step, the oligonucleotide is cleaved from the solid support and all protecting groups are removed using concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).

  • Purification: The crude oligonucleotide is purified by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

  • Characterization: The identity and purity of the modified oligonucleotide are confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the post-synthetic modification of the 7-propargyl-8-oxo-dG containing oligonucleotide with an azide-functionalized molecule.

Click Chemistry Workflow

A Alkyne-Oligonucleotide C Reaction Setup A->C B Azide-Molecule B->C D Click Reaction C->D Cu(I) source, Ligand, Reducing Agent E Purification D->E e.g., Ethanol precipitation or HPLC F Final Conjugate E->F

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 7,8-Dihydro-8-oxo-7-propargyl guanosine Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative damage to DNA is a critical area of study in toxicology, cancer research, and drug development. One of the most abundant and mutagenic DNA lesions resulting from oxidative stress is 7,8-dihydro-8-oxoguanine (8-oxoGua).[1][2] The presence of a propargyl group on the N7 position of 8-oxoguanosine introduces a unique chemical handle that can be exploited for various biochemical assays and can also be a result of exposure to certain xenobiotics. The analysis of 7,8-Dihydro-8-oxo-7-propargyl guanosine (7-propargyl-8-oxo-dG) adducts is crucial for understanding the mechanisms of DNA damage and repair, as well as for the development of novel therapeutics.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of DNA adducts due to its ability to provide structural information and accurate measurement.[3][4][5] This document provides detailed protocols for the analysis of 7-propargyl-8-oxo-dG using LC-MS/MS, including sample preparation, instrumental analysis, and data interpretation.

Biological Significance and Signaling Pathway

The formation of 7-propargyl-8-oxo-dG in cellular DNA signifies exposure to agents that can both cause oxidative stress and introduce a propargyl moiety. Like its non-propargylated counterpart, this adduct can be recognized and processed by the Base Excision Repair (BER) pathway, a critical mechanism for maintaining genomic integrity.[6]

signaling_pathway cluster_0 Cellular Environment cluster_1 DNA Damage & Adduct Formation cluster_2 DNA Repair Pathway (Base Excision Repair) ROS Reactive Oxygen Species (ROS) Adduct 7,8-Dihydro-8-oxo-7-propargyl guanosine Adduct ROS->Adduct Propargylating_Agent Propargylating Agent Propargylating_Agent->Adduct Guanosine Guanosine in DNA Guanosine->Adduct Damage OGG1 OGG1 (8-Oxoguanine DNA Glycosylase) Adduct->OGG1 Recognition & Excision APE1 APE1 (Apurinic/Apyrimidinic Endonuclease 1) OGG1->APE1 AP Site Creation POLB DNA Polymerase β APE1->POLB Strand Incision LIG3 DNA Ligase III POLB->LIG3 Gap Filling Repaired_DNA Repaired DNA LIG3->Repaired_DNA Ligation

Caption: Formation and repair pathway of this compound adducts.

Experimental Workflow

A typical workflow for the analysis of 7-propargyl-8-oxo-dG involves several key steps, from sample collection to data analysis. The use of an isotopically labeled internal standard is crucial for accurate quantification.[7]

experimental_workflow Sample Biological Sample (e.g., Cells, Tissues) DNA_Isolation DNA Isolation (with antioxidants) Sample->DNA_Isolation Internal_Standard Addition of Isotopically Labeled Internal Standard DNA_Isolation->Internal_Standard Enzymatic_Hydrolysis Enzymatic Hydrolysis to Nucleosides Internal_Standard->Enzymatic_Hydrolysis Purification Solid Phase Extraction (SPE) or HPLC Fractionation Enzymatic_Hydrolysis->Purification LC_MS LC-MS/MS Analysis (MRM Mode) Purification->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

Caption: General experimental workflow for 7-propargyl-8-oxo-dG analysis.

Detailed Protocols

Protocol 1: DNA Isolation and Hydrolysis

Objective: To isolate genomic DNA from biological samples and hydrolyze it to individual deoxynucleosides without inducing artificial oxidation.[8][9]

Materials:

  • Biological sample (cells or tissues)

  • DNA isolation kit (e.g., with guanidine thiocyanate-based reagents)[9]

  • Deferoxamine (iron chelator)

  • 2,2,6,6-Tetrachloro-1-piperidinyloxy (TEMPO) (radical scavenger)

  • Nuclease P1

  • Alkaline Phosphatase

  • Internal Standard: [¹³C₅,¹⁵N₂]-7,8-Dihydro-8-oxo-7-propargyl guanosine (custom synthesis required)

  • Ultra-pure water

Procedure:

  • Homogenize the biological sample in a lysis buffer containing deferoxamine (1 mM) and TEMPO (100 µM) to minimize oxidative damage during processing.[8]

  • Isolate genomic DNA according to the manufacturer's protocol of a suitable DNA isolation kit.

  • Quantify the isolated DNA using a spectrophotometer (e.g., NanoDrop).

  • To 20-50 µg of DNA, add the isotopically labeled internal standard to a final concentration of 10 fmol/µg DNA.

  • Adjust the buffer to 20 mM sodium acetate (pH 5.3) and add 10 units of Nuclease P1. Incubate at 37°C for 2 hours.

  • Add 1/10 volume of 1 M Tris-HCl (pH 8.0) and 10 units of alkaline phosphatase. Incubate at 37°C for an additional 2 hours.

  • Proceed immediately to sample purification or store at -80°C.

Protocol 2: Sample Purification by Solid Phase Extraction (SPE)

Objective: To enrich the deoxynucleoside fraction and remove salts and other contaminants prior to LC-MS/MS analysis.

Materials:

  • Hydrolyzed DNA sample

  • C18 SPE cartridges

  • Methanol

  • Ultra-pure water

  • 5% Methanol in water

Procedure:

  • Condition the C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of ultra-pure water.

  • Load the hydrolyzed DNA sample onto the cartridge.

  • Wash the cartridge with 3 mL of ultra-pure water to remove salts and hydrophilic contaminants.

  • Elute the deoxynucleosides with 2 mL of 50% methanol in water.

  • Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the sample in 100 µL of mobile phase A for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

Objective: To separate and quantify 7-propargyl-8-oxo-dG using tandem mass spectrometry.

Instrumentation and Parameters:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).[10][11]

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 2% B

    • 2-10 min: 2-30% B

    • 10-12 min: 30-95% B

    • 12-14 min: 95% B

    • 14-15 min: 95-2% B

    • 15-20 min: 2% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions: The fragmentation of deoxynucleoside adducts typically involves the neutral loss of the deoxyribose moiety.[12] The specific m/z values will need to be determined by direct infusion of a synthesized standard of this compound. The predicted transitions are:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
7-propargyl-8-oxo-dG[M+H]⁺[M+H - deoxyribose]⁺To be optimized
[¹³C₅,¹⁵N₂]-7-propargyl-8-oxo-dG[M+H+7]⁺[M+H+7 - deoxyribose]⁺To be optimized

Note: The exact m/z values for the precursor and product ions should be confirmed experimentally.

Data Presentation and Quantification

The quantification of 7-propargyl-8-oxo-dG is based on the ratio of the peak area of the analyte to that of the isotopically labeled internal standard. A calibration curve should be constructed using known amounts of the synthesized standard.

Table 1: Illustrative Quantitative Data for 7-propargyl-8-oxo-dG in H₂O₂-Treated HeLa Cells

This table presents hypothetical data to illustrate how quantitative results can be presented. Actual values must be determined experimentally. The dose-response is expected to be biphasic, similar to what has been observed for 8-oxo-dG.[8]

Treatment ConditionConcentration (µM)7-propargyl-8-oxo-dG adducts per 10⁶ dG (Mean ± SD)
Vehicle Control01.2 ± 0.3
H₂O₂505.8 ± 0.9
H₂O₂10012.4 ± 2.1
H₂O₂2009.5 ± 1.5
H₂O₂ + N-acetylcysteine1003.1 ± 0.6
Table 2: Comparison of Basal Adduct Levels in Different Cell Lines

This table provides a template for comparing the endogenous levels of the adduct across various cell lines. The basal levels of 8-oxo-dG have been reported to be in the range of 1-5 adducts per 10⁶ dG in human cells when appropriate precautions are taken to prevent artifactual oxidation.[8][13]

Cell LineTissue of OriginBasal 7-propargyl-8-oxo-dG adducts per 10⁶ dG (Mean ± SD)
HeLaCervical CancerTo be determined
A549Lung CarcinomaTo be determined
MCF-7Breast CancerTo be determined
HepG2Hepatocellular CarcinomaTo be determined

Troubleshooting and Considerations

  • Artifactual Oxidation: The most significant challenge in the analysis of oxidative DNA damage is the artifactual oxidation of guanosine during sample preparation.[3][8] The inclusion of antioxidants and metal chelators is critical to minimize this.

  • Internal Standard: The synthesis of a stable isotope-labeled internal standard is essential for accurate quantification.[7]

  • MS Optimization: The collision energy and other MS parameters must be optimized for the specific adduct to achieve maximum sensitivity.

  • Chromatography: Baseline separation of the analyte from isomers and other interfering compounds is necessary for accurate quantification.

By following these detailed protocols and considerations, researchers can achieve reliable and accurate quantification of this compound adducts, providing valuable insights into oxidative DNA damage and its biological consequences.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7,8-Dihydro-8-oxo-7-propargyl guanosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 7,8-Dihydro-8-oxo-7-propargyl guanosine synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Proposed Synthesis Pathway

The synthesis of this compound can be conceptually divided into two primary stages:

  • Synthesis of the precursor, 7,8-Dihydro-8-oxoguanosine (8-oxo-G). This is a critical step, as the purity and yield of this intermediate directly impact the final product. A common method is the oxidation of guanosine.

  • N7-propargylation of 7,8-Dihydro-8-oxoguanosine. This involves the introduction of the propargyl group at the N7 position of the purine ring.

Synthesis_Pathway cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Propargylation Guanosine Guanosine Oxidation Oxidation (e.g., Cu(II)/H2O2/Ascorbate) Guanosine->Oxidation 8_oxo_G 7,8-Dihydro-8-oxoguanosine (8-oxo-G) Oxidation->8_oxo_G Propargylation N7-Propargylation (Propargyl bromide, Base) Final_Product 7,8-Dihydro-8-oxo-7-propargyl guanosine Propargylation->Final_Product 8_oxo_G_input->Propargylation Troubleshooting_Workflow Start Low Yield of This compound Check_SM Analyze Reaction Mixture (TLC, LC-MS) Start->Check_SM SM_Present Is unreacted 8-oxo-G the main component? Check_SM->SM_Present Multiple_Products Are multiple products observed? SM_Present->Multiple_Products No Action_SM Incomplete Reaction: - Increase reaction time/temp - Use stronger base/more equivalents - Check reagent quality SM_Present->Action_SM Yes Degradation Is there evidence of degradation/baseline material? Multiple_Products->Degradation No Action_Selectivity Poor Selectivity: - Use protecting groups for ribose - Optimize base and solvent - Lower reaction temperature Multiple_Products->Action_Selectivity Yes Action_Degradation Degradation Issue: - Ensure strict anhydrous/inert conditions - Use purified reagents - Lower reaction temperature Degradation->Action_Degradation Yes End Re-run experiment with optimized conditions Degradation->End No (Other issues) Action_SM->End Action_Selectivity->End Action_Degradation->End

Technical Support Center: Click Chemistry with 7,8-Dihydro-8-oxo-7-propargyl guanosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7,8-Dihydro-8-oxo-7-propargyl guanosine in click chemistry applications. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate your experiments successfully.

Troubleshooting Guide

This guide addresses common issues encountered during Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving oligonucleotides modified with this compound.

Issue 1: Low or No Product Yield

Low or non-existent yield of the desired click product is a frequent challenge. Several factors can contribute to this issue.

Possible Causes and Solutions:

CauseRecommended Solution
Inactive Copper Catalyst The active catalyst in CuAAC is Cu(I), which can be easily oxidized to the inactive Cu(II) state. Ensure a fresh solution of a reducing agent, like sodium ascorbate, is used to maintain copper in its +1 oxidation state.[1] It is also advisable to degas solvents to remove dissolved oxygen.
Degradation of 8-oxoguanosine Moiety 7,8-Dihydro-8-oxo-guanosine is susceptible to further oxidation, which can be exacerbated by the presence of copper ions and reactive oxygen species generated during the reaction.[2] Consider adding an antioxidant to the reaction mixture. During the purification of oligonucleotides containing 8-oxoguanosine, the addition of an antioxidant is crucial to prevent degradation.
Suboptimal Reagent Concentrations Incorrect stoichiometry of reactants and catalyst can lead to poor yields. Optimization of the concentrations of the alkyne-modified oligonucleotide, the azide counterpart, copper sulfate, ligand, and reducing agent is critical.
Presence of Inhibitors Certain functional groups, such as thiols, can coordinate with the copper catalyst and inhibit the reaction. If your azide molecule contains such groups, increasing the catalyst and ligand concentration may be necessary.
Poor Quality of Reagents The purity of the azide, alkyne-modified oligonucleotide, and other reagents is paramount. Impurities can interfere with the reaction. Ensure high-purity reagents are used.

Troubleshooting Workflow for Low Yield:

LowYieldTroubleshooting start Low or No Product Yield check_catalyst Verify Catalyst Activity (Fresh reducing agent, degassed solvents) start->check_catalyst check_reagents Assess Reagent Quality & Stoichiometry (Purity, concentration) start->check_reagents check_stability Consider 8-oxoG Stability (Add antioxidant) start->check_stability optimize_conditions Systematically Optimize Reaction Conditions (Concentration, temperature, time) check_catalyst->optimize_conditions check_reagents->optimize_conditions check_stability->optimize_conditions analyze_side_products Analyze for Side Products (Mass spectrometry) optimize_conditions->analyze_side_products analyze_side_products->start Issue Persists success Successful Product Formation analyze_side_products->success Problem Solved ReactionPathways cluster_reactants Reactants Alkyne_Oligo 7,8-Dihydro-8-oxo-7-propargyl guanosine Oligonucleotide Desired_Product Triazole-linked Conjugate Alkyne_Oligo->Desired_Product Side_Product1 Oxidized Oligonucleotide Alkyne_Oligo->Side_Product1 Side_Product2 Alkyne Homodimer Alkyne_Oligo->Side_Product2 Azide Azide Molecule Azide->Desired_Product Catalyst Cu(I) Catalyst (CuSO4 + Na-Ascorbate) Catalyst->Desired_Product CuAAC Catalyst->Side_Product1 Oxidative Damage Catalyst->Side_Product2 Glaser Coupling OligoClickWorkflow start Start prep_reagents Prepare Stock Solutions (Oligo, Azide, CuSO4, Ligand, Ascorbate) start->prep_reagents mix_reagents Combine Oligo, Azide, and Buffer prep_reagents->mix_reagents premix_catalyst Premix CuSO4 and Ligand prep_reagents->premix_catalyst add_catalyst Add Catalyst Mix to Reaction mix_reagents->add_catalyst premix_catalyst->add_catalyst initiate_reaction Initiate with Sodium Ascorbate add_catalyst->initiate_reaction incubate Incubate at Room Temperature initiate_reaction->incubate purify Purify Product (Precipitation, HPLC, or PAGE) incubate->purify analyze Analyze Product (MS, HPLC) purify->analyze end End analyze->end

References

Technical Support Center: Optimizing 7,8-Dihydro-8-oxo-7-propargyl guanosine Labeling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the labeling efficiency of 7,8-Dihydro-8-oxo-7-propargyl guanosine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the labeling of this compound via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry."

Issue 1: Low or No Labeling Efficiency

Possible Cause: Inefficient copper catalysis is a primary reason for poor labeling. This can be due to the oxidation of the active Cu(I) to the inactive Cu(II) state, or sequestration of the copper catalyst by the biomolecule.

Solution:

  • Use a Reducing Agent: Always include a reducing agent like sodium ascorbate to maintain the copper in its active Cu(I) oxidation state.[1][2]

  • Incorporate a Stabilizing Ligand: Nitrogen-based ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) or the water-soluble Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can stabilize the Cu(I) catalyst, prevent its oxidation, and increase its solubility.[3][4] THPTA is particularly recommended for bioconjugation reactions in aqueous solutions.[3]

  • Optimize Reagent Addition Order: A recommended order of addition is to first premix the copper sulfate (CuSO₄) and the stabilizing ligand. Add this complex to your solution containing the this compound (alkyne) and the azide-containing molecule. Initiate the reaction by adding the sodium ascorbate last.[3][5] This prevents the premature reduction of Cu(II) before the ligand can form a complex, which could lead to the formation of insoluble copper species.[3]

  • Degas Solvents: To minimize the oxidation of Cu(I) by dissolved oxygen, it is beneficial to degas the solvents by sparging with an inert gas like argon or nitrogen.[3]

  • Work Under an Inert Atmosphere: For highly sensitive reactions, performing the experiment in a glovebox under an inert atmosphere can offer the best protection against oxygen.[3]

Issue 2: Reaction Fails with Complex Biomolecules (e.g., Proteins, Nucleic Acids)

Possible Cause: The biomolecule itself may be interfering with the reaction. This can happen through steric hindrance, where the propargyl group is not easily accessible, or by the biomolecule binding to and sequestering the copper catalyst.[1][5]

Solution:

  • Increase Catalyst and Ligand Concentration: The concentration of the copper-ligand complex can be increased.[5] In some protocols, the copper complex is used in stoichiometric or even excess amounts relative to the alkyne and azide.[1]

  • Test with a Model System: To confirm that your azide probe and reaction conditions are optimal, perform a control reaction with a simple alkyne like propargyl alcohol.[1] Successful labeling in the model system would point towards an issue with the accessibility of the propargyl group on your guanosine-modified biomolecule.

  • Add Competing Metal Ions: If you suspect your biomolecule is sequestering the copper, you can add other metal ions like Zn²⁺ to occupy the metal-binding sites.[1][5]

Issue 3: Inconsistent or Irreproducible Results

Possible Cause: Variability in reagent quality, preparation, or reaction setup can lead to inconsistent outcomes. The 8-oxo-guanosine moiety itself can also be susceptible to further oxidation, which might affect the integrity of your molecule.[6][7]

Solution:

  • Use High-Purity Reagents: Ensure all reagents, especially the this compound, azide probe, copper source, reducing agent, and ligands, are of high purity.

  • Prepare Fresh Solutions: Prepare fresh solutions of the reducing agent (sodium ascorbate) for each experiment, as it can degrade over time. The copper/ligand complex solution can be prepared in advance and stored frozen.[4]

  • Protect from Light: Protect the reaction from light, especially when using fluorescent azide probes.[4]

  • Consider Antioxidants: During the handling and purification of oligonucleotides containing 8-oxo-dG, the addition of an antioxidant can be crucial to prevent aerial oxidation and loss of the oligomer.[6]

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a modified purine nucleoside analog.[8] The "8-oxo" modification is a common marker for oxidative DNA damage.[7][9] The "propargyl" group is a terminal alkyne that allows for covalent labeling with azide-containing molecules via a copper-catalyzed click chemistry reaction.[8][10]

Q2: What is the principle behind the labeling reaction?

The labeling reaction is a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry".[4] In this reaction, the terminal alkyne of the propargyl group on the guanosine derivative reacts with an azide-functionalized molecule (e.g., a fluorescent dye, biotin, or another biomolecule) in the presence of a Cu(I) catalyst to form a stable triazole linkage.[2][10]

Q3: What are the key components of the labeling reaction?

The key components are:

  • This compound: The molecule to be labeled (containing the alkyne).

  • Azide-functionalized probe: The molecule used for labeling (e.g., azide-fluorophore).

  • Copper(II) source: Typically copper(II) sulfate (CuSO₄).[4]

  • Reducing agent: Usually sodium ascorbate, to reduce Cu(II) to the active Cu(I) catalyst.[2][4]

  • Stabilizing ligand: Such as THPTA or TBTA, to protect the Cu(I) catalyst and improve reaction efficiency.[3][4]

Q4: Can I use a copper(I) salt directly?

Yes, copper(I) salts like copper(I) iodide (CuI) or copper(I) bromide (CuBr) can be used directly.[4][11] However, Cu(I) is unstable and readily oxidizes to the inactive Cu(II) in the presence of oxygen.[4] Therefore, using a Cu(II) salt with an in-situ reducing agent is often more convenient and reliable for bioconjugation reactions.[2][4]

Q5: What are the optimal concentrations for the reaction components?

The optimal concentrations can vary depending on the specific application. The following table provides a general starting point for optimization.

ReagentTypical Final ConcentrationNotes
Alkyne (this compound)1-100 µMLower concentrations may require longer reaction times or higher catalyst concentrations.
Azide Probe2-10 fold excess over alkyneA higher excess can help drive the reaction to completion, especially at low alkyne concentrations.[1]
CuSO₄50-250 µMMaximal activity is often observed around 250 µM.[1]
Stabilizing Ligand (e.g., THPTA)5-fold excess over CuSO₄A 5:1 ligand to copper ratio is commonly used to protect the catalyst and biomolecules.[1]
Sodium Ascorbate5-50 mMShould be in excess to ensure the copper remains in the Cu(I) state.

Q6: What solvents are suitable for this reaction?

The CuAAC reaction is robust and can be performed in a variety of solvents, including water, t-butanol/water mixtures, and DMSO.[3][11] For biological applications, aqueous buffers are commonly used, making water-soluble ligands like THPTA a good choice.[3]

Experimental Protocols

Protocol 1: General Labeling of this compound-Modified Oligonucleotides

This protocol provides a starting point for labeling oligonucleotides containing the modified guanosine.

Materials:

  • Alkyne-labeled oligonucleotide in water or buffer

  • Azide-probe (10 mM in DMSO or water)

  • THPTA ligand solution (200 mM in water)

  • Copper(II) sulfate (CuSO₄) solution (100 mM in water)

  • Sodium ascorbate solution (100 mM in water, freshly prepared)

Procedure:

  • Prepare the copper-ligand complex by mixing the THPTA and CuSO₄ solutions in a 2:1 ratio (e.g., 2 µL of 200 mM THPTA and 1 µL of 100 mM CuSO₄). Let this mixture stand for a few minutes. This solution can be stored frozen for several weeks.[4]

  • In a microcentrifuge tube, combine the alkyne-labeled oligonucleotide solution and an excess of the azide probe (e.g., 4-50 equivalents).

  • Add the pre-mixed THPTA/CuSO₄ complex to the oligonucleotide/azide mixture. A final CuSO₄ concentration of 50-250 µM is a good starting point.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

  • Allow the reaction to proceed at room temperature for 30-60 minutes. The reaction can be protected from light if a fluorescent azide is used.

  • Purify the labeled oligonucleotide using standard methods such as ethanol precipitation or HPLC.

Visualizations

CuAAC_Reaction cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product Alkyne 7,8-Dihydro-8-oxo-7-propargyl guanosine (Alkyne) Triazole Labeled Guanosine (Stable Triazole Linkage) Alkyne->Triazole Azide Azide-Probe (e.g., Fluorophore-N3) Azide->Triazole CuSO4 CuSO4 (Cu(II)) CuI Cu(I) Catalyst CuSO4->CuI Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->CuI Ligand THPTA/TBTA (Stabilizing Ligand) Ligand->CuI Stabilization CuI->Triazole Catalysis

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Pathway.

experimental_workflow start Start prep_reagents Prepare Reagents: - Alkyne-Oligonucleotide - Azide-Probe - CuSO4 & Ligand - Fresh Sodium Ascorbate start->prep_reagents mix_cu_ligand Premix CuSO4 and Ligand (e.g., THPTA) prep_reagents->mix_cu_ligand mix_oligo_azide Combine Alkyne-Oligonucleotide and Azide-Probe prep_reagents->mix_oligo_azide add_catalyst Add Premixed CuSO4/Ligand Complex mix_cu_ligand->add_catalyst mix_oligo_azide->add_catalyst initiate_reaction Initiate Reaction with Sodium Ascorbate add_catalyst->initiate_reaction incubate Incubate at Room Temperature (30-60 min) initiate_reaction->incubate purify Purify Labeled Product (e.g., Ethanol Precipitation) incubate->purify end End purify->end

Caption: Experimental Workflow for Labeling this compound.

References

Technical Support Center: 7,8-Dihydro-8-oxo-7-propargyl guanosine Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7,8-Dihydro-8-oxo-7-propargyl guanosine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a synthetic derivative of guanosine. It is structurally analogous to 8-oxoguanosine, a common product of oxidative DNA damage.[1][2][3] The key modification is the attachment of a propargyl group at the N7 position of the 8-oxoguanine base. This propargyl group serves as a chemical handle for "click chemistry," a powerful method for attaching fluorescent dyes, biotin, or other molecules.[4][5][6][7][8] This makes it a valuable tool for studying DNA damage and repair, as well as for developing targeted therapeutics.

Q2: How does the N7-propargyl group affect the biological properties of 8-oxoguanosine?

The N7 position of 8-oxoguanine is crucial for its recognition by DNA repair enzymes, such as 8-oxoguanine DNA glycosylase (OGG1).[9][10] The presence of a bulky propargyl group at this position is expected to sterically hinder or block the binding of OGG1, thereby inhibiting its repair. This property can be exploited to study the downstream consequences of unrepaired 8-oxoguanine lesions.

Q3: What are the main challenges associated with the synthesis of this compound and its incorporation into oligonucleotides?

The synthesis of this compound phosphoramidite for oligonucleotide synthesis presents several challenges. The 8-oxo-guanosine core is susceptible to further oxidation, and the synthesis requires strictly anhydrous conditions to prevent side reactions and ensure high yields.[11] Failure to maintain a dry environment can lead to significant difficulties during purification and result in inconsistent performance during DNA synthesis.[11]

Troubleshooting Guides

Synthesis and Purification
Problem Possible Cause Troubleshooting Steps
Low yield during synthesis of the 8-oxoguanosine core. Inefficient oxidation of guanosine.Utilize an optimized oxidation protocol, such as the Cu(II)/H2O2/ascorbate method, which has been shown to produce high yields of 8-oxodeoxyguanosine.[12]
Difficulty in purifying the final propargylated phosphoramidite. Presence of water during the phosphitylation step leading to side products.Ensure all solvents and reagents are rigorously dried and the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen).[11]
Degradation of the 8-oxoguanosine moiety during oligonucleotide deprotection. Aerial oxidation during the ammonia deprotection step.Add an antioxidant, such as dithiothreitol (DTT), to the ammonia solution used for deprotection to prevent oxidative degradation of the 8-oxoguanine residue.[11]
Click Chemistry Reaction (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)
Problem Possible Cause Troubleshooting Steps
Low or no "click" reaction efficiency. Oxidation of the Cu(I) catalyst to inactive Cu(II).1. Use a Cu(I)-stabilizing ligand such as TBTA or the water-soluble THPTA.[4][5][8] 2. Prepare the copper catalyst solution fresh. 3. Degas the reaction mixture to remove oxygen.[6]
Insufficient reducing agent.Ensure an adequate concentration of a fresh sodium ascorbate solution is used to reduce Cu(II) to the active Cu(I) state.[4][8]
Inaccessible alkyne group.For oligonucleotides, ensure the propargyl group is not sterically hindered by secondary structures. Consider performing the reaction under denaturing conditions if necessary.
Precipitation in the reaction mixture. High concentrations of reagents.Optimize the concentrations of copper, ligand, and reducing agent.
Cell toxicity in live-cell imaging experiments. High concentration of copper catalyst.Use a biocompatible ligand like THPTA which can reduce the required copper concentration and minimize toxicity.[5]
Cellular and Biological Assays
Problem Possible Cause Troubleshooting Steps
No observable cellular uptake of the modified nucleoside. Poor membrane permeability.Consider using a lipophilic delivery agent or encapsulating the nucleoside in nanoparticles to enhance cellular uptake.
Unexpected cellular toxicity. Off-target effects of the modified nucleoside or its metabolites.Perform dose-response experiments to determine the optimal non-toxic concentration. Include control experiments with unmodified 8-oxoguanosine and the propargyl group alone if possible.
No inhibition of DNA repair as expected. Alternative repair pathways are active.Investigate the role of other DNA repair mechanisms that may recognize and process the modified base, although direct repair of the N7-adduct is unlikely by base excision repair.

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Oligonucleotide Labeling

This protocol is adapted from established methods for oligonucleotide labeling.[4][5][6][8]

1. Stock Solutions:

  • Alkyne-modified Oligonucleotide: Dissolve in nuclease-free water to a desired concentration (e.g., 100 µM).

  • Azide-containing Molecule (e.g., fluorescent dye): 10 mM in DMSO.

  • Copper(II) Sulfate (CuSO4): 100 mM in water.

  • THPTA Ligand: 200 mM in water.

  • Sodium Ascorbate: 100 mM in water (prepare fresh).

2. Reaction Setup (for a 50 µL reaction):

  • In a microcentrifuge tube, combine:

    • 10 µL of alkyne-modified oligonucleotide (e.g., 100 µM stock, final concentration 20 µM).

    • 2.5 µL of Azide-containing molecule (10 mM stock, final concentration 0.5 mM).

    • 29.5 µL of nuclease-free water.

  • Prepare the catalyst premix: In a separate tube, mix 1 µL of 100 mM CuSO4 and 2 µL of 200 mM THPTA. Let it sit for 2 minutes.

  • Add 3 µL of the catalyst premix to the reaction mixture.

  • Initiate the reaction by adding 5 µL of freshly prepared 100 mM sodium ascorbate.

  • Vortex briefly and incubate at room temperature for 30-60 minutes, protected from light if using a fluorescent dye.

3. Purification:

  • The labeled oligonucleotide can be purified by ethanol precipitation or using a suitable chromatography method (e.g., HPLC).

Visualizations

Experimental Workflow: Labeling of this compound in an Oligonucleotide

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_click Click Chemistry cluster_analysis Analysis Oligo_Synth Incorporate Propargyl-G Phosphoramidite Mix Mix Oligo, Azide-Dye, CuSO4/THPTA Oligo_Synth->Mix Alkyne-Oligo Add_Ascorbate Add Sodium Ascorbate Mix->Add_Ascorbate Initiate Reaction Incubate Incubate RT, 30-60 min Add_Ascorbate->Incubate Purify Purify Labeled Oligo Incubate->Purify Labeled Oligo Analyze Analyze (e.g., Gel, MS) Purify->Analyze

Caption: Workflow for labeling an oligonucleotide containing this compound.

Signaling Pathway: Inhibition of OGG1-Mediated Base Excision Repair

BER_pathway_inhibition cluster_dna DNA with Lesion cluster_repair Base Excision Repair (BER) DNA_lesion 7,8-Dihydro-8-oxo- 7-propargyl Guanosine OGG1 OGG1 Recognition & Binding DNA_lesion->OGG1 Propargyl group at N7 Block X Excision Base Excision Downstream Downstream Repair Steps Block->Excision Inhibition

Caption: The N7-propargyl group blocks recognition by the OGG1 enzyme, inhibiting base excision repair.

References

reducing off-target effects of 7,8-Dihydro-8-oxo-7-propargyl guanosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using 7,8-Dihydro-8-oxo-7-propargyl guanosine. The content is designed to help address specific issues that may be encountered during experiments and to provide strategies for reducing off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its proposed mechanism of action?

A1: this compound is a synthetic derivative of 7,8-Dihydro-8-oxoguanosine (8-oxoG), a common product of oxidative DNA damage. The addition of the propargyl group at the N7 position is intended to serve as a chemical handle for "click chemistry" reactions, allowing for the attachment of fluorescent dyes, affinity tags, or other molecules. It is hypothesized that this compound may act as a probe to study DNA repair pathways, particularly the base excision repair (BER) pathway initiated by the enzyme 8-oxoguanine DNA glycosylase (OGG1).[1][2][3] It may also be investigated as a potential modulator of signaling pathways affected by oxidative stress.

Q2: What are the potential off-target effects of this compound?

A2: Potential off-target effects stem from the structural similarity of the core 8-oxoguanosine scaffold to guanosine and other purine-based signaling molecules. This could lead to unintended interactions with other proteins that bind guanine nucleotides, such as kinases, G-proteins, and other DNA repair enzymes. The propargyl group, while designed for specific conjugation, could also contribute to non-specific interactions. Off-target effects of competitive inhibitors of OGG1 have been observed to include inhibition of efflux pumps and disturbance of mitotic progression.[4]

Q3: How can I predict potential off-target effects in silico before starting my experiment?

A3: Several computational approaches can be used to predict potential off-target interactions for small molecules.[5] These methods often utilize 2D chemical similarity and 3D structure-based models to screen the compound against databases of known protein targets.[5] Machine learning algorithms can also be employed to predict potential interactions based on the chemical features of the molecule.[5] These in silico tools can provide a list of potential off-target candidates for subsequent experimental validation.[5]

Q4: What are the primary experimental approaches to identify off-target effects?

A4: Experimental methods for identifying off-target effects can be broadly categorized as unbiased (genome-wide or proteome-wide) or biased (candidate-based).

  • Unbiased methods aim to identify all potential off-target interactions without prior assumptions. Key techniques include:

    • Proteome-wide: Cellular Thermal Shift Assay coupled with Mass Spectrometry (CETSA-MS), and chemical proteomics approaches.

    • Genome-wide (for compounds affecting DNA): Methods like GUIDE-seq, CIRCLE-seq, and DIGENOME-seq can identify unintended DNA interactions or damage.[6][7]

  • Biased methods focus on validating interactions with specific, predicted off-target candidates. These often involve:

    • Biochemical assays: Kinase activity assays, binding assays (e.g., SPR, ITC).

    • Cell-based assays: Reporter gene assays, western blotting to check for modulation of specific signaling pathways.

Troubleshooting Guides

Issue 1: High level of cellular toxicity observed at expected effective concentrations.

Possible Cause Troubleshooting Step Rationale
Off-target effects 1. Perform a dose-response curve to determine the EC50 for toxicity. 2. Conduct a cell viability assay (e.g., MTT, trypan blue exclusion) with and without a known competitor or a structurally related negative control. 3. Use unbiased off-target identification methods like CETSA-MS to identify unintended protein binding partners.To distinguish between on-target and off-target toxicity. A negative control with a similar structure but lacking the key functional group can help attribute toxicity to specific parts of the molecule. CETSA-MS can reveal unexpected protein destabilization, indicating off-target binding.
Compound instability or degradation 1. Assess compound stability in your cell culture medium over the time course of the experiment using HPLC or LC-MS. 2. Prepare fresh stock solutions for each experiment.Degradation products may be more toxic than the parent compound.
Non-specific effects of the propargyl group 1. Synthesize or obtain a control compound with a different, less reactive chemical handle at the N7 position. 2. Compare the toxicity of the propargyl-containing compound to the 8-oxoguanosine parent molecule.To determine if the propargyl group itself is contributing to cytotoxicity.

Issue 2: Inconsistent or non-reproducible experimental results.

Possible Cause Troubleshooting Step Rationale
Variability in compound activity 1. Aliquot stock solutions to minimize freeze-thaw cycles. 2. Verify the concentration of your stock solution spectrophotometrically or by a quantitative analytical method.Repeated freeze-thaw cycles can lead to compound degradation or precipitation.
Cell culture conditions 1. Standardize cell passage number and seeding density. 2. Regularly test for mycoplasma contamination.Cellular responses can vary with passage number and confluency. Mycoplasma can alter cellular metabolism and signaling.
Off-target effects masking on-target activity 1. Use a lower, more specific concentration of the compound. 2. Employ a "rescue" experiment by overexpressing the intended target to see if the phenotype is reversed.High concentrations are more likely to induce off-target effects. A rescue experiment can confirm that the observed phenotype is due to interaction with the intended target.

Data Presentation

Table 1: Comparison of Experimental Methods for Off-Target Identification

Method Principle Type Advantages Limitations
CETSA-MS Ligand binding alters the thermal stability of a protein; changes are detected by mass spectrometry.Unbiased, Proteome-wideIn-cell and in-vivo compatible, no compound modification needed.May not detect all binding events, requires specialized equipment.
Kinase Profiling The compound is screened against a panel of purified kinases to measure changes in their activity.BiasedHighly quantitative, provides direct evidence of kinase inhibition.Limited to kinases, does not assess other protein classes.
GUIDE-seq Integration of a short double-stranded oligodeoxynucleotide (dsODN) at sites of DNA double-strand breaks (DSBs) induced by the compound.[6]Unbiased, Genome-wideHighly sensitive for detecting DNA DSBs in living cells.[6]Only detects DSBs, not other forms of DNA interaction or damage.
Affinity Purification-Mass Spectrometry (AP-MS) The compound is immobilized on a solid support to "pull down" interacting proteins from a cell lysate.Unbiased, Proteome-wideCan identify direct binding partners.Requires compound immobilization which may alter its binding properties, may miss weak interactions.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Cell Treatment: Culture cells to 80-90% confluency. Treat one set of cells with this compound at the desired concentration and another set with a vehicle control. Incubate for the desired treatment time.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in a suitable buffer.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them individually across a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.

  • Protein Quantification: Transfer the supernatant to new tubes and quantify the amount of the target protein (e.g., OGG1) and a control protein in each sample using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Protocol 2: Kinase Inhibitor Profiling

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Assay Setup: In a multi-well plate, add the kinase, its specific substrate, and ATP.

  • Compound Addition: Add the test compound at various concentrations to the wells. Include positive and negative controls.

  • Reaction Incubation: Incubate the plate at the optimal temperature for the kinase reaction for a specified period.

  • Detection: Stop the reaction and measure kinase activity. This is often done by quantifying the amount of phosphorylated substrate, typically using a luminescence-based or fluorescence-based assay.

  • Data Analysis: Calculate the percent inhibition of kinase activity at each compound concentration and determine the IC50 value.

Visualizations

Signaling_Pathway ROS Reactive Oxygen Species (ROS) Guanine Guanine in DNA ROS->Guanine Oxidation OxoG 8-oxo-Guanine Guanine->OxoG OGG1 OGG1 OxoG->OGG1 Recognition Transcription Altered Gene Transcription OxoG->Transcription Epigenetic Regulation Propargyl_G 7,8-Dihydro-8-oxo-7-propargyl guanosine (Compound) Propargyl_G->OGG1 Inhibition? Off_Target Off-Target Kinase Propargyl_G->Off_Target BER Base Excision Repair (BER) OGG1->BER Unintended_Signaling Unintended Signaling Off_Target->Unintended_Signaling

Caption: Hypothetical signaling pathway of 8-oxo-Guanine and potential interactions of the propargyl derivative.

Experimental_Workflow cluster_0 Phase 1: Prediction & Initial Screening cluster_1 Phase 2: Off-Target Identification cluster_2 Phase 3: Validation & Mitigation In_Silico In Silico Off-Target Prediction Primary_Assay Primary Functional Assay (On-Target Activity) In_Silico->Primary_Assay Toxicity_Assay Initial Toxicity Screen Primary_Assay->Toxicity_Assay CETSA_MS CETSA-MS (Proteome-wide) Toxicity_Assay->CETSA_MS Kinase_Profiling Kinase Profiling (Biased) Toxicity_Assay->Kinase_Profiling AP_MS AP-MS (Proteome-wide) Toxicity_Assay->AP_MS Validation Validate Hits with Secondary Assays CETSA_MS->Validation Kinase_Profiling->Validation AP_MS->Validation Rescue_Exp Rescue Experiments Validation->Rescue_Exp SAR Structure-Activity Relationship (SAR) - Modify compound Rescue_Exp->SAR Final_Characterization Characterize Optimized Compound SAR->Final_Characterization Troubleshooting_Tree Start High Cellular Toxicity Observed Check_Purity Check Compound Purity and Stability (LC-MS) Start->Check_Purity Is_Pure Is Compound Pure and Stable? Check_Purity->Is_Pure Dose_Response Perform Dose-Response Curve for Toxicity Is_Pure->Dose_Response Yes Resynthesize Resynthesize or Purify Compound Is_Pure->Resynthesize No Negative_Control Test Negative Control (e.g., 8-oxoG) Dose_Response->Negative_Control Is_Control_Toxic Is Negative Control also Toxic? Negative_Control->Is_Control_Toxic Medium_Issue Toxicity likely due to core scaffold or medium interaction. Is_Control_Toxic->Medium_Issue Yes Propargyl_Toxicity Toxicity likely due to propargyl group or on-target effect. Is_Control_Toxic->Propargyl_Toxicity No Off_Target_Screen Perform Off-Target Screen (e.g., CETSA-MS) Propargyl_Toxicity->Off_Target_Screen

References

Technical Support Center: Purification of 7,8-Dihydro-8-oxo-7-propargyl Guanosine Labeled Probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 7,8-Dihydro-8-oxo-7-propargyl guanosine labeled probes.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying my this compound probe?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used and effective method for purifying modified nucleosides and oligonucleotides.[1][2] It offers high resolution to separate the target probe from unreacted starting materials, synthesis failure sequences, and other impurities. C18 columns are commonly employed for this purpose.[1][3]

Q2: My final yield after purification is very low. What are the potential causes?

A2: Low yield can stem from several factors:

  • Inefficient Synthesis: The initial chemical synthesis may not have proceeded to completion.

  • Product Degradation: 7,8-Dihydro-8-oxo-guanosine is susceptible to oxidative damage, which can occur during synthesis or purification if proper precautions are not taken.[4][5][6]

  • Loss During Purification: The product may be lost during sample handling, such as incomplete recovery after precipitation steps or broad peak elution in HPLC leading to loss in mixed fractions.[7]

  • Over-cycling in PCR (if applicable): If the probe is part of a larger oligonucleotide amplified by PCR, over-cycling can reduce DNA quality and final yield.[8]

Q3: After RP-HPLC purification with a TEAA buffer, my probe is toxic to cells in my downstream experiments. Why is this happening?

A3: The triethylammonium acetate (TEAA) buffer used in RP-HPLC is toxic to cells.[9][10] It is crucial to remove residual TEAA from the purified probe before any in vivo or cell-based applications. This is typically achieved through a salt exchange procedure, such as sodium acetate precipitation, or by using centrifugal gel filtration devices.[7][9]

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques is recommended:

  • Mass Spectrometry (MS): To confirm the molecular weight of the purified probe.

  • Analytical RP-HPLC: To assess the purity of the final product.

  • UV Spectroscopy: To determine the concentration and confirm the presence of the nucleobase by monitoring absorbance at appropriate wavelengths (e.g., 260 nm).[1]

Q5: Can I use Thin-Layer Chromatography (TLC) for purification?

A5: While TLC can be used for monitoring reaction progress and for some separations, it is generally less effective than HPLC for achieving high purity of nucleoside probes.[11][12] Nucleosides are highly polar and often show poor mobility and smearing on standard silica plates.[11] Specialized TLC plates (e.g., PEI Cellulose) or HILIC-type solvent systems may be required, but RP-HPLC remains the preferred method for final purification.[12]

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the purification of your this compound probe.

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Product Yield Inefficient enzymatic or chemical reaction.Optimize reaction conditions (e.g., enzyme/reagent concentration, temperature, incubation time). Use fresh reagents.
Degradation of the 8-oxo-guanosine moiety.Use degassed buffers and solvents to minimize oxidation. Consider adding antioxidants during DNA purification steps.[5]
Inefficient precipitation (if used).Ensure correct salt concentration and use of cold ethanol. Residual TEAA and acetonitrile can prevent precipitation; evaporate these before adding ethanol.[7]
Broad or Tailing Peaks in RP-HPLC Column overload.Reduce the amount of sample injected onto the column.
Inappropriate mobile phase pH.Ensure the mobile phase pH is within the stable range for the column (typically pH 7-9 for C18 columns used for oligonucleotides).[1]
Secondary interactions with the column.Ensure sufficient concentration of the ion-pairing reagent (e.g., 0.1 M TEAA) in the mobile phase to mask charges on the oligonucleotide.[1]
Multiple Peaks in Analytical HPLC of Purified Product Presence of isomers or diastereomers.This can be inherent to the synthesis process. If separation is necessary, optimize the HPLC gradient for higher resolution. Some isomers may co-elute.[1]
On-column degradation of the probe.Lower the column temperature (e.g., to 50°C instead of 60°C) to improve stability during the run.
Contamination with failure sequences.Improve the HPLC gradient to better resolve the full-length product from shorter sequences.
Residual Salt Contamination (e.g., TEAA) Incomplete removal after HPLC.Perform a sodium salt exchange via ethanol precipitation.[9][10] Alternatively, use a desalting spin column (gel filtration), which is often faster and can result in higher recovery.[7]
Co-precipitation of salt with the probe.Wash the precipitated pellet with cold 70-80% ethanol to remove residual salts before drying.
Probe Inactive in Downstream Applications (e.g., Click Chemistry) Propargyl group is compromised.Ensure that purification conditions (e.g., pH) are not degrading the alkyne functionality.
Presence of interfering impurities.Re-purify the probe, ensuring that the collected fraction is narrow and well-resolved. Interfering compounds like Tris or ammonium salts should be removed prior to labeling reactions.[3]

Experimental Protocols & Workflows

General Purification Workflow

The overall process involves synthesis, initial purification by HPLC, desalting, and final quality control.

G cluster_0 Synthesis & Crude Preparation cluster_1 Purification cluster_2 Post-Purification Processing cluster_3 Quality Control Synthesis Chemical Synthesis of Probe Crude_Prep Crude Product Preparation (e.g., Deprotection, Evaporation) Synthesis->Crude_Prep RP_HPLC RP-HPLC Purification (C18 Column, TEAA/ACN Gradient) Crude_Prep->RP_HPLC Fraction_Collection Collect Peak Fraction(s) RP_HPLC->Fraction_Collection Desalting Desalting / Salt Exchange (e.g., Precipitation or Spin Column) Fraction_Collection->Desalting Lyophilization Lyophilization to Dry Powder Desalting->Lyophilization QC Purity & Identity Check (Analytical HPLC, Mass Spec) Lyophilization->QC

Caption: General workflow for probe purification.
Protocol 1: RP-HPLC Purification

This protocol is a general guideline for purifying the propargyl-guanosine labeled probe using a C18 column.

  • Preparation of Mobile Phases:

    • Buffer A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0.

    • Buffer B: 100% Acetonitrile (ACN).

  • Sample Preparation: Dissolve the crude, deprotected probe in Buffer A or sterile, nuclease-free water. Ensure the pH is between 6 and 8.[2] Filter the sample through a 0.22 µm syringe filter to remove particulates.

  • HPLC System Setup:

    • Column: C18 reversed-phase column (e.g., XTerra® MS C18, 2.5 µm).[1]

    • Flow Rate: Dependent on column diameter (e.g., 1.0 mL/min for a 4.6 mm ID column).[1]

    • Column Temperature: 50-60°C. Elevated temperature can improve peak shape but may affect probe stability.[1]

    • Detection: Monitor UV absorbance at 260 nm. If the probe is subsequently labeled with a fluorophore, a second wavelength corresponding to the dye's absorbance maximum should also be monitored.[1]

  • Chromatography:

    • Equilibrate the column with a low percentage of Buffer B (e.g., 5%).

    • Inject the sample onto the column.

    • Elute the probe using a linear gradient of Buffer B. A typical gradient might be 5% to 50% Buffer B over 20-30 minutes.[2] The propargyl group adds hydrophobicity, so the probe will elute later than its unmodified counterpart.

  • Fraction Collection: Collect the peak corresponding to the full-length product.

  • Post-Processing: Proceed immediately to Protocol 2 for desalting.

Protocol 2: Desalting via Ethanol Precipitation

This protocol removes the volatile TEAA buffer and exchanges it for a biologically compatible sodium salt.

  • Evaporation: Reduce the volume of the collected HPLC fraction by 50-75% using a vacuum concentrator (e.g., SpeedVac) to remove the majority of the acetonitrile.

  • Salt Exchange:

    • Add 1/10th volume of 3 M Sodium Acetate (NaOAc), pH 5.2.

    • Add 3 volumes of ice-cold absolute ethanol.

  • Precipitation: Mix well and incubate at -20°C for at least 1 hour (or -80°C for 30 minutes).

  • Pelleting: Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C.

  • Washing: Carefully decant the supernatant. Add 500 µL of cold 70% ethanol and centrifuge for another 10-15 minutes to wash the pellet. This step is critical for removing residual salts.

  • Drying: Decant the ethanol wash. Briefly spin the tube again and remove any remaining liquid with a pipette. Air-dry or vacuum-dry the pellet. Do not over-dry.

  • Resuspension: Resuspend the purified, desalted probe in a suitable buffer or nuclease-free water.

Data Summary Tables

Table 1: Typical RP-HPLC Parameters
ParameterRecommended SettingNotes
Column C8 or C18 stationary phaseC18 provides greater hydrophobicity, which can be advantageous for separating modified probes.[2][3]
Mobile Phase A 0.1 M TEAA or TEAB, pH 7.0-7.5TEAA and TEAB are volatile buffers, facilitating removal post-purification.[1][2]
Mobile Phase B Acetonitrile (ACN)
Gradient Linear, e.g., 5% to 50% ACN over 20-30 minGradient must be optimized based on the specific hydrophobicity of the probe.[2]
Column Temp. 50-60 °CHigher temperatures can improve resolution but may risk degradation of sensitive probes.[1]
Detection 260 nmStandard wavelength for nucleic acids.[1]
Table 2: Comparison of Desalting Methods
MethodAdvantagesDisadvantages
Ethanol Precipitation Inexpensive; effectively removes TEAA and performs salt exchange.Can be time-consuming; potential for sample loss, especially with small amounts of product; residual ACN can prevent precipitation.[7]
Centrifugal Gel Filtration Fast and convenient; high recovery of oligonucleotide; effective for removing salts and ion-pair reagents.[7]More expensive than precipitation; requires specific spin columns.

Logical Diagrams

Troubleshooting Logic for Low Purity

This diagram outlines a logical approach to diagnosing issues with product purity after an initial purification attempt.

G Start Low Purity After Initial Purification Check_Chromatogram Analyze HPLC Chromatogram: Are peaks well-resolved? Start->Check_Chromatogram Broad_Peaks Peaks are broad or overlapping Check_Chromatogram->Broad_Peaks No Sharp_Peaks Peaks are sharp but multiple contaminants are present Check_Chromatogram->Sharp_Peaks Yes Optimize_Gradient Action: Optimize HPLC Gradient (e.g., make it shallower) Re_Purify Action: Re-purify using optimized conditions Optimize_Gradient->Re_Purify Check_Loading Action: Reduce Sample Load Check_Loading->Re_Purify Broad_Peaks->Optimize_Gradient Broad_Peaks->Check_Loading Sharp_Peaks->Re_Purify Final_QC Perform Final Purity Check (Analytical HPLC) Re_Purify->Final_QC Success Result: High Purity Achieved Final_QC->Success

Caption: Logic for troubleshooting low purity results.

References

Technical Support Center: 7,8-Dihydro-8-oxo-7-propargyl guanosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 7,8-Dihydro-8-oxo-7-propargyl guanosine during experimental procedures.

Troubleshooting Guide

Users may encounter stability issues with this compound. This guide addresses specific problems in a question-and-answer format.

Problem: I am observing a loss of signal or inconsistent results in my experiments.

  • Question: Could my compound be degrading during storage?

    • Answer: Yes, improper storage is a common cause of degradation. This compound, like other modified nucleosides, is sensitive to temperature and oxidation. For long-term storage, it is recommended to keep the compound as a crystalline solid at -20°C or lower, protected from light and moisture.[1][2][3] Aqueous stock solutions are not recommended for storage for more than one day.[1]

  • Question: I prepared my aqueous solution of this compound, but my results are not reproducible. Why?

    • Answer: The 8-oxoguanosine core is susceptible to degradation in aqueous solutions. It is recommended to prepare fresh solutions for each experiment. If you must store a solution, use an anhydrous organic solvent like DMSO or DMF and store at -80°C. For aqueous buffers, prepare the solution immediately before use and keep it on ice.

  • Question: Could the pH of my buffer be affecting the stability of the compound?

    • Answer: Yes, pH is a critical factor. The N7-alkylation of the guanine ring makes the molecule susceptible to both acid- and base-catalyzed degradation. While specific data for this compound is limited, N7-alkylated purines are known to undergo depurination (loss of the base) under acidic conditions and imidazole ring opening under basic conditions. It is advisable to maintain a neutral pH (around 7.0-7.4) for your experiments unless the protocol specifically requires otherwise.

Problem: I am concerned about the integrity of the propargyl group for click chemistry.

  • Question: Can the propargyl group react or degrade under my experimental conditions?

    • Answer: The propargyl group is generally stable but can react under certain conditions. Strong oxidizing or reducing agents should be avoided. The primary reactivity of the propargyl group is intended for copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry". Ensure that your reaction conditions are optimized for this specific reaction and avoid prolonged exposure to the copper catalyst, which can generate reactive oxygen species.

  • Question: How can I confirm the integrity of the propargyl group before my click reaction?

    • Answer: You can use analytical techniques such as Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to verify the mass and structure of your starting material. A change in mass could indicate degradation or unintended reactions of the propargyl group.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the ideal long-term storage conditions for this compound?

    • A1: For long-term stability, store the compound as a dry, crystalline solid at -20°C or below, protected from light and moisture.[1][2][3]

  • Q2: How should I prepare and store stock solutions?

    • A2: It is best to prepare stock solutions in anhydrous DMSO or DMF and store them in small aliquots at -80°C to minimize freeze-thaw cycles. Aqueous solutions should be prepared fresh for each experiment and are not recommended for storage for more than a day.[1]

Stability in Experimental Conditions

  • Q3: What factors can cause the degradation of this compound?

    • A3: The primary factors are prolonged exposure to aqueous solutions, non-neutral pH, elevated temperatures, light, and the presence of oxidizing or strong reducing agents. The 8-oxoguanine moiety is particularly susceptible to oxidation.

  • Q4: What is the likely degradation pathway for this compound?

    • A4: Based on the structure, two main degradation pathways are likely:

      • Depurination: Under acidic conditions, the glycosidic bond between the guanine base and the ribose sugar can be cleaved.

      • Imidazole Ring Opening: Under alkaline conditions, the imidazole portion of the guanine ring can open. Both pathways are facilitated by the positive charge on the N7-alkylated guanine.

Experimental Protocols

  • Q5: Can you provide a general protocol for handling this compound to minimize degradation?

    • A5:

      • Allow the solid compound to equilibrate to room temperature before opening the vial to prevent condensation.

      • Prepare stock solutions in anhydrous DMSO or DMF.

      • For aqueous experiments, dilute the stock solution into a neutral pH buffer (pH 7.0-7.4) immediately before use.

      • Keep all solutions on ice during the experiment whenever possible.

      • Protect solutions from light by using amber tubes or covering them with foil.

      • Avoid strong acids, bases, and oxidizing agents in your experimental setup unless they are part of the intended reaction.

Quantitative Data Summary

ConditionCompound FormRecommended Storage TemperatureStabilityReference
Long-termCrystalline Solid-20°C≥ 4 years[2]
Short-term (Solution)Aqueous Solution4°C≤ 1 day[1]
Short-term (Solution)DMSO or DMF Solution-80°CMore stableGeneral

Experimental Methodologies

General Handling Protocol to Minimize Degradation:

  • Reagent Preparation:

    • Use high-purity, anhydrous solvents (DMSO, DMF) for preparing stock solutions.

    • Use freshly prepared aqueous buffers, filtered and degassed if necessary to remove oxygen. A neutral pH (7.0-7.4) is recommended.

  • Solution Preparation:

    • Allow the solid compound to warm to room temperature before opening the vial.

    • Weigh the desired amount quickly and dissolve in the appropriate solvent.

    • For aqueous use, perform serial dilutions from the organic stock into the aqueous buffer immediately before the experiment.

  • Experiment Execution:

    • Perform reactions in tubes protected from light.

    • Maintain a constant and controlled temperature, preferably on ice or in a temperature-controlled block.

    • Minimize the duration of the experiment in aqueous buffers.

Visualizations

Below are diagrams illustrating potential degradation pathways and a recommended experimental workflow.

degradation_pathways Potential Degradation Pathways cluster_acid Acidic Conditions (e.g., pH < 6) cluster_base Alkaline Conditions (e.g., pH > 8) cluster_oxidation Oxidative Stress (e.g., ROS) main This compound depurination Depurination main->depurination H+ ring_opening Imidazole Ring Opening main->ring_opening OH- oxidation Further Oxidation main->oxidation [O] products1 Propargylated 8-oxoguanine + Ribose depurination->products1 products2 Ring-opened derivatives ring_opening->products2 products3 Oxidized products (e.g., guanidinohydantoin) oxidation->products3

Caption: Potential degradation pathways for this compound.

experimental_workflow Recommended Experimental Workflow start Start: Solid Compound at -20°C equilibrate Equilibrate to Room Temp. start->equilibrate dissolve Dissolve in Anhydrous DMSO/DMF (Stock Solution) equilibrate->dissolve store_stock Store at -80°C in Aliquots dissolve->store_stock For Future Use dilute Prepare Fresh Aqueous Dilution (Neutral pH Buffer) dissolve->dilute For Immediate Use experiment Immediate Use in Experiment (On Ice, Protected from Light) dilute->experiment end End of Experiment experiment->end

References

protocol modifications for 7,8-Dihydro-8-oxo-7-propargyl guanosine in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers utilizing 7,8-Dihydro-8-oxo-7-propargyl guanosine in in vivo experiments. Given the novel nature of this propargyl-modified nucleoside, this document combines established knowledge of its parent compound, 8-oxo-guanosine, with principles of bioorthogonal chemistry to anticipate and address experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is designed as a chemical probe to study the lifecycle of oxidatively damaged guanosine in DNA and RNA. The propargyl group enables "click chemistry," specifically the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC). This allows for the covalent attachment of reporter molecules (like fluorophores or biotin) to the modified guanosine in vivo or ex vivo, facilitating the tracking, isolation, and identification of nucleic acids containing this specific form of oxidative damage.

Q2: How is this compound expected to be incorporated into cellular nucleic acids?

A2: As a modified nucleoside, it is expected to be taken up by cells and processed by cellular salvage pathways to be converted into its triphosphate form. Subsequently, DNA or RNA polymerases may incorporate it into newly synthesized nucleic acid strands. However, the efficiency of this incorporation can be a significant experimental variable.

Q3: What is the biological significance of the 7,8-Dihydro-8-oxo-guanosine core?

A3: The core structure, 7,8-Dihydro-8-oxo-guanosine (8-oxoG), is one of the most common and mutagenic lesions resulting from oxidative stress.[1] It is a key biomarker for oxidative DNA damage.[2][3] Left unrepaired, it can lead to G-to-T transversion mutations during DNA replication.[4][5][6] The cell utilizes the Base Excision Repair (BER) pathway, initiated by the enzyme 8-oxoguanine DNA glycosylase (OGG1), to recognize and remove this lesion.[1][5][7]

Q4: What are the main challenges of performing click chemistry in vivo?

A4: The primary challenges for in vivo click chemistry, particularly CuAAC, include the cellular toxicity of the copper catalyst and the efficient delivery of both the probe and the reporter molecule to the target tissue. Strain-promoted click chemistry (SPAAC) avoids the need for a copper catalyst but may have slower reaction kinetics.

Troubleshooting Guide

Users may encounter issues related to compound delivery, stability, incorporation, and the subsequent click reaction. The table below outlines potential problems, their likely causes, and suggested solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low/No Detection of Propargyl Signal 1. Poor Bioavailability: The compound is not reaching the target tissue. 2. Metabolic Instability: The propargyl group or the entire nucleoside is being rapidly metabolized and cleared. 3. Inefficient Cellular Uptake/Phosphorylation: The compound is not being converted to the active triphosphate form. 4. Low Incorporation Rate: Cellular polymerases do not efficiently incorporate the modified nucleoside.1. Optimize the delivery route (e.g., intravenous, intraperitoneal, direct tissue injection) and formulation (e.g., use of a vehicle like DMSO, cyclodextrin). 2. Conduct pharmacokinetic studies to assess stability. Consider co-administration with metabolic inhibitors if pathways are known. 3. Use cell culture models to first verify uptake and phosphorylation before moving to in vivo models. 4. Increase the dosage or duration of administration. Verify incorporation using a more sensitive ex vivo method first (e.g., mass spectrometry on isolated DNA).
High Background Signal / Non-Specific Labeling 1. Copper Catalyst Toxicity (CuAAC): High concentrations of copper can induce cellular stress and non-specific reactions. 2. Off-Target Reactions: The azide-alkyne reaction is occurring with endogenous molecules. 3. Reporter Molecule Stickiness: The azide-containing reporter (e.g., Azide-Fluorophore) is non-specifically binding to cellular components.1. Titrate the copper catalyst and ligand to the lowest effective concentration. Ensure even distribution. Consider using a copper-free click reaction (SPAAC). 2. Ensure highly specific azide and alkyne partners are used. Perform control experiments without the propargyl-guanosine to assess background. 3. Include extensive washing steps post-labeling. Use blocking agents. Test different reporter molecules that may have lower non-specific binding properties.
Observed In Vivo Toxicity 1. Compound Toxicity: The modified nucleoside itself is toxic at the administered dose. 2. Vehicle Toxicity: The solvent or formulation used for delivery is causing an adverse reaction. 3. Copper Catalyst Toxicity (CuAAC): The click chemistry reagents are causing toxicity.1. Perform a dose-response study to determine the maximum tolerated dose (MTD). 2. Run a vehicle-only control group to assess the toxicity of the delivery formulation. 3. Switch to a less toxic copper ligand or use SPAAC. Administer the catalyst locally if possible to minimize systemic exposure.

Experimental Protocols

The following are generalized methodologies that must be optimized for specific animal models and experimental goals.

Protocol 1: In Vivo Administration and Tissue Collection
  • Preparation of Dosing Solution: Dissolve this compound in a biocompatible vehicle (e.g., sterile saline, PBS with 5% DMSO). The final concentration should be determined based on dose-response studies.

  • Administration: Administer the solution to the animal model via the chosen route (e.g., intraperitoneal injection). The dosing schedule (e.g., single dose, multiple doses over days) will depend on the expected rate of nucleic acid synthesis in the target tissue.

  • Time Course: House the animals for a predetermined period to allow for compound distribution, metabolism, and incorporation. This duration is a critical parameter to optimize.

  • Tissue Harvest: At the experimental endpoint, euthanize the animal according to approved ethical protocols. Perfuse with cold PBS to remove blood from tissues.

  • Sample Processing: Excise the target tissues, snap-freeze in liquid nitrogen, and store at -80°C until nucleic acid isolation.

Protocol 2: Ex Vivo Click Chemistry Labeling (CuAAC)

This protocol is performed on isolated nucleic acids from the harvested tissue.

  • Nucleic Acid Isolation: Isolate total DNA or RNA from the homogenized tissue using a high-purity commercial kit. Quantify the yield and purity.

  • Preparation of Click Reaction Cocktail:

    • Azide-reporter (e.g., Azide-Biotin, Azide-Fluorophore): 100 µM

    • Copper(II) Sulfate (CuSO₄): 1 mM

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand: 5 mM

    • Sodium Ascorbate: 5 mM (prepare fresh)

    • Isolated DNA/RNA: 1-10 µg

    • Nuclease-free buffer (e.g., PBS) to final volume.

  • Reaction Incubation:

    • Combine the nucleic acid, azide-reporter, CuSO₄, and THPTA.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate.

    • Incubate at room temperature for 30-60 minutes, protected from light.

  • Purification: Remove excess reaction components by purifying the labeled nucleic acid using a suitable method (e.g., ethanol precipitation, spin column purification).

  • Analysis: The labeled nucleic acid is now ready for downstream analysis, such as fluorescence imaging, streptavidin pulldown, or mass spectrometry.

Visualizations

The following diagrams illustrate key conceptual frameworks for experiments involving this compound.

G cluster_in_vivo In Vivo Phase cluster_ex_vivo Ex Vivo / In Vitro Phase cluster_analysis Analysis Phase A 1. Administer Propargyl-Guanosine B 2. Cellular Uptake & Phosphorylation A->B C 3. Incorporation into DNA/RNA B->C D 4. Isolate Nucleic Acids C->D E 5. Perform Click Reaction with Azide-Reporter D->E F 6. Purify Labeled Nucleic Acids E->F G 7. Downstream Analysis F->G H Imaging G->H I Enrichment (Pulldown) G->I J Mass Spectrometry G->J G cluster_reactants Reactants cluster_catalyst Catalyst System (CuAAC) cluster_product Product PropargylG Propargyl-Guanosine (in DNA/RNA) LabeledProduct Covalently Labeled DNA/RNA PropargylG->LabeledProduct AzideReporter Azide-Reporter (e.g., Azide-Fluor) AzideReporter->LabeledProduct Copper Copper(II) Copper1 Copper(I) Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Copper1 Reduces Copper1->LabeledProduct Catalyzes G Start Low/No Signal Detected? Bioavailability Check Bioavailability & Stability Start->Bioavailability Yes ClickReaction Optimize Click Reaction Start->ClickReaction Yes Incorporation Verify Cellular Incorporation Bioavailability->Incorporation If stable... Sol_Bio Change Route/Vehicle Assess Pharmacokinetics Bioavailability->Sol_Bio Sol_Incorp Increase Dose/Duration Use In Vitro Controls Incorporation->Sol_Incorp Detection Enhance Detection Method ClickReaction->Detection If reaction is confirmed... Sol_Click Titrate Catalyst Increase Incubation Time Switch to SPAAC ClickReaction->Sol_Click Sol_Detect Use More Sensitive Reporter Amplify Signal Detection->Sol_Detect

References

Validation & Comparative

A Comparative Guide to 8-Oxoguanine Probes: Featuring 7,8-Dihydro-8-oxo-7-propargyl guanosine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to 8-Oxoguanine Detection

7,8-dihydro-8-oxoguanine (8-oxoG) is a prevalent DNA lesion resulting from oxidative stress, making it a critical biomarker for research in cancer, neurodegenerative diseases, and aging. Accurate detection and quantification of 8-oxoG are paramount for understanding its roles in pathology and cellular processes. A variety of methods have been developed for this purpose, each with distinct advantages and limitations. This guide provides a comparative overview of established techniques and introduces a promising chemical probe, 7,8-Dihydro-8-oxo-7-propargyl guanosine, which leverages the power of click chemistry for 8-oxoG detection.

Overview of 8-Oxoguanine Detection Methodologies

The detection of 8-oxoG in biological samples can be broadly categorized into three main approaches: mass spectrometry-based methods, antibody-based assays, and chemical probe-based techniques. Each method offers a unique set of capabilities in terms of sensitivity, specificity, and applicability to different experimental setups.

Mass Spectrometry (MS) , including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is considered the gold standard for the absolute quantification of 8-oxoG. These methods offer high sensitivity and specificity. However, they require extensive sample preparation, including DNA hydrolysis, which can introduce artifacts, and access to specialized instrumentation.

Antibody-based methods , such as Enzyme-Linked Immunosorbent Assay (ELISA) and immunofluorescence, utilize monoclonal antibodies that specifically recognize 8-oxoG. These techniques are widely accessible and suitable for high-throughput screening and in situ visualization of 8-oxoG. While convenient, the specificity of antibodies can be a concern, with potential cross-reactivity with other DNA lesions or unmodified bases.

Chemical probes represent an emerging class of tools for 8-oxoG detection. These probes often employ bioorthogonal chemistry, such as the highly efficient and specific "click chemistry," to label and detect 8-oxoG. This compound is a prime example of such a probe, offering the potential for high specificity and versatility in detection.

In-Depth Comparison of 8-oxoG Probes

The following table provides a detailed comparison of the key performance characteristics of different 8-oxoG detection methods.

Method Principle Sensitivity Specificity Quantitative? In Situ Detection? Advantages Disadvantages
LC-MS/MS Chromatographic separation followed by mass-to-charge ratio analysis of hydrolyzed DNA.Very High (fmol-amol)Very HighYes (Absolute)NoGold standard for quantification, high specificity.Requires DNA hydrolysis, expensive equipment, laborious sample prep.
ELISA Antibody-based detection of 8-oxoG in immobilized DNA.High (pg-ng)Moderate to HighYes (Relative)NoHigh-throughput, relatively inexpensive.Potential for antibody cross-reactivity, indirect detection.
Immunofluorescence In situ detection of 8-oxoG using fluorescently labeled antibodies.ModerateModerate to HighSemi-quantitativeYesAllows for spatial localization of 8-oxoG within cells and tissues.Potential for antibody cross-reactivity, background fluorescence.
This compound (with Click Chemistry) Incorporation of the propargyl-modified guanosine followed by a highly specific click reaction with an azide-labeled reporter (e.g., fluorophore, biotin).Potentially HighPotentially Very HighYes (Relative/Absolute with standards)YesHigh specificity of click reaction, bioorthogonal, versatile reporter options.Requires introduction of the probe, potential for incomplete reaction.
Nanopore Sequencing Direct detection of modified bases as DNA passes through a nanopore.Single-moleculeHighYesNoDirect detection without amplification or labeling, provides sequence context.Emerging technology, data analysis can be complex.

Experimental Protocols

General Protocol for 8-oxoG Detection using this compound and Click Chemistry

This protocol outlines a general workflow for the detection of 8-oxoG in cellular DNA using a propargyl-modified guanosine probe followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.

1. Introduction of the Propargyl Probe:

  • Cell Culture: Culture cells of interest to the desired confluency.

  • Probe Incorporation: Treat cells with this compound. The concentration and incubation time will need to be optimized for the specific cell type and experimental conditions. This step allows for the cellular machinery to incorporate the modified guanosine into the DNA, particularly at sites of DNA repair or replication.

2. Cell Fixation and Permeabilization:

  • Wash cells with phosphate-buffered saline (PBS).

  • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilize cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

3. Click Chemistry Reaction:

  • Prepare the click reaction cocktail. A typical cocktail includes:

    • Azide-functionalized reporter molecule (e.g., Alexa Fluor 488 azide, biotin azide)

    • Copper(II) sulfate (CuSO4)

    • Reducing agent (e.g., sodium ascorbate)

    • Copper ligand (e.g., TBTA or THPTA) to stabilize the Cu(I) ion and reduce cytotoxicity.

  • Incubate the fixed and permeabilized cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

4. Washing and Imaging/Analysis:

  • Wash the cells extensively with PBS to remove unreacted click chemistry reagents.

  • If a fluorescent azide was used, counterstain the nuclei with DAPI.

  • Image the cells using fluorescence microscopy.

  • If a biotin azide was used, follow with a secondary detection step using streptavidin conjugated to a fluorophore or an enzyme for colorimetric detection.

Protocol for Antibody-based Immunofluorescence Detection of 8-oxoG

1. Cell Fixation and Permeabilization:

  • Follow the same fixation and permeabilization steps as described for the click chemistry protocol.

2. DNA Denaturation:

  • To allow the antibody access to the 8-oxoG within the DNA double helix, treat the cells with 2N HCl for 30 minutes at room temperature to denature the DNA.

  • Neutralize the acid by washing with a neutralizing buffer (e.g., 0.1 M sodium borate, pH 8.5).

3. Blocking:

  • Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., PBS with 5% bovine serum albumin and 0.1% Tween 20) for 1 hour at room temperature.

4. Primary Antibody Incubation:

  • Incubate the cells with a primary antibody specific for 8-oxoG, diluted in blocking buffer, overnight at 4°C.

5. Secondary Antibody Incubation:

  • Wash the cells with PBS.

  • Incubate the cells with a fluorescently labeled secondary antibody that recognizes the primary antibody for 1 hour at room temperature, protected from light.

6. Washing and Imaging:

  • Wash the cells with PBS.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips and image the cells using fluorescence microscopy.

Visualizing the Pathways and Workflows

Base Excision Repair Pathway for 8-oxoG

The primary repair pathway for 8-oxoG in cells is the Base Excision Repair (BER) pathway. The process is initiated by the 8-oxoguanine DNA glycosylase (OGG1).

BER_Pathway DNA DNA with 8-oxoG OGG1 OGG1 DNA->OGG1 recognizes and excises 8-oxoG AP_Site AP Site OGG1->AP_Site APE1 APE1 AP_Site->APE1 cleaves phosphodiester backbone SSB Single-Strand Break APE1->SSB PolB Pol β SSB->PolB fills gap Ligase DNA Ligase III PolB->Ligase seals nick Repaired_DNA Repaired DNA Ligase->Repaired_DNA

Caption: The Base Excision Repair (BER) pathway for 8-oxoguanine.

Experimental Workflow for Click Chemistry-based 8-oxoG Detection

The following diagram illustrates the key steps in detecting 8-oxoG using the this compound probe.

Click_Chemistry_Workflow cluster_cell In Cell cluster_detection Detection Probe_Intro Introduce this compound Incorporation Cellular Incorporation into DNA Probe_Intro->Incorporation Fix_Perm Fixation & Permeabilization Incorporation->Fix_Perm Click_Reaction Click Reaction with Azide-Reporter Fix_Perm->Click_Reaction Wash Wash Click_Reaction->Wash Analysis Fluorescence Microscopy / Analysis Wash->Analysis

Caption: Workflow for detecting 8-oxoG with a propargyl probe.

Signaling Pathways Involving 8-oxoG

Recent research has implicated 8-oxoG and its repair enzyme OGG1 in cellular signaling, including the activation of small GTPases like Ras and Rac1.

Signaling_Pathway Oxidative_Stress Oxidative Stress DNA_Damage 8-oxoG formation in DNA Oxidative_Stress->DNA_Damage OGG1 OGG1 DNA_Damage->OGG1 BER Free_8oxoG Free 8-oxoG OGG1->Free_8oxoG excises OGG1_8oxoG_Complex OGG1-8-oxoG Complex OGG1->OGG1_8oxoG_Complex Free_8oxoG->OGG1_8oxoG_Complex Ras_GTP Ras-GTP OGG1_8oxoG_Complex->Ras_GTP activates Rac1_GTP Rac1-GTP OGG1_8oxoG_Complex->Rac1_GTP activates Ras_GDP Ras-GDP Ras_GDP->Ras_GTP Downstream_Signaling Downstream Signaling (e.g., MAPK pathway) Ras_GTP->Downstream_Signaling Rac1_GDP Rac1-GDP Rac1_GDP->Rac1_GTP Rac1_GTP->Downstream_Signaling

Caption: 8-oxoG and OGG1 in Ras and Rac1 signaling activation.[1][2]

Conclusion

The detection and quantification of 8-oxoguanine are crucial for advancing our understanding of oxidative stress in health and disease. While mass spectrometry remains the benchmark for absolute quantification, and antibody-based methods offer convenience for high-throughput and in situ analyses, chemical probes like this compound present a compelling alternative. The high specificity and bioorthogonality of the click chemistry reaction, coupled with the versatility of reporter molecules, position this approach as a powerful tool for the sensitive and specific detection of 8-oxoG. Further research and direct comparative studies will be instrumental in fully elucidating the performance of this and other emerging 8-oxoG probes.

References

Validating 7,8-Dihydro-8-oxo-7-propargyl Guanosine Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of 8-oxoguanosine (8-oxoG), a key biomarker of oxidative stress, is paramount. The use of 7,8-Dihydro-8-oxo-7-propargyl guanosine, a novel chemical probe, offers a promising method for labeling and detecting this DNA and RNA lesion. This guide provides a comprehensive comparison of this click chemistry-based approach with established methods, supported by experimental data and detailed protocols to aid in the validation of your labeling results.

Executive Summary

This guide compares three primary methods for the detection of 8-oxoguanosine:

  • Click Chemistry Labeling (utilizing this compound): A highly specific chemical labeling method where a propargyl group on the guanosine analog allows for the covalent attachment of a reporter molecule (e.g., biotin or a fluorophore) via a click reaction.

  • Antibody-Based Detection: This method relies on monoclonal antibodies that specifically recognize and bind to the 8-oxoG lesion. Detection is typically achieved through immunofluorescence or enzyme-linked immunosorbent assays (ELISA).

  • Biotin-Based Chemical Labeling (e.g., ChLoRox-Seq): This technique uses a chemical reaction to directly attach a biotin molecule to the 8-oxoG residue, which can then be detected using streptavidin-conjugated reporters.

The choice of method depends on the specific application, required sensitivity, and experimental context. While direct comparative data for this compound is emerging, data from analogous chemical labeling techniques suggest that it offers high specificity and versatility.

Performance Comparison

The following table summarizes the key performance metrics of the different 8-oxoG detection methods. The data for chemical labeling is based on studies of similar biotin-based chemical labeling techniques, which are expected to have comparable performance to a click chemistry approach.

FeatureClick Chemistry (Propargyl Guanosine)Antibody-Based DetectionBiotin-Based Chemical Labeling (ChLoRox-Seq)
Specificity HighVariable (depends on antibody)High
Specificity Ratio (vs. unmodified RNA) Expected to be high (similar to ChLoRox-Seq)~67-fold[1]~94-fold[1]
Sensitivity HighModerate to HighHigh[1]
Versatility High (compatible with various reporters)Moderate (dependent on conjugated secondary antibodies)High (streptavidin conjugates)
Cost ModerateHigh (antibody costs)Lower experimental costs than antibody methods[2][3]
Resolution High (e.g., exon-level)[2][3]LowerHigh (e.g., exon-level)[2][3]
Potential for Artifacts LowPotential for non-specific bindingLow

Experimental Workflows

The following diagrams illustrate the general workflows for each detection method.

G cluster_0 Click Chemistry Labeling Workflow A Introduce 7,8-Dihydro-8-oxo-7-propargyl guanosine to nucleic acid sample B Perform Copper-Catalyzed or Strain-Promoted Click Reaction with Azide-Reporter (e.g., Biotin-Azide) A->B C Purify Labeled Nucleic Acid B->C D Detection via Reporter (e.g., Streptavidin-HRP for blot, Streptavidin-Fluorophore for imaging) C->D

Fig. 1: Click Chemistry Labeling Workflow

G cluster_1 Antibody-Based Detection Workflow E Fix and Permeabilize Cells/Tissues F Incubate with Primary Antibody (anti-8-oxoG) E->F G Wash to Remove Unbound Antibody F->G H Incubate with Labeled Secondary Antibody G->H I Wash and Detect Signal (e.g., Fluorescence Microscopy) H->I

Fig. 2: Antibody-Based Detection Workflow

G cluster_2 ChLoRox-Seq Workflow J Isolate RNA K Chemically Label 8-oxoG sites with Biotin J->K L Fragment RNA K->L M Enrich Biotinylated RNA Fragments with Streptavidin Beads L->M N Prepare Library and Sequence M->N

Fig. 3: ChLoRox-Seq Workflow

Experimental Protocols

Protocol 1: Click Chemistry Labeling of 8-oxoguanosine

This protocol is a generalized procedure for labeling alkyne-modified nucleic acids (such as those containing this compound) with an azide-functionalized reporter molecule.

Materials:

  • Alkyne-modified DNA/RNA sample

  • Azide-reporter (e.g., Biotin-Azide, Fluorescent-Azide)

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)

  • Sodium ascorbate

  • DMSO

  • Nuclease-free water

  • Purification kit for nucleic acids

Procedure:

  • Prepare Stock Solutions:

    • 200 mM THPTA in water

    • 100 mM CuSO4 in water

    • 100 mM Sodium Ascorbate in water (prepare fresh)

    • 10 mM Azide-reporter in DMSO

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following in order:

      • Alkyne-modified nucleic acid dissolved in nuclease-free water.

      • Azide-reporter (4-50 equivalents excess to the nucleic acid).

      • THPTA/CuSO4 solution (pre-incubated for a few minutes at a 2:1 ratio, add 25 equivalents to the nucleic acid).

      • Sodium ascorbate (40 equivalents).

  • Incubation:

    • Incubate the reaction at room temperature for 30-60 minutes, protected from light.

  • Purification:

    • Purify the labeled nucleic acid using an appropriate clean-up kit or via ethanol precipitation to remove unreacted reagents.

Protocol 2: Antibody-Based Immunofluorescence Detection of 8-oxodG

This protocol is adapted for the detection of 8-oxo-deoxyguanosine (8-oxodG) in cultured cells.

Materials:

  • Cells grown on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.2% NP-40 in PBS for permeabilization

  • 2N HCl for DNA denaturation

  • Blocking buffer (e.g., 2% BSA in PBS)

  • Primary antibody (anti-8-oxoG/dG)

  • Fluorescently labeled secondary antibody

  • DAPI or other nuclear counterstain

  • Mounting medium

Procedure:

  • Fixation: Fix cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Permeabilize cells with 0.2% NP-40 for 10 minutes.

  • Denaturation: Treat cells with 2N HCl for 10-30 minutes at room temperature to denature the DNA, which is often crucial for antibody access to the lesion. Neutralize with 1M Tris-HCl, pH 8.0.

  • Blocking: Block non-specific binding sites with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the primary anti-8-oxoG antibody (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Wash the cells with PBS, counterstain with DAPI, and mount the coverslips onto microscope slides.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope.

Protocol 3: ChLoRox-Seq for Biotin-Based Chemical Labeling of 8-oxoG in RNA

This is a summary of the key steps for the ChLoRox-Seq method.[1]

Materials:

  • Total RNA sample

  • K2IrBr6

  • EZ-Link™ Amine-PEG2-Biotin

  • RNA fragmentation buffer

  • Streptavidin magnetic beads

  • Reagents for library preparation and sequencing

Procedure:

  • Biotin Labeling:

    • Incubate the RNA sample with K2IrBr6 and Amine-PEG2-Biotin to covalently attach biotin to the 8-oxoG sites.

  • RNA Fragmentation:

    • Fragment the biotin-labeled RNA to a suitable size for sequencing.

  • Enrichment of Labeled Fragments:

    • Use streptavidin magnetic beads to pull down the biotinylated RNA fragments.

  • Library Preparation and Sequencing:

    • Elute the enriched RNA fragments and proceed with standard library preparation protocols for next-generation sequencing.

Logical Relationships and Signaling Pathways

The detection of 8-oxoguanosine is a critical step in understanding the cellular response to oxidative stress. The presence of 8-oxoG can trigger DNA repair pathways or, if unrepaired, lead to mutations.

G Oxidative Stress Oxidative Stress Guanine Oxidation Guanine Oxidation Oxidative Stress->Guanine Oxidation 8-oxoguanine (8-oxoG) Formation 8-oxoguanine (8-oxoG) Formation Guanine Oxidation->8-oxoguanine (8-oxoG) Formation DNA Repair (BER) DNA Repair (BER) 8-oxoguanine (8-oxoG) Formation->DNA Repair (BER) Mutation (G:C to T:A) Mutation (G:C to T:A) 8-oxoguanine (8-oxoG) Formation->Mutation (G:C to T:A) if unrepaired Detection Methods Detection Methods 8-oxoguanine (8-oxoG) Formation->Detection Methods

Fig. 4: Role of 8-oxoG in Oxidative Stress

References

A Comparative Guide to the Quantitative Analysis of Oxidized Guanosine: Leveraging 7,8-Dihydro-8-oxo-7-propargyl guanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of quantitative methods for analyzing 8-oxoguanine (8-oxoG), a critical biomarker for oxidative stress and DNA damage. We focus on the application of 7,8-Dihydro-8-oxo-7-propargyl guanosine, a synthetic analog designed for advanced click chemistry-based detection, and compare its utility against established analytical techniques.

Introduction to 8-Oxoguanine and its Significance

Reactive oxygen species (ROS) are endogenously produced during normal metabolic processes and can be elevated by exposure to various environmental factors.[1] These highly reactive molecules can induce damage to cellular macromolecules, including DNA, with guanine being the most susceptible to oxidation due to its low redox potential. The resulting lesion, 8-oxo-7,8-dihydroguanine (8-oxoG), is a primary biomarker of oxidative DNA damage.[1] If left unrepaired, 8-oxoG can lead to G:C to T:A transversions, a common somatic mutation found in human cancers. The accurate quantification of 8-oxoG in biological samples is therefore crucial for understanding the roles of oxidative stress in various pathologies, including cancer, neurodegenerative diseases, and aging.

Methods for Quantitative Analysis of 8-Oxoguanine

A variety of analytical techniques have been developed for the quantification of 8-oxoG and its deoxynucleoside form, 8-oxo-2'-deoxyguanosine (8-oxodG). These can be broadly categorized into two approaches:

  • Direct Quantification Methods: These techniques directly measure the concentration of 8-oxodG in a sample, typically after enzymatic or chemical hydrolysis of DNA.

  • Probe-Based Detection Methods: These methods utilize a probe that specifically recognizes and binds to 8-oxoG, which is then detected and quantified. This compound is a key reagent in a sophisticated probe-based approach that leverages bioorthogonal click chemistry.

Comparison of Quantitative Methods

The choice of analytical method depends on various factors, including the required sensitivity and specificity, sample type and availability, and the specific research question. Below is a comparative overview of the leading techniques.

MethodPrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) Chromatographic separation of hydrolyzed DNA nucleosides followed by electrochemical detection of 8-oxodG.High sensitivity and selectivity.[2] Well-established and validated method.Susceptible to artifacts from sample preparation.[3] Requires specialized equipment.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Chromatographic separation coupled with mass spectrometric detection, providing high specificity based on mass-to-charge ratio.Considered the "gold standard" for its high specificity and sensitivity.[4] Can quantify multiple DNA adducts simultaneously.High cost of instrumentation and maintenance.[4] Potential for ion suppression effects.
Enzyme-Linked Immunosorbent Assay (ELISA) Utilizes antibodies specific to 8-oxodG for colorimetric or fluorometric detection.High-throughput and relatively low cost.[1] Requires smaller amounts of DNA.Potential for cross-reactivity and lower specificity compared to chromatographic methods.[4] Results can show significant inter-laboratory variability.[4]
Click Chemistry-Based Assay (using this compound) Involves the metabolic or chemical incorporation of a propargylated 8-oxoG analog, followed by a highly specific and efficient "click" reaction with a reporter molecule (e.g., biotin or a fluorophore) for detection and quantification.High specificity due to the bioorthogonal nature of the click reaction.[5] Enables in situ detection and imaging of 8-oxoG. Can be coupled with sequencing for high-resolution mapping.An indirect method that relies on the incorporation of the analog. Quantification may reflect the dynamics of incorporation and repair rather than the steady-state level of endogenous 8-oxoG.

Quantitative Data Comparison

Direct quantitative comparison between click chemistry-based assays using propargylated probes and traditional methods on the same biological samples is an emerging area of research. However, we can infer performance from studies comparing similar chemical labeling techniques with established methods. For instance, a study comparing a biotin-labeling method for 8-oxoG in RNA (ChLoRox-Seq) with an antibody-based approach demonstrated comparable specificity.[6]

The following table presents typical quantitative data for 8-oxodG levels in human urine as measured by HPLC-MS/MS and ELISA, highlighting the differences in absolute quantification between these methods.

Sample ID8-oxodG (nmol/mmol creatinine) by HPLC-MS/MS[4]8-oxodG (nmol/mmol creatinine) by ELISA Kit A[4]8-oxodG (nmol/mmol creatinine) by ELISA Kit B[4]
11.210.530.1
21.512.135.2
31.19.825.5
41.815.242.3
51.311.028.9
Average 1.4 ± 0.3 11.7 ± 2.1 32.4 ± 6.8

This data illustrates that while ELISA measurements may correlate with HPLC-MS/MS, the absolute values can be significantly higher and vary between different kits, underscoring the importance of method validation.[4]

Experimental Protocols

Quantification of 8-oxodG by HPLC-MS/MS

This protocol provides a general overview for the analysis of 8-oxodG in urine.

a. Sample Preparation:

  • Thaw frozen urine samples on ice.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to remove particulate matter.

  • To 100 µL of supernatant, add an internal standard (e.g., ¹⁵N₅-8-oxodG).

  • Perform solid-phase extraction (SPE) for sample cleanup and concentration.

b. HPLC-MS/MS Analysis:

  • Inject the purified sample onto a reverse-phase HPLC column.

  • Perform chromatographic separation using a gradient elution.

  • Detect 8-oxodG and the internal standard using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Quantify the amount of 8-oxodG by comparing its peak area to that of the internal standard.[7]

Click Chemistry-Based Detection of 8-oxoG in Cellular DNA

This protocol outlines a general workflow for labeling and detecting 8-oxoG using a propargylated analog and click chemistry.

a. Metabolic Labeling (Optional, for in vivo studies):

  • Culture cells in a medium containing a propargylated guanosine analog.

  • Allow the cells to incorporate the analog into their DNA over a defined period.

b. DNA Isolation and "Click" Reaction:

  • Isolate genomic DNA from the cells.

  • Prepare a click reaction master mix containing:

    • Azide-functionalized reporter molecule (e.g., biotin-azide or a fluorescent azide).

    • Copper(I) catalyst (e.g., prepared from CuSO₄ and a reducing agent like sodium ascorbate).

    • A copper-chelating ligand (e.g., TBTA or THPTA) to stabilize the catalyst.

  • Add the master mix to the DNA sample and incubate at room temperature to allow the click reaction to proceed.

c. Detection and Quantification:

  • For biotin-labeled DNA: Purify the DNA and detect the biotinylated 8-oxoG sites using a streptavidin-HRP conjugate in an ELISA-like format or by dot blot.

  • For fluorescently-labeled DNA: Purify the DNA and quantify the fluorescence using a plate reader or visualize the location of the labeled DNA in situ using fluorescence microscopy.

Visualizing the Workflows

Base Excision Repair Pathway for 8-oxoguanine

BER_Pathway 8-oxoG_in_DNA 8-oxoG in DNA OGG1 OGG1 Glycosylase 8-oxoG_in_DNA->OGG1 Recognition & Excision AP_Site AP Site OGG1->AP_Site APE1 APE1 Endonuclease AP_Site->APE1 Incision SSB Single-Strand Break APE1->SSB Pol_beta DNA Polymerase β SSB->Pol_beta Gap Filling Ligase_III DNA Ligase III Pol_beta->Ligase_III Ligation Repaired_DNA Repaired DNA Ligase_III->Repaired_DNA

Caption: The OGG1-mediated base excision repair pathway for 8-oxoguanine.

Click Chemistry Experimental Workflow

Click_Chemistry_Workflow cluster_preparation Sample Preparation cluster_reaction Click Reaction cluster_detection Detection & Quantification DNA_Sample DNA containing Propargyl-8-oxoG Click_Reaction Azide-Alkyne Cycloaddition DNA_Sample->Click_Reaction Reporter_Azide Reporter Molecule (Azide) Reporter_Azide->Click_Reaction Catalyst Cu(I) Catalyst Catalyst->Click_Reaction Labeled_DNA Covalently Labeled DNA Click_Reaction->Labeled_DNA Detection Detection Method (e.g., Fluorescence, MS) Labeled_DNA->Detection Quantification Quantitative Analysis Detection->Quantification

Caption: General workflow for the detection of 8-oxoG using a propargylated probe and click chemistry.

Conclusion

The quantitative analysis of 8-oxoguanine is fundamental to understanding the impact of oxidative stress on cellular health and disease. While traditional methods like HPLC-MS/MS provide the gold standard for accurate quantification of endogenous 8-oxodG, they can be resource-intensive. ELISA offers a high-throughput alternative, though with potential trade-offs in specificity.

The advent of bioorthogonal chemistry has introduced powerful new tools for the study of DNA damage. This compound, as a substrate for click chemistry, enables novel experimental approaches for the specific labeling, visualization, and enrichment of oxidized guanine-containing nucleic acids. This probe-based methodology is particularly advantageous for applications requiring in situ analysis and for integration with next-generation sequencing to map oxidative damage with high resolution. The choice between these methods will ultimately be guided by the specific experimental goals, available resources, and the level of quantitative rigor required.

References

Unveiling RNA Modifications: A Comparative Guide to 7,8-Dihydro-8-oxo-7-propargyl Guanosine and Alternative RNA Analysis Techniques

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of RNA biology, understanding the location and function of modified nucleobases is paramount to deciphering gene regulation, cellular stress responses, and the progression of diseases. One such critical modification is 7,8-Dihydro-8-oxo-guanosine (8-oxoG), a marker of oxidative stress. The introduction of a propargyl group to create 7,8-Dihydro-8-oxo-7-propargyl guanosine offers a powerful tool for the specific detection and analysis of this modification. This guide provides a comprehensive comparison of the 7-propargyl-8-oxoG metabolic labeling approach with other established techniques in RNA studies, namely ChLoRox-Seq for 8-oxoG detection and SHAPE-MaP/icSHAPE for RNA structure probing.

Probing RNA Oxidation: The Advantage of 7-propargyl-8-oxoG

Metabolic labeling with 7-propargyl-8-oxoG represents a sophisticated strategy to study RNA oxidation. This method involves introducing the modified nucleoside to cells, where it is incorporated into newly synthesized RNA. The propargyl group serves as a bioorthogonal handle, allowing for "clickable" chemistry. This enables the specific attachment of a reporter molecule, such as biotin, for enrichment and subsequent sequencing, or a fluorescent dye for imaging. This technique provides a direct and specific method for identifying RNAs that have undergone oxidative damage.

Comparison with Alternative Methods

While 7-propargyl-8-oxoG metabolic labeling is a powerful tool, it is important to consider its advantages and disadvantages in the context of other widely used techniques.

Feature7-propargyl-8-oxoG Metabolic LabelingChLoRox-SeqSHAPE-MaP / icSHAPE
Primary Target Newly synthesized RNA containing 8-oxoGExisting 8-oxoG in total RNARNA secondary structure (single-stranded regions)
Methodology Metabolic incorporation of a modified nucleoside followed by click chemistryChemical labeling of 8-oxoG with biotin, followed by enrichmentIn vivo or in vitro chemical modification of the 2'-hydroxyl group of flexible nucleotides
Information Gained Identification of RNAs undergoing oxidation during a specific time windowTranscriptome-wide map of existing 8-oxoG modificationsNucleotide-resolution information on RNA secondary structure
Specificity High for metabolically incorporated 8-oxoGHigh for 8-oxoG, with optimized conditions to prevent RNA degradationTargets all accessible nucleotides, not specific to a modification
Temporal Resolution High, allows for pulse-chase experiments to track the fate of oxidized RNAStatic snapshot of 8-oxoG distribution at the time of extractionCan provide a snapshot of RNA structure under specific conditions
Experimental Cost Potentially higher due to the synthesis of the modified nucleosideLower experimental costs compared to antibody-based methods[1]Varies depending on the specific protocol and sequencing depth

Experimental Workflows

To better understand the practical application of these techniques, the following sections detail the experimental protocols for each method.

7-propargyl-8-oxoG Metabolic Labeling and Analysis

This hypothetical workflow is based on established metabolic labeling and click chemistry principles.

  • Cell Culture and Labeling: Cells are cultured in a medium supplemented with 7-propargyl-8-oxoG for a defined period.

  • RNA Isolation: Total RNA is extracted from the labeled cells using standard protocols.

  • Click Reaction: The isolated RNA is subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction to attach a biotin-azide molecule to the propargyl group of the incorporated 8-oxoG.

  • Enrichment: Biotinylated RNAs are enriched using streptavidin-coated magnetic beads.

  • Library Preparation and Sequencing: The enriched RNA is then used to prepare a library for next-generation sequencing.

  • Data Analysis: Sequencing reads are mapped to the transcriptome to identify the specific RNAs that were modified with 8-oxoG.

G cluster_cell In-Cell Labeling cluster_lab Biochemical Workflow cluster_analysis Data Analysis cell Cells in Culture labeled_rna Labeled RNA cell->labeled_rna propargyl_g 7-propargyl-8-oxoG propargyl_g->cell rna_iso RNA Isolation labeled_rna->rna_iso click_chem Click Chemistry (Biotinylation) rna_iso->click_chem enrich Streptavidin Enrichment click_chem->enrich seq Sequencing enrich->seq data_analysis Mapping and Identification seq->data_analysis

Workflow for 7-propargyl-8-oxoG metabolic labeling.
ChLoRox-Seq: Chemical Labeling of 8-oxoG

ChLoRox-Seq is a method for the antibody-free enrichment of 8-oxoG-containing RNA fragments.[1]

  • RNA Isolation: Isolate total RNA from the sample of interest.

  • Chemical Labeling: Covalently functionalize 8-oxoG sites in the RNA with biotin under optimized, mild redox conditions to prevent RNA degradation.[1]

  • RNA Fragmentation: Fragment the biotinylated RNA.

  • Enrichment: Enrich the 8-oxoG-containing RNA fragments using streptavidin beads.

  • Library Preparation and Sequencing: Prepare a sequencing library from the enriched fragments.

  • Data Analysis: Sequence the library and map the reads to identify regions of RNA oxidation.

G cluster_prep Sample Preparation cluster_enrich Enrichment & Sequencing cluster_analysis Data Analysis total_rna Total RNA biotin_label Biotin Labeling of 8-oxoG total_rna->biotin_label fragment RNA Fragmentation biotin_label->fragment enrich Streptavidin Enrichment fragment->enrich seq_lib Library Preparation enrich->seq_lib sequencing Next-Gen Sequencing seq_lib->sequencing mapping Mapping Reads to Identify Oxidation Sites sequencing->mapping

ChLoRox-Seq experimental workflow.
SHAPE-MaP: Probing RNA Structure

SHAPE-MaP (Selective 2'-Hydroxyl Acylation analyzed by Primer extension and Mutational Profiling) is a powerful technique to determine RNA secondary structure at nucleotide resolution.[2][3]

  • RNA Treatment: Treat RNA with a SHAPE reagent (e.g., 1M7, NAI) either in vitro or in vivo.[4][5] The reagent acylates the 2'-hydroxyl group of flexible, single-stranded nucleotides.

  • Reverse Transcription: Perform reverse transcription under conditions that cause the reverse transcriptase to misincorporate a nucleotide opposite the acylated base.

  • Library Preparation and Sequencing: Prepare a sequencing library from the resulting cDNA.

  • Data Analysis: Align sequencing reads and quantify the mutation rates at each nucleotide position. These mutation rates, or SHAPE reactivities, are then used to model the RNA secondary structure.

G cluster_probing In-Cell/In Vitro Probing cluster_readout Mutational Profiling Readout cluster_analysis Structure Modeling rna RNA modified_rna Acylated RNA rna->modified_rna shape_reagent SHAPE Reagent shape_reagent->rna rt Reverse Transcription (with mutations) modified_rna->rt sequencing Sequencing rt->sequencing analysis SHAPE Reactivity Calculation sequencing->analysis modeling RNA Structure Modeling analysis->modeling

SHAPE-MaP experimental workflow.

Concluding Remarks

The study of RNA modifications is a rapidly evolving field, and the development of novel chemical tools is crucial for its advancement. The use of this compound for metabolic labeling provides a powerful and specific method to investigate the dynamics of RNA oxidation. While techniques like ChLoRox-Seq offer a valuable snapshot of existing 8-oxoG modifications and SHAPE-MaP reveals critical structural information, the metabolic labeling approach with 7-propargyl-8-oxoG allows for a temporal analysis of RNA oxidation, offering unique insights into the cellular response to oxidative stress. The choice of method will ultimately depend on the specific biological question being addressed, and in many cases, a combination of these approaches will provide the most comprehensive understanding of RNA biology.

References

A Comparative Guide to Probing Oxidative Nucleic Acid Damage: An Evaluation of 7,8-Dihydro-8-oxo-7-propargyl guanosine and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of oxidative damage to nucleic acids is crucial for understanding a wide range of biological processes, from aging to carcinogenesis. 7,8-dihydro-8-oxoguanine (8-oxoG), a common product of guanine oxidation, is a key biomarker for this type of damage.[1] Probes that can accurately detect and quantify 8-oxoG in a cellular context are invaluable tools for researchers. This guide provides a comparative analysis of a putative bioorthogonal probe, 7,8-Dihydro-8-oxo-7-propargyl guanosine, and its established alternatives.

The Bioorthogonal Approach: this compound

The structure of this compound suggests its use as a chemical reporter for oxidative stress. The propargyl group, containing a terminal alkyne, is a bioorthogonal handle that can be specifically tagged with an azide-bearing molecule (e.g., a fluorophore or biotin) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[2] The core 8-oxoguanosine structure would theoretically allow it to be recognized and incorporated by cellular machinery at sites of guanine oxidation or be metabolically incorporated into nucleic acids.

cluster_0 Cellular Incorporation cluster_1 Bioorthogonal Ligation cluster_2 Detection Probe 7-Propargyl-8-oxo-G Cell Cellular Uptake & Metabolism Probe->Cell Incorporation Incorporation into DNA/RNA Cell->Incorporation Fixation Cell Fixation & Permeabilization Incorporation->Fixation Click Click Reaction (Azide-Reporter) Fixation->Click Imaging Fluorescence Microscopy Click->Imaging Enrichment Affinity Purification Click->Enrichment

Figure 1: Anticipated workflow for 7-Propargyl-8-oxo-G.

While elegant in concept, the use of alkyne-modified nucleosides for metabolic labeling is not without its challenges:

  • Metabolic Perturbation: The introduction of a modified nucleoside can perturb natural metabolic pathways. For instance, some alkyne-modified arabinosyl nucleosides have been shown to inhibit DNA synthesis and induce apoptosis.[3]

  • Incorporation Efficiency: The efficiency of incorporation can be low and may vary between cell types and metabolic states.

  • Toxicity of Copper Catalyst: The copper(I) catalyst required for the standard CuAAC reaction is cytotoxic, which limits its application in living cells. While copper-free click chemistry variants exist, they often exhibit slower reaction kinetics.[4]

  • Steric Hindrance: The propargyl group and the resulting triazole ring after the click reaction can create steric hindrance, potentially affecting nucleic acid structure and interactions with proteins.

  • Off-Target Effects: The probe could be metabolized into other compounds, or the propargyl group itself could undergo side reactions within the cell.

Alternative Probes and Methods for 8-oxoG Detection

Several alternative methods are well-established for the detection and quantification of 8-oxoG, each with its own set of advantages and disadvantages.

This method relies on monoclonal antibodies that specifically recognize 8-oxoguanine.

  • Advantages: High throughput and relatively low cost.

  • Limitations: Antibodies may exhibit cross-reactivity with other modified bases, and their access to 8-oxoG within complex nucleic acid structures can be limited. The specificity can be lower compared to other methods.[5]

These are considered the gold standard for quantitative analysis of 8-oxoG.

  • Advantages: High sensitivity and specificity, providing absolute quantification.[6]

  • Limitations: The sample preparation process, which involves DNA/RNA hydrolysis, can introduce artificial oxidation, leading to an overestimation of 8-oxoG levels. These methods are also low-throughput and require expensive instrumentation.[6]

Recent advances in chemical biology have led to methods that directly label 8-oxoG in isolated RNA. For example, ChLoRox-Seq utilizes a mild oxidant to activate 8-oxoG for covalent linkage to a biotin-amine reporter.[5]

  • Advantages: Bypasses the need for metabolic incorporation and avoids the use of antibodies. Can be coupled with sequencing to map 8-oxoG sites.

  • Limitations: The reaction conditions, although optimized to be mild, can still cause some RNA degradation.[5] The specificity for 8-oxoG over other oxidized purines is high but not absolute.

cluster_0 ChLoRox-Seq Workflow RNA_Isolation RNA Isolation Oxidation Mild Oxidation (K2IrBr6) RNA_Isolation->Oxidation Biotinylation Biotin-Amine Labeling Oxidation->Biotinylation Enrichment Streptavidin Enrichment Biotinylation->Enrichment Sequencing Sequencing Enrichment->Sequencing

References

Comparative Analysis of Guanosine Analogs in DNA Repair Studies: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various guanosine analogs in the context of DNA repair studies. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways.

Guanosine analogs are a class of molecules that mimic the natural nucleoside guanosine and are widely used as antiviral and anticancer agents. Their incorporation into DNA or interference with DNA synthesis and repair processes makes them valuable tools for studying the intricate mechanisms of DNA damage and repair. This guide focuses on a comparative analysis of several key guanosine analogs: Acyclovir, Ganciclovir, Penciclovir, and the modified guanine bases 8-oxoguanine and O⁶-methylguanine, with additional insights into Favipiravir and Ribavirin.

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data regarding the effects of these guanosine analogs on DNA polymerases and cellular responses to DNA damage.

Guanosine Analog TriphosphateDNA Polymerase α (Ki, µM)DNA Polymerase δ (Ki, µM)DNA Polymerase ε (Ki, µM)Reference
Acyclovir Triphosphate80> 140140[1]
Ganciclovir Triphosphate802140[1]
Penciclovir Triphosphate> 140> 140> 140[1]
Guanosine AnalogCell LineParameterValueReference
GanciclovirU251tk human glioblastomaLog Cell Kill>4[2]
AcyclovirU251tk human glioblastomaLog Cell Kill< 1.5[2]
GanciclovirU251tk human glioblastomaGanciclovir Triphosphate accumulation (pmol/10⁷ cells)67[2]
AcyclovirU251tk human glioblastomaAcyclovir Triphosphate accumulationPoorly phosphorylated[2]
FavipiravirH9c2 cardiomyoblasts8-OHdG levelConcentration-dependent increase[3]
FavipiravirCCD-1079Sk skin fibroblasts8-OHdG levelConcentration-dependent increase[3]

Signaling Pathways and Mechanisms of Action

The interaction of guanosine analogs with cellular machinery triggers a variety of signaling pathways related to DNA damage and repair. The following diagrams, generated using Graphviz, illustrate these complex relationships.

Ganciclovir_Induced_DNA_Damage_Pathway cluster_nucleus Nucleus GCV Ganciclovir GCV_TP Ganciclovir Triphosphate GCV->GCV_TP Phosphorylation DNA_Incorporation Incorporation into DNA GCV_TP->DNA_Incorporation DNA_Polymerase DNA Polymerase DNA_Polymerase->DNA_Incorporation DNA_Damage DNA Double-Strand Breaks (DSBs) DNA_Incorporation->DNA_Damage ATM_ATR ATM / ATR Activation DNA_Damage->ATM_ATR Caspase9 Caspase-9 Activation DNA_Damage->Caspase9 Chk1_Chk2 Chk1 / Chk2 Activation ATM_ATR->Chk1_Chk2 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Chk1_Chk2->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Caspase9->Apoptosis

Caption: Ganciclovir-induced DNA damage signaling pathway.

8_Oxoguanine_Repair_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Oxidative_Stress Oxidative Stress (ROS) Guanine Guanine in DNA Oxidative_Stress->Guanine Oxidation Eight_oxoG 8-oxoguanine (8-oxoG) Guanine->Eight_oxoG OGG1 OGG1 (8-oxoguanine DNA glycosylase) Eight_oxoG->OGG1 Recognition BER Base Excision Repair (BER) OGG1->BER Initiates OGG1_8oxoG_complex OGG1-8-oxoG Complex OGG1->OGG1_8oxoG_complex Forms complex with excised 8-oxoG Rac1_GDP Rac1-GDP (inactive) OGG1_8oxoG_complex->Rac1_GDP Acts as GEF Rac1_GTP Rac1-GTP (active) Rac1_GDP->Rac1_GTP GDP-GTP Exchange Downstream_Effectors Downstream Effectors (e.g., PAK, JNK) Rac1_GTP->Downstream_Effectors Cellular_Response Cellular Responses (e.g., Cytoskeletal changes, Gene expression) Downstream_Effectors->Cellular_Response

Caption: 8-Oxoguanine repair and signaling pathway.

O6_Methylguanine_Repair_Pathway cluster_nucleus Nucleus Alkylating_Agent Alkylating Agent (e.g., Temozolomide) Guanine Guanine in DNA Alkylating_Agent->Guanine Alkylation O6_MeG O⁶-methylguanine (O⁶-MeG) Guanine->O6_MeG MGMT MGMT (O⁶-methylguanine-DNA methyltransferase) O6_MeG->MGMT Recognition and Repair Repaired_Guanine Repaired Guanine MGMT->Repaired_Guanine Transfers methyl group Inactive_MGMT Inactive MGMT (alkylated) MGMT->Inactive_MGMT Ubiquitination Ubiquitination Inactive_MGMT->Ubiquitination Proteasomal_Degradation Proteasomal Degradation Ubiquitination->Proteasomal_Degradation

Caption: O⁶-methylguanine repair by MGMT.

Experimental Protocols

Detailed methodologies for key experiments cited in DNA repair studies involving guanosine analogs are provided below.

Comet Assay (Single Cell Gel Electrophoresis)

This technique is used to detect DNA strand breaks in individual cells.

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates out of the nucleus, forming a "comet tail," while undamaged DNA remains in the "head." The intensity and length of the comet tail are proportional to the amount of DNA damage.

Protocol:

  • Cell Preparation:

    • Treat cells with the guanosine analog of interest at various concentrations and for different durations. Include a negative (vehicle) and a positive (e.g., hydrogen peroxide) control.

    • Harvest cells and resuspend in ice-cold PBS to a concentration of 1 x 10⁵ cells/mL.[4]

  • Slide Preparation:

    • Prepare 1% normal melting point agarose in water and coat microscope slides. Allow to dry completely.[4]

    • Mix cell suspension with 0.5% low melting point agarose at a 1:10 ratio (v/v).[5]

    • Pipette 75 µL of the cell/agarose mixture onto the pre-coated slide and cover with a coverslip.

    • Solidify the agarose by placing the slides at 4°C for 10 minutes.

  • Lysis:

    • Carefully remove the coverslips and immerse the slides in freshly prepared, cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added just before use) for at least 1 hour at 4°C.[4]

  • Alkaline Unwinding and Electrophoresis:

    • Gently place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13).[4][5]

    • Allow the DNA to unwind for 20-40 minutes in the buffer.[5]

    • Perform electrophoresis at ~1 V/cm for 20-30 minutes at 4°C.[4]

  • Neutralization and Staining:

    • Carefully remove the slides and wash them gently three times with a neutralization buffer (0.4 M Tris, pH 7.5) for 5 minutes each.[5]

    • Stain the DNA by adding a few drops of a fluorescent dye (e.g., SYBR Green or ethidium bromide) to each slide.

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Capture images and analyze them using specialized software to quantify the percentage of DNA in the tail, tail length, and tail moment.

γ-H2AX Foci Formation Assay (Immunofluorescence)

This assay is a sensitive method to detect DNA double-strand breaks (DSBs).

Principle: Following the formation of a DSB, the histone variant H2AX is rapidly phosphorylated at serine 139, forming γ-H2AX. These phosphorylated histones accumulate at the site of damage, forming discrete nuclear foci that can be visualized and quantified using immunofluorescence microscopy.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells onto glass coverslips in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with the desired concentrations of the guanosine analog. Include appropriate controls.

  • Fixation and Permeabilization:

    • After treatment, wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[6][7]

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature to allow antibody access to the nucleus.[6]

    • Wash the cells three times with PBS.

  • Blocking and Antibody Incubation:

    • Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 5% BSA in PBS) for 1 hour at room temperature.[6][7]

    • Incubate the cells with a primary antibody specific for γ-H2AX (e.g., anti-phospho-Histone H2AX, Ser139) diluted in blocking solution, typically overnight at 4°C.[6][7]

    • Wash the cells three times with PBS.

    • Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) diluted in blocking solution for 1-2 hours at room temperature, protected from light.[7]

    • Wash the cells three times with PBS.

  • Counterstaining and Mounting:

    • Stain the nuclei by incubating the cells with a DNA-binding dye such as DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.[6]

    • Wash the cells with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Image Acquisition and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify the number of γ-H2AX foci per nucleus using image analysis software. An increase in the number of foci per cell indicates an increase in DNA double-strand breaks.[3]

DNA Polymerase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of DNA polymerases.

Principle: The activity of a DNA polymerase is measured by its ability to incorporate nucleotides into a growing DNA strand using a template-primer duplex. The inhibition of this activity by a guanosine analog triphosphate is quantified by measuring the decrease in nucleotide incorporation.

Protocol:

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer containing Tris-HCl, MgCl₂, DTT, and BSA.

    • Prepare a template-primer substrate, such as poly(dA)-oligo(dT).

    • Prepare a mixture of dNTPs, including a radiolabeled or fluorescently labeled dNTP (e.g., [³H]dTTP or a fluorescent analog) and the guanosine analog triphosphate to be tested at various concentrations.

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine the reaction buffer, template-primer, and dNTP mixture (with or without the inhibitor).

    • Initiate the reaction by adding a purified DNA polymerase (e.g., DNA polymerase α, δ, or ε).

    • Incubate the reaction at the optimal temperature for the polymerase (e.g., 37°C) for a defined period (e.g., 30 minutes).

  • Termination and Precipitation:

    • Stop the reaction by adding a solution of EDTA.

    • Precipitate the newly synthesized DNA onto a filter membrane (e.g., glass fiber filters) using trichloroacetic acid (TCA).

    • Wash the filters several times with TCA and ethanol to remove unincorporated nucleotides.

  • Quantification:

    • Measure the amount of incorporated labeled nucleotide on the filters using a scintillation counter (for radiolabels) or a fluorescence reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the guanosine analog triphosphate.

    • Determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) by plotting the percentage of inhibition against the inhibitor concentration.

    • To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the natural substrate (dGTP) and the inhibitor. The data can then be analyzed using Lineweaver-Burk or other kinetic plots.

References

Navigating the Maze: A Comparative Guide to Validating Sequencing Data of 7,8-Dihydro-8-oxo-7-propargyl Guanosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of oxidative DNA damage, the accurate detection and sequencing of specific lesions is paramount. 7,8-Dihydro-8-oxo-7-propargyl guanosine, a key analogue for studying the biological impact of 8-oxoguanine (8-oxoG), presents unique challenges and opportunities in sequencing analysis. This guide provides an objective comparison of prevalent methods for validating sequencing data derived from this modified nucleoside, complete with experimental data and detailed protocols to inform your research.

The presence of a propargyl group on the guanine base allows for the powerful application of click chemistry, enabling the attachment of various tags for enrichment and detection. However, this chemical modification necessitates rigorous validation to ensure the fidelity of sequencing data. This guide will delve into the primary methodologies for sequencing and validating DNA containing this compound, with a focus on click chemistry-based sequencing approaches and their validation against established techniques.

Comparative Analysis of Sequencing Methodologies

The validation of sequencing data for this compound involves a multi-faceted approach, comparing the performance of various sequencing techniques in terms of their resolution, sensitivity, and potential for introducing artifacts. The primary methods for sequencing 8-oxoG and its propargylated counterpart can be broadly categorized into enzyme-based enrichment, chemical labeling with affinity purification, and direct sequencing approaches.

MethodPrincipleResolutionKey AdvantagesKey Limitations
Click-Code-Seq Enzymatic excision of the modified base, followed by click chemistry-mediated ligation of a unique DNA "code" sequence for identification.[1][2]Single-nucleotide[1][2]High specificity due to enzymatic recognition; adaptable to various DNA lesions.[1]Requires custom synthesis of modified nucleotides for the "code" sequence.[1]
OG-Seq Chemical labeling of 8-oxoG with biotin via a one-electron oxidation reaction, followed by streptavidin-based affinity purification and next-generation sequencing.[3]~150 base pairs[4]Does not require specific enzymatic recognition; applicable to various sequence contexts.Lower resolution compared to single-nucleotide methods; potential for non-specific enrichment.
CLAPS-seq (Chemical Labeling And Polymerase Stalling) Biotinylation of 8-oxoG which then acts as a roadblock for DNA polymerase, allowing for the identification of the lesion's location by sequencing the stalled product.[5]Single-nucleotide[5]High specificity and resolution.[5]Potential for polymerase bypass of the lesion, leading to false negatives.
OxiDIP-Seq Immunoprecipitation of DNA fragments containing 8-oxoG using a specific antibody, followed by sequencing.~100-1000 kilobase pairsEnriches for regions with high levels of oxidative damage.Low resolution; antibody specificity can be a concern.
Mass Spectrometry (MS)-Based Validation Direct detection and quantification of modified nucleosides by measuring their mass-to-charge ratio.[6][7]Single-nucleosideGold standard for quantification; unambiguous identification of modifications.[6][8]Does not provide sequence context; requires specialized equipment.
Nanopore Sequencing Direct sequencing of single DNA molecules, where modified bases cause characteristic changes in the ionic current as they pass through a nanopore.[9][10]Single-nucleotideDirect detection without amplification or chemical labeling.[9]Requires the development of specific bioinformatic models to accurately call modified bases.[9][10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of results. Below are summarized protocols for key techniques discussed in this guide.

Click-Code-Seq Protocol

This method leverages the specificity of DNA repair enzymes and the efficiency of click chemistry to label the site of this compound.

  • Enzymatic Excision: Treat the genomic DNA with a DNA glycosylase, such as formamidopyrimidine-DNA glycosylase (Fpg), which recognizes and excises the 8-oxoG base, leaving an apurinic/apyrimidinic (AP) site.[4]

  • AP Site Cleavage: Use an AP endonuclease (e.g., Endonuclease IV) to cleave the phosphodiester backbone at the AP site, creating a single-nucleotide gap with a 3'-hydroxyl group.

  • Incorporation of an Azide-Modified Nucleotide: Fill the gap using a DNA polymerase and a 3'-azido-modified dideoxynucleotide triphosphate (e.g., 3'-N3-ddGTP). This terminates the strand and introduces an azide group at the site of the original lesion.[1]

  • Click Reaction: Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction to ligate a DNA "code" sequence, which has a 5'-alkyne modification, to the azide group. The click reaction is typically optimized for high efficiency, often exceeding 95%.[1]

  • PCR Amplification and Sequencing: Amplify the ligated DNA using PCR and subject it to next-generation sequencing. The presence of the "code" sequence in the sequencing reads indicates the original location of the this compound.[1]

OG-Seq Protocol

OG-Seq relies on the chemical labeling of 8-oxoG for enrichment.

  • Genomic DNA Isolation and Fragmentation: Isolate genomic DNA and shear it to a desired fragment size (e.g., ~150 bp).[4]

  • Chemical Labeling: Treat the fragmented DNA with a mild one-electron oxidant (e.g., K2IrBr6) in the presence of a biotin-containing amine. This results in the formation of a covalent adduct between the biotin tag and the 8-oxoG lesion.[11]

  • Affinity Purification: Use streptavidin-coated magnetic beads to enrich for the biotin-labeled DNA fragments.

  • Library Preparation and Sequencing: Prepare a sequencing library from the enriched DNA fragments and perform next-generation sequencing.

Mass Spectrometry (MS) Validation Protocol

MS provides an orthogonal method to validate the presence and quantity of modified nucleosides.

  • DNA Digestion: Digest the DNA sample to individual nucleosides using a cocktail of enzymes, such as nuclease P1 and alkaline phosphatase.

  • Chromatographic Separation: Separate the nucleosides using liquid chromatography (LC).

  • Mass Spectrometric Analysis: Analyze the eluting nucleosides using tandem mass spectrometry (MS/MS). The modified nucleoside (this compound) will have a specific mass-to-charge ratio that allows for its unambiguous identification and quantification.

Mandatory Visualizations

To aid in the understanding of the complex workflows, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_sequencing_methods Sequencing Methodologies cluster_click_code_seq Click-Code-Seq cluster_og_seq OG-Seq cluster_claps_seq CLAPS-seq cluster_downstream Downstream Analysis genomic_dna Genomic DNA containing This compound fragmentation DNA Fragmentation (e.g., Sonication) genomic_dna->fragmentation enzymatic_excision Enzymatic Excision (e.g., Fpg) fragmentation->enzymatic_excision chemical_labeling Chemical Labeling with Biotin fragmentation->chemical_labeling biotinylation Biotinylation of Modified Guanine fragmentation->biotinylation azide_incorporation Azide-Nucleotide Incorporation enzymatic_excision->azide_incorporation click_reaction Click Reaction with Alkyne-Code azide_incorporation->click_reaction library_prep Library Preparation click_reaction->library_prep affinity_purification Streptavidin Affinity Purification chemical_labeling->affinity_purification affinity_purification->library_prep polymerase_stalling Polymerase Stalling biotinylation->polymerase_stalling polymerase_stalling->library_prep ngs Next-Generation Sequencing library_prep->ngs data_analysis Data Analysis and Validation ngs->data_analysis

Overview of sequencing workflows for this compound.

validation_workflow cluster_qc Quality Control cluster_validation Validation Steps raw_data Raw Sequencing Data (FASTQ files) quality_assessment Initial Quality Assessment (e.g., FastQC) raw_data->quality_assessment adapter_trimming Adapter & Low-Quality Read Trimming quality_assessment->adapter_trimming alignment Alignment to Reference Genome adapter_trimming->alignment peak_calling Peak Calling / Modification Site Identification alignment->peak_calling motif_analysis Sequence Motif Analysis peak_calling->motif_analysis comparison Comparison with Orthogonal Methods peak_calling->comparison final_report Validated Sequencing Results comparison->final_report ms_validation Mass Spectrometry (Quantitative Validation) ms_validation->comparison

References

Benchmarking 7,8-Dihydro-8-oxo-7-propargyl guanosine: A Comparative Guide to Established Techniques for Detecting Oxidative DNA Damage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oxidative stress is a critical factor in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. A primary consequence of oxidative stress is damage to cellular macromolecules, with DNA being a particularly vulnerable target. The oxidation of guanine to 7,8-dihydro-8-oxoguanine (8-oxoG), and its corresponding deoxynucleoside, 8-oxo-2'-deoxyguanosine (8-oxodG), is one of the most common and mutagenic forms of oxidative DNA damage. Accurate and reliable detection of 8-oxodG is therefore a crucial tool for researchers and clinicians.

This guide provides a comprehensive comparison of a novel detection strategy utilizing 7,8-Dihydro-8-oxo-7-propargyl guanosine against established, gold-standard techniques for the quantification of 8-oxodG. We present a summary of quantitative performance data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.

The Role of 8-oxoguanine in DNA Damage and Repair

Under conditions of oxidative stress, reactive oxygen species (ROS) can attack DNA, leading to the formation of various lesions. Guanine, due to its low redox potential, is the most susceptible base to oxidation, resulting in the formation of 8-oxoguanine. If left unrepaired, 8-oxoG can mispair with adenine during DNA replication, leading to G:C to T:A transversion mutations.[1] To counteract this, cells have evolved a robust DNA repair mechanism known as the Base Excision Repair (BER) pathway.

The BER pathway for 8-oxoG is initiated by the enzyme 8-oxoguanine DNA glycosylase (OGG1), which recognizes and excises the damaged base. This creates an apurinic/apyrimidinic (AP) site, which is then further processed by other enzymes to restore the correct DNA sequence.

BER_pathway DNA DNA with 8-oxoG OGG1 OGG1 DNA->OGG1 recognizes and excises 8-oxoG AP_site AP Site OGG1->AP_site APE1 APE1 AP_site->APE1 cleaves phosphodiester backbone SSB Single-Strand Break APE1->SSB PolB DNA Polymerase β SSB->PolB inserts correct nucleotide Ligation DNA Ligase III/XRCC1 PolB->Ligation seals the nick Repaired_DNA Repaired DNA Ligation->Repaired_DNA

Figure 1: The Base Excision Repair (BER) pathway for 8-oxoguanine.

Established Techniques for 8-oxodG Detection

Several well-established methods are routinely used for the detection and quantification of 8-oxodG in biological samples. These techniques vary in their sensitivity, specificity, and the type of sample they are best suited for.

Quantitative Performance of Established Methods

The following table summarizes the key performance characteristics of the most common methods for 8-oxodG quantification. It is important to note that obtaining accurate and reproducible measurements of 8-oxodG can be challenging due to the risk of artifactual oxidation during sample preparation. The European Standards Committee on Oxidative DNA Damage (ESCODD) has been instrumental in highlighting these challenges and working towards standardized protocols.

Technique Principle Limit of Detection (LOD) / Limit of Quantification (LOQ) Advantages Disadvantages
HPLC-ECD Chromatographic separation followed by electrochemical detection.LOD: ~3 nmol/L[2]High sensitivity and specificity.Susceptible to interference from co-eluting compounds.
LC-MS/MS Chromatographic separation coupled with mass spectrometry for identification and quantification.LOQ: 0.018 nmol/L for 8-oxodG[3]High specificity and can measure multiple analytes simultaneously.Requires expensive equipment and specialized expertise.
ELISA Immunoassay based on the specific binding of an antibody to 8-oxodG.Sensitivity: ~0.59 ng/mL[4]High throughput and relatively inexpensive.Potential for cross-reactivity and matrix effects.
Comet Assay with FPG Single-cell gel electrophoresis where DNA breaks are visualized. FPG enzyme is used to convert 8-oxoG lesions into strand breaks.Semi-quantitative, measures DNA damage in individual cells.Provides information on DNA damage at the single-cell level.Less specific than chromatographic methods as FPG can recognize other lesions.[5][6][7]

A Novel Approach: this compound and Click Chemistry

A promising new strategy for the detection of oxidative DNA damage involves the use of chemically modified nucleosides that can be metabolically incorporated into DNA and subsequently detected with high specificity. This compound is a novel compound designed for this purpose. The key feature of this molecule is the propargyl group, an alkyne functional group that can undergo a highly specific and efficient bioorthogonal reaction known as "click chemistry."

The proposed workflow for using this compound involves introducing it to cells, where it can be incorporated into newly synthesized DNA. After exposure to oxidative stress, the guanosine moiety can be oxidized to 8-oxoguanine. The propargyl group then serves as a handle for the "click" reaction with an azide-containing reporter molecule, such as a fluorophore or a biotin tag, enabling detection and visualization.

Click_Chemistry_Workflow cluster_cell In Vitro / In Vivo cluster_detection Detection Propargyl_G This compound Cell_uptake Cellular Uptake and Metabolism Propargyl_G->Cell_uptake DNA_incorporation Incorporation into DNA Cell_uptake->DNA_incorporation Oxidative_stress Induction of Oxidative Stress DNA_incorporation->Oxidative_stress Oxidized_propargyl_G Oxidized Propargyl-G in DNA Oxidative_stress->Oxidized_propargyl_G Cell_lysis Cell Lysis and DNA Isolation (optional) Oxidized_propargyl_G->Cell_lysis Click_reaction Click Reaction with Azide-Reporter Oxidized_propargyl_G->Click_reaction In situ detection Cell_lysis->Click_reaction Labeled_DNA Reporter-Labeled DNA Click_reaction->Labeled_DNA Analysis Analysis (e.g., Fluorescence Microscopy, Flow Cytometry, or Blotting) Labeled_DNA->Analysis

Figure 2: Proposed workflow for detecting 8-oxoG using this compound.
Potential Advantages of the Propargyl-Guanosine Click Chemistry Approach:

  • In Situ Detection: This method holds the potential for the direct visualization of oxidative DNA damage within cells and tissues, providing spatial information that is lost with methods requiring DNA extraction.

  • High Specificity: The click chemistry reaction is highly specific, reducing the likelihood of off-target labeling and background signal.

  • Versatility: A variety of reporter molecules (fluorophores, affinity tags) can be attached, allowing for detection by different platforms such as fluorescence microscopy, flow cytometry, and western blotting.

At present, direct quantitative benchmarking data for this compound against established techniques is not yet widely available in the peer-reviewed literature. Further studies are required to validate its performance in terms of sensitivity, linearity, and reproducibility in comparison to methods like LC-MS/MS.

Experimental Protocols

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
  • DNA Extraction: Isolate DNA from cells or tissues using a method that minimizes artifactual oxidation (e.g., using guanidine thiocyanate-based solutions and including antioxidants like desferrioxamine).

  • Enzymatic Hydrolysis: Digest the DNA to nucleosides using a combination of nuclease P1 and alkaline phosphatase.

  • Chromatographic Separation: Inject the hydrolyzed DNA sample onto a C18 reverse-phase HPLC column. Use a mobile phase, typically a phosphate buffer with a small percentage of organic solvent (e.g., methanol or acetonitrile), to separate the nucleosides.

  • Electrochemical Detection: As the eluent passes through the electrochemical detector, a potential is applied that is sufficient to oxidize 8-oxodG, generating a current that is proportional to its concentration. dG is also monitored at a different potential to allow for normalization.

  • Quantification: Calculate the amount of 8-oxodG relative to the amount of dG by comparing the peak areas to a standard curve generated with known concentrations of 8-oxodG and dG.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Sample Preparation: Extract and hydrolyze DNA as described for HPLC-ECD. The use of stable isotope-labeled internal standards (e.g., [¹⁵N₅]8-oxodG) added at the beginning of the extraction is crucial for accurate quantification.

  • LC Separation: Separate the nucleosides using a C18 reverse-phase column with a gradient elution.

  • Mass Spectrometry Analysis: Introduce the eluent into the mass spectrometer. Use electrospray ionization (ESI) to generate ions. In the first quadrupole, select the parent ion for 8-oxodG (and its internal standard). In the second quadrupole (collision cell), fragment the parent ion. In the third quadrupole, select a specific fragment ion for detection. This multiple reaction monitoring (MRM) provides very high specificity.

  • Quantification: The ratio of the signal from the analyte to the signal from the internal standard is used to calculate the concentration of 8-oxodG in the sample.

Enzyme-Linked Immunosorbent Assay (ELISA)
  • DNA Preparation: Extract and denature the DNA to single strands.

  • Coating: In a competitive ELISA, a known amount of 8-oxodG is pre-coated onto the wells of a microplate.

  • Competition: The sample containing an unknown amount of 8-oxodG is added to the wells along with a specific primary antibody against 8-oxodG. The 8-oxodG in the sample competes with the coated 8-oxodG for binding to the antibody.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is added.

  • Signal Generation: A substrate for the enzyme is added, which produces a colorimetric signal. The intensity of the signal is inversely proportional to the amount of 8-oxodG in the sample.

  • Quantification: The concentration of 8-oxodG is determined by comparing the signal to a standard curve.

Comet Assay with Formamidopyrimidine DNA Glycosylase (FPG)
  • Cell Preparation: Embed single cells in a low-melting-point agarose on a microscope slide.

  • Lysis: Lyse the cells with a high-salt and detergent solution to remove membranes and most proteins, leaving behind the nuclear DNA (nucleoids).

  • Enzyme Treatment: Treat the nucleoids with FPG, which will introduce breaks at the sites of 8-oxoG and other oxidized purines. A parallel set of slides is treated with buffer alone as a control.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline buffer to unwind the DNA and then subject them to electrophoresis. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

  • Quantification: Use image analysis software to measure the amount of DNA in the comet tail relative to the head. The net FPG-sensitive sites are calculated by subtracting the tail intensity of the buffer-treated control from the FPG-treated sample.

Proposed Protocol for this compound with Click Chemistry
  • Metabolic Labeling: Culture cells in the presence of this compound for a desired period to allow for its incorporation into the DNA.

  • Induction of Oxidative Stress: Treat the cells with an agent known to induce oxidative stress (e.g., H₂O₂, menadione).

  • Cell Fixation and Permeabilization (for in situ detection): Fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.

  • Click Reaction: Prepare a click reaction cocktail containing an azide-functionalized reporter molecule (e.g., Alexa Fluor 488 azide), a copper(I) catalyst (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA or THPTA) to improve reaction efficiency and reduce cytotoxicity. Incubate the cells with the cocktail.

  • Washing: Wash the cells to remove unreacted click chemistry reagents.

  • Imaging and Analysis: Visualize the labeled 8-oxoG sites using fluorescence microscopy. The intensity of the fluorescence can be quantified to provide a measure of the extent of oxidative DNA damage. For a more quantitative analysis, DNA can be extracted, subjected to the click reaction in vitro, and the labeled DNA quantified by fluorescence or affinity-based methods.

Conclusion

The detection and quantification of 8-oxodG remain a cornerstone of research into oxidative stress and its pathological consequences. While established techniques like HPLC-ECD and LC-MS/MS offer high sensitivity and specificity, they are often labor-intensive, require specialized equipment, and do not provide spatial information about the location of the damage within cells. ELISA and the Comet assay provide higher throughput and single-cell analysis, respectively, but with some trade-offs in specificity.

The novel approach using this compound in conjunction with click chemistry presents an exciting new frontier for the study of oxidative DNA damage. Its potential for in situ detection and high specificity could provide researchers with a powerful tool to investigate the dynamics of DNA damage and repair in a cellular context. However, it is crucial that this emerging technology undergoes rigorous validation and direct quantitative comparison with the established gold-standard methods to fully understand its capabilities and limitations. This will be a critical step in its journey from a promising chemical probe to a widely adopted tool in the fields of biomedical research and drug development.

References

Safety Operating Guide

Proper Disposal of 7,8-Dihydro-8-oxo-7-propargyl guanosine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides essential safety and logistical information for the proper disposal of 7,8-Dihydro-8-oxo-7-propargyl guanosine. Adherence to these procedural guidelines is critical for ensuring laboratory safety and environmental compliance. As a modified nucleoside analog with a reactive propargyl group, this compound requires careful handling as hazardous chemical waste.

I. Immediate Safety and Handling Considerations

Prior to disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.

II. Waste Characterization and Segregation

This compound waste should be classified as hazardous chemical waste due to its potential reactivity and biological activity as a guanosine analog.[1][2][3] Proper segregation from other waste streams is mandatory to prevent dangerous reactions.

Table 1: Waste Characterization Summary

Waste StreamHazard ClassificationRecommended Container Type
Solid this compoundHazardous Chemical WasteTightly sealed, labeled container
Contaminated Labware (e.g., pipette tips, tubes)Hazardous Chemical WastePuncture-resistant, sealed bag or container
Solutions of the compoundHazardous Liquid Chemical WasteLeak-proof, compatible solvent bottle
First rinse of contaminated glasswareHazardous Liquid Chemical WasteLeak-proof, compatible solvent bottle

III. Step-by-Step Disposal Protocol

The following protocol outlines the procedural steps for the safe disposal of this compound and associated contaminated materials.

1. Waste Collection:

  • Solid Waste: Collect pure this compound powder and any grossly contaminated items (e.g., weighing boats, contaminated wipes) in a designated, well-labeled, and tightly sealed waste container.

  • Liquid Waste: Collect all solutions containing the compound in a dedicated, leak-proof, and chemically compatible container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Sharps Waste: Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container.

2. Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Follow your institution's specific labeling requirements.[4][5][6]

3. Storage:

  • Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.

  • Ensure containers are kept closed except when adding waste.[4]

  • Store in secondary containment to prevent spills.[4]

4. Disposal of Empty Containers:

  • Empty containers that held this compound must be decontaminated before disposal.

  • The first rinse of the container with a suitable solvent must be collected and treated as hazardous waste.[4][7]

  • Subsequent rinses may be permissible for drain disposal depending on local regulations and the solvent used; consult your EHS office.

  • After thorough rinsing and air-drying, deface the original label and dispose of the container according to institutional guidelines for clean lab glass or plastic.[4][5]

5. Scheduling Waste Pickup:

  • Once a waste container is full or has been in storage for the maximum allowable time per institutional policy, contact your EHS office to schedule a hazardous waste pickup.[4][6]

IV. Experimental Workflow and Logical Diagrams

The following diagrams illustrate the decision-making process and logical relationships for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

Caption: Waste segregation for materials related to this compound.

Disclaimer: This document provides general guidance. Researchers must consult and adhere to all federal, state, and local regulations, as well as their institution's specific Environmental Health and Safety (EHS) protocols for hazardous waste management.

References

Personal protective equipment for handling 7,8-Dihydro-8-oxo-7-propargyl guanosine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 7,8-Dihydro-8-oxo-7-propargyl guanosine. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

PPE CategoryItemSpecificationsRationale
Hand Protection Chemical-resistant glovesNitrile or neoprene, powder-free. Consider double gloving.[1]To prevent skin contact with the compound, which may cause irritation.
Eye and Face Protection Safety goggles or a face shieldMust provide a complete seal around the eyes.[2][3]To protect against splashes and airborne particles that could cause serious eye irritation.
Body Protection Laboratory coat or disposable gownLong-sleeved, with back closure and tight-fitting cuffs.[1][3]To protect the skin and personal clothing from contamination.
Respiratory Protection N95 respirator or higherNIOSH-approved, to be used if handling the compound as a powder or if aerosolization is possible.[4]To prevent inhalation of the compound, which may cause respiratory irritation.
Foot Protection Closed-toe shoes and shoe covers---To protect against spills and contamination of personal footwear.[3]

Operational Plan: Handling and Storage

Handling:

  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Read and understand the safety procedures outlined in this guide.

  • Designated Area: Conduct all handling of this compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[5]

  • Weighing and Transfer: When weighing or transferring the solid compound, do so carefully to avoid creating dust. Use appropriate tools (e.g., spatulas, weigh boats).

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoid Contact: Avoid direct contact with the skin, eyes, and clothing. In case of accidental contact, follow the first aid measures outlined below.

  • After Handling: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6]

Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.[5][7]

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and experimental waste, must be treated as hazardous waste.

  • Segregation: Collect all waste in designated, labeled, and sealed containers. Do not mix with non-hazardous waste.

  • Contaminated Materials: Absorb spills with an inert material (e.g., vermiculite, sand) and place the absorbent material into a sealed container for disposal.[7][8]

  • Disposal: Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

Experimental Workflow: Induction and Analysis of Oxidative DNA Damage

The following diagram illustrates a typical experimental workflow to induce and analyze the formation of 8-oxo-dG, a marker of oxidative DNA damage, in a cellular model.[9][10][11]

Induction and analysis of 8-oxo-dG.

References

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